Baralyme
Description
Properties
CAS No. |
39288-81-8 |
|---|---|
Molecular Formula |
BaCaH5KO5 |
Molecular Weight |
301.54 g/mol |
IUPAC Name |
calcium;potassium;barium(2+);pentahydroxide |
InChI |
InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |
InChI Key |
ZPGKBYMJBZKMAM-UHFFFAOYSA-I |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |
Other CAS No. |
39288-81-8 |
Synonyms |
Baralyme |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Composition of Baralyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition of Baralyme, a historical carbon dioxide absorbent used primarily in anesthesia breathing systems. While it has been withdrawn from the U.S. market, its properties and chemical reactions remain of interest for research and understanding the development of CO2 absorbents.[1]
Core Chemical Composition
Baralyme is a mixture of alkaline hydroxides designed to efficiently absorb carbon dioxide from breathing circuits. Its formulation consists of both primary components and additives that facilitate its absorbent function and indicate its exhaustion. The material is typically produced as porous granules, with a particle size of 4-8 mesh, to maximize the surface area available for chemical reactions.[1][2][3]
The primary active components of Baralyme are calcium hydroxide (B78521) and barium hydroxide.[1][2][3] Some formulations also include a small amount of potassium hydroxide as an activator.[2][3]
Quantitative Data Presentation
The typical chemical composition of Baralyme is summarized in the table below. The percentages can vary slightly depending on the specific manufacturing process.
| Component | Chemical Formula | Typical Percentage by Weight | Role |
| Calcium Hydroxide | Ca(OH)₂ | ~80% | Primary CO₂ Absorbent |
| Barium Hydroxide (as Octahydrate) | Ba(OH)₂·8H₂O | ~20% | Primary CO₂ Absorbent & Activator |
| Potassium Hydroxide | KOH | ~1% (in some formulations) | Activator |
| Water | H₂O | 13-19% | Essential for the chemical reaction |
Note: The optimal water content for carbon dioxide absorption is between 14% and 19%.[3] Standard Baralyme contains approximately 13% water.[4]
Experimental Protocols: Mechanism of Carbon Dioxide Absorption
The primary function of Baralyme is the chemical absorption of carbon dioxide through a series of neutralization reactions. Water is a critical component, acting as a catalyst for the initial reaction. The presence of strong bases like barium hydroxide and potassium hydroxide facilitates a rapid onset of CO2 absorption.
The key experimental reactions are as follows:
-
Reaction with Barium Hydroxide: The process begins with the reaction of carbon dioxide with barium hydroxide octahydrate. This reaction produces barium carbonate and releases water.[2] Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O
-
Formation of Carbonic Acid: The newly formed water molecules react with additional carbon dioxide to form carbonic acid.[2] 9H₂O + 9CO₂ → 9H₂CO₃
-
Neutralization by Calcium Hydroxide: The carbonic acid is then neutralized by the most abundant component, calcium hydroxide, to form calcium carbonate and more water.[2] 9H₂CO₃ + 9Ca(OH)₂ → 9CaCO₃ + 18H₂O
-
Role of Potassium Hydroxide (if present): Potassium hydroxide, being a strong base, can also directly react with carbonic acid to form potassium carbonate and water, further contributing to the absorption process.[2] 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O
As the absorbent capacity is used up, the accumulation of carbonic acid lowers the pH of the material. This pH change triggers a color change in an embedded indicator dye, typically from pink (fresh) to purple (exhausted), providing a visual cue that the absorbent needs to be replaced.[2]
Mandatory Visualization
The following diagrams illustrate the logical flow of the CO2 absorption process by Baralyme.
Caption: Workflow of CO₂ absorption by Baralyme.
Caption: Chemical components and roles in Baralyme.
References
Baralyme: A Technical Examination of a Historical Carbon Dioxide Absorbent
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is the brand name for a mixture of barium hydroxide (B78521) and calcium hydroxide, once widely used as a carbon dioxide (CO₂) absorbent in anesthesia breathing circuits. Its primary function was to remove exhaled CO₂ from the system, allowing for the safe rebreathing of anesthetic gases and oxygen, a practice known as low-flow anesthesia.[1][2] While effective at CO₂ absorption, Baralyme was withdrawn from the market due to significant safety concerns related to its chemical interactions with modern volatile anesthetic agents.[3] This guide provides a detailed technical overview of Baralyme's molecular structure, physicochemical properties, mechanism of action, and the hazardous degradation pathways that led to its obsolescence. Understanding the properties of Baralyme offers valuable historical context and important lessons for the development and safety assessment of new medical gas absorbents.
Composition and Physicochemical Properties
Baralyme is not a single molecule but a granular mixture. Its typical formulation consisted of approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[4] Some formulations also contained a small amount of potassium hydroxide (KOH) as a catalyst.[4][5] The barium hydroxide component is unique in that it incorporates water directly into its crystalline structure as an octahydrate, which is crucial for the chemical reactions of CO₂ absorption.[6]
The physical and chemical properties of Baralyme are summarized in the table below.
| Property | Specification | Significance |
| Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂) ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) May contain Potassium Hydroxide (KOH)[4] | The strong bases are the active components for neutralizing carbonic acid. KOH acts as an activator to speed up the initial reaction. |
| Molecular Formula | BaCaH₅KO₅ (representative)[4][7] | Represents the elemental composition of a formulation containing potassium. |
| Molecular Weight | ~301.54 g/mol (representative)[4][7] | Based on the representative formula. |
| Physical Form | Porous granules[4] | Provides a large surface area-to-volume ratio, which is essential for efficient gas exchange and CO₂ absorption. |
| Granule Size | 4-8 mesh[4][8] | An engineered size to balance maximal surface area for reaction with minimal resistance to airflow within the breathing circuit.[8][9] |
| Optimal Water Content | 13-15%[4] | Water is essential for the CO₂ absorption reactions to proceed.[1] Desiccation significantly alters its reactivity, leading to the formation of toxic byproducts.[10][11] |
| pH Indicator | Ethyl violet[1] | Provides a visual cue of absorbent exhaustion. The granules change color (e.g., pink to purple/white to purple) as the pH drops due to the consumption of the hydroxide bases.[1][4] |
Mechanism of Carbon Dioxide Absorption
The absorption of CO₂ by Baralyme is a multi-step chemical process involving the neutralization of carbonic acid by strong bases. Water is a critical reactant in the initial step.
-
Formation of Carbonic Acid : Exhaled CO₂ first reacts with water present in the absorbent granules to form carbonic acid (H₂CO₃).
-
Neutralization : The strong bases (barium hydroxide, calcium hydroxide, and potassium hydroxide, if present) then neutralize the carbonic acid. This is an exothermic reaction, producing water, heat, and carbonate salts.
-
Regeneration of Activator : If an activator like KOH is present, it is regenerated in a subsequent reaction with calcium hydroxide.
The primary chemical reactions are detailed in the pathway diagram below.
Anesthetic Degradation and Toxic Byproduct Formation
The primary reason for the withdrawal of Baralyme from clinical use was its propensity to degrade volatile anesthetics into toxic compounds, particularly when the absorbent became desiccated (dried out).[10][11]
Formation of Compound A from Sevoflurane (B116992)
When exposed to the strong bases in Baralyme, the anesthetic agent sevoflurane undergoes an elimination reaction to form a vinyl ether known as Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether).[12][13] This compound was shown to be a dose-dependent nephrotoxin (toxic to the kidneys) in rats.[13][14] Factors that increase the production of Compound A include:
-
Low fresh gas flow rates[15]
Dehydration of Baralyme was found to significantly increase the concentration of Compound A, in some cases by up to sevenfold.[13][14]
Formation of Carbon Monoxide (CO)
A more acutely dangerous reaction occurs when desiccated Baralyme degrades certain volatile anesthetics—notably desflurane (B1195063), enflurane (B1671288), and isoflurane—to produce significant amounts of carbon monoxide (CO).[5][11] This reaction is catalyzed by the strong alkali hydroxides in the absorbent.[5] The amount of CO produced is influenced by several factors:
-
Anesthetic Agent : Desflurane produces the most CO, followed by enflurane and isoflurane.[11]
-
Absorbent Dryness : CO production is inversely related to the water content of the absorbent. Fully desiccated Baralyme can produce extremely high levels of CO.[10][11]
-
Type of Absorbent : At any given level of hydration, Baralyme produces more CO than soda lime.[11][17]
-
Temperature : Higher temperatures increase the rate of CO formation.[11][17]
CO production from desiccated Baralyme and desflurane could reach concentrations high enough to cause significant intraoperative carbon monoxide poisoning.[5][10]
| Anesthetic Agent | Relative CO Production with Desiccated Baralyme |
| Desflurane | Highest[11] |
| Enflurane | High[11] |
| Isoflurane | Moderate[11] |
| Sevoflurane | Very Low / Negligible[11][17] |
| Halothane | Very Low / Negligible[11] |
Experimental Protocols: Analysis of Anesthetic Degradation
Detailed protocols for the original manufacturing of Baralyme are not publicly available. However, the methodologies used in scientific literature to investigate its hazardous properties can be summarized. The following represents a generalized workflow for testing anesthetic degradation by a CO₂ absorbent, based on published studies.
Methodology Summary:
-
Absorbent Preparation : Samples of Baralyme are prepared under different conditions. "Standard" or "wet" absorbent contains its normal water content (e.g., 13%).[12] "Desiccated" or "dry" absorbent is prepared by drying it to a constant weight, often by passing a high flow of dry gas through it for an extended period (e.g., 40 hours).[10][14]
-
System Setup : The prepared absorbent is placed into a canister within a model anesthetic breathing circuit.[14] The circuit is configured to simulate clinical use, with controlled ventilation and gas flows.
-
Anesthetic Exposure : A specific concentration of a volatile anesthetic (e.g., sevoflurane, desflurane) in oxygen is passed through the circuit at a controlled flow rate and temperature.[17]
-
Gas Sampling : Gas samples are drawn from the circuit, typically from the "inspiratory limb" (the part of the circuit delivering gas to the patient).
-
Chemical Analysis : The collected gas samples are analyzed to identify and quantify degradation products. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the precise measurement of compounds like carbon monoxide and Compound A.[10]
-
Data Interpretation : The concentrations of toxic byproducts are measured over time and correlated with the experimental conditions (e.g., absorbent hydration, anesthetic type, temperature) to determine the factors influencing degradation.
Conclusion
Baralyme served as an effective CO₂ absorbent, but its chemical composition created an unacceptable risk of producing toxic compounds when used with modern volatile anesthetics. The reactions leading to the formation of Compound A and, more critically, carbon monoxide, highlighted the importance of absorbent compatibility and the dangers of desiccation. The discontinuation of Baralyme spurred the development of safer CO₂ absorbents that contain no strong bases (like potassium or sodium hydroxide) and are less prone to hazardous chemical degradation. For researchers and drug development professionals, the history of Baralyme serves as a critical case study in material science, chemical compatibility, and the rigorous safety evaluation required for all components within medical devices.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. [Adsorption of carbon dioxide gas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 5. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baralyme | BaCaH5KO5 | CID 170176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jvsmedicscorner.com [jvsmedicscorner.com]
- 16. Long-duration, low-flow sevoflurane anesthesia using two carbon dioxide absorbents. Quantification of degradation products in the circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apsf.org [apsf.org]
Baralyme: A Technical History and Analysis of a Carbon Dioxide Absorbent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and ultimate decline of Baralyme, a once widely used carbon dioxide (CO2) absorbent in anesthesia. This document provides a comprehensive overview of its chemical properties, mechanism of action, and the critical safety concerns that led to its withdrawal from the market.
A Historical Overview: From Introduction to Discontinuation
Baralyme was a brand name for a CO2 absorbent mixture composed primarily of calcium hydroxide (B78521) and barium hydroxide.[1][2] Its introduction into clinical practice can be traced back to the early 1940s, with a preliminary clinical report appearing in 1941. For many years, Baralyme was a staple in anesthesia breathing circuits, effectively removing exhaled CO2 and enabling the use of low-flow and closed-circuit anesthesia techniques.[3][4]
The use of CO2 absorbents in anesthesia became standard practice in the 1920s to allow for the rebreathing of anesthetic gases, which conserved agents and reduced operating room pollution.[5][6] Baralyme, alongside soda lime, became a common choice for this purpose.[2]
However, growing concerns over the safety of Baralyme emerged, particularly regarding its interaction with modern volatile anesthetics. In October 2004, the manufacturer of Baralyme, Allied Healthcare Products Inc., ceased its production due to these safety issues.[7] By 2005, it was withdrawn from the US market.[8] The primary driver for this decision was the mounting evidence of toxic byproduct formation, especially when the absorbent became desiccated (dried out).[7]
Chemical Composition and Mechanism of CO2 Absorption
Baralyme's typical composition was approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[2][9] Some formulations also contained a small amount of potassium hydroxide (KOH) as a catalyst.[9] The presence of barium hydroxide octahydrate provided a significant amount of water of crystallization, which was thought to contribute to its resistance to drying.[10]
The fundamental chemical process of CO2 absorption by Baralyme involves a series of neutralization reactions. The overall reaction can be summarized as the reaction of carbonic acid (formed from CO2 and water) with the hydroxides to produce carbonates, water, and heat.[11][12]
The specific chemical reactions involved in CO2 absorption by Baralyme are as follows[9]:
-
Reaction with Barium Hydroxide: Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O
-
Formation of Carbonic Acid: H₂O + CO₂ → H₂CO₃
-
Neutralization with Calcium Hydroxide: H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O
-
Catalytic Role of Potassium Hydroxide (if present): 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH
Performance Data: CO2 Absorption and Toxic Byproduct Formation
While effective at absorbing CO2, the performance of Baralyme came under scrutiny due to its propensity to degrade volatile anesthetics, especially when desiccated. This degradation leads to the formation of harmful compounds such as Carbon Monoxide (CO) and Compound A.
Carbon Monoxide (CO) Production
The degradation of volatile anesthetics like desflurane (B1195063), enflurane (B1671288), and isoflurane (B1672236) to CO is significantly exacerbated in the presence of desiccated strong bases, such as the potassium hydroxide found in some Baralyme formulations.[13] Baralyme was shown to produce more CO than soda lime under similar conditions.[13] The order of CO production with desiccated Baralyme is generally desflurane > enflurane > isoflurane.[13]
| Anesthetic Agent | Absorbent State | Peak Carbon Monoxide (ppm) | Reference |
| Desflurane | Dehydrated Baralyme | 9,700 ± 5,100 | [13] |
| Desflurane | Dehydrated Soda Lime | Significantly less than Baralyme | [13] |
| Desflurane | Amsorb (no strong base) | Undetectable | [13] |
Compound A Production
The interaction of sevoflurane (B116992) with CO2 absorbents can produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a substance shown to be nephrotoxic in rats.[3] Baralyme was found to produce higher concentrations of Compound A compared to soda lime. Dehydration of Baralyme significantly increases the production of Compound A.[3]
| Absorbent | Anesthetic Condition | Mean Peak Inspired Compound A (ppm) | Reference |
| Baralyme | Low-flow sevoflurane | 20.28 ± 8.6 | |
| Soda Lime | Low-flow sevoflurane | 8.16 ± 2.67 | |
| Baralyme (dehydrated) | Sevoflurane | Up to 7-fold increase | [3] |
| Amsorb (no strong base) | Sevoflurane | Not detectable | [13] |
Experimental Protocols
The evaluation of CO2 absorbents involves standardized experimental protocols to determine their absorption capacity and their potential to degrade anesthetic agents.
Measurement of CO2 Absorption Capacity
A common in vitro method to determine CO2 absorption capacity involves passing a gas mixture with a known concentration of CO2 through a canister containing a specific weight of the absorbent. The CO2 concentration at the outlet is continuously monitored. The absorption capacity is typically defined as the volume of CO2 absorbed per 100g of the absorbent before the outlet CO2 concentration reaches a predetermined breakthrough point (e.g., 0.5%).
Generalized Protocol:
-
A specific mass (e.g., 30 g) of the CO2 absorbent is packed into a column.
-
A gas mixture with a fixed CO2 concentration (e.g., 5.1%) in a carrier gas (e.g., oxygen) is passed through the column at a constant flow rate (e.g., 250 mL/min).
-
The temperature of the column is maintained at a clinically relevant level.
-
The CO2 concentration at the outlet of the column is continuously measured using a CO2 analyzer.
-
The experiment is continued until the outlet CO2 concentration reaches a defined endpoint (e.g., 0.5%).
-
The total volume of CO2 absorbed is calculated based on the flow rate, inlet CO2 concentration, and the time to breakthrough.
Testing for Anesthetic Degradation
Experiments to assess the degradation of volatile anesthetics by CO2 absorbents are crucial for safety evaluation. These studies are often conducted with both fresh and desiccated absorbent to simulate clinical conditions.
Generalized Protocol:
-
Absorbent Preparation: The absorbent is either used fresh (with its normal water content) or desiccated by passing a dry gas (e.g., oxygen) through it for a specified period.
-
Experimental Setup: A known mass of the prepared absorbent is placed in a reaction chamber. A carrier gas containing a specific concentration of the volatile anesthetic is passed through the chamber at a controlled flow rate.
-
Gas Analysis: Gas samples are taken from the outlet of the chamber at regular intervals.
-
Quantification of Byproducts: The concentrations of degradation products (e.g., Carbon Monoxide, Compound A) in the gas samples are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Temperature Monitoring: The temperature within the absorbent canister is monitored, as the degradation reactions can be exothermic.
Conclusion: The Legacy of Baralyme
The history of Baralyme serves as a critical case study in the evolution of anesthetic safety. While it served its primary purpose of CO2 absorption for decades, the unforeseen and dangerous interactions with modern volatile anesthetics, particularly when desiccated, highlighted the need for more inert absorbent formulations. The withdrawal of Baralyme from the market paved the way for the development and adoption of newer absorbents that are free of strong bases like potassium and barium hydroxide, thereby enhancing patient safety in the operating room. This technical guide underscores the importance of continuous vigilance and research in the development and use of all medical materials and devices.
References
- 1. Baralyme - Wikipedia [en.wikipedia.org]
- 2. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbon Dioxide Absorber | Anesthesia Key [aneskey.com]
- 5. The Environmental Impact of Using a CO2 Absorber during Anesthesia | GE HealthCare (United Kingdom) [gehealthcare.co.uk]
- 6. Carbon Dioxide Absorption During Inhalation Anesthesia: A Modern Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 10. youtube.com [youtube.com]
- 11. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]
- 12. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical and Chemical Properties of Baralyme® Granules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme® was a brand of carbon dioxide absorbent widely used in anesthesia and other closed-breathing environments to prevent the accumulation of carbon dioxide. Composed of a mixture of alkaline hydroxides, its granular form provided a large surface area for efficient gas absorption. Although its production has ceased due to safety concerns related to its interaction with certain volatile anesthetics, a thorough understanding of its physical and chemical properties remains crucial for researchers studying anesthetic degradation, developing safer absorbent materials, and for historical reference in clinical science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Baralyme® granules, detailed experimental protocols for their analysis, and a visualization of the chemical pathways leading to the formation of toxic byproducts.
Physical Properties
The physical characteristics of Baralyme® granules were integral to their function as a CO2 absorbent, influencing factors such as airflow resistance, surface area for reaction, and handling properties. Key physical properties are summarized in the table below. Due to the discontinuation of Baralyme®, some specific quantitative data is limited. In such cases, data for comparable soda lime products are provided for reference.
| Property | Value | Unit | Notes |
| Composition | ~80% Calcium Hydroxide (B78521) (Ca(OH)₂), ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O), +/- Potassium Hydroxide (KOH) | % w/w | The presence and concentration of KOH could vary between different formulations.[1] |
| Physical Form | Porous Granules | - | The porous nature increases the surface area available for CO2 absorption. |
| Particle Size | 4-8 mesh | - | This size range offers a balance between providing adequate surface area and minimizing airflow resistance.[1] |
| Bulk Density | 1.5 - 1.6 | g/cm³ | Data for solid soda-lime glass microspheres, which have a similar composition and granular form.[2] |
| Moisture Content | 14-19 | % w/w | Optimal water content is crucial for the chemical reactions of CO2 absorption.[1] |
| Hardness | 6-7 | Mohs Scale | Data for soda lime glass, indicating good resistance to abrasion and dust formation.[3] |
| Color Indicator | Pink to Purple | - | The granules contain a pH-sensitive dye that changes color as the absorbent becomes exhausted with CO2. |
Chemical Properties and Reactions
The primary chemical function of Baralyme® is the absorption of carbon dioxide through a series of exothermic neutralization reactions. However, its interaction with volatile anesthetic agents, particularly when desiccated, is a critical aspect of its chemical profile due to the potential formation of toxic compounds.
Carbon Dioxide Absorption
The absorption of CO2 by Baralyme® is a multi-step process initiated by the reaction of CO2 with water to form carbonic acid. This is followed by a series of neutralization reactions with the alkaline components of the granules. The overall reaction can be summarized as:
CO₂ + Ba(OH)₂ → BaCO₃ + H₂O + Heat CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat
The presence of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in some formulations acts as a catalyst, accelerating the initial reaction with carbonic acid.[4]
Interaction with Volatile Anesthetics
A significant chemical property of Baralyme® is its ability to degrade volatile anesthetic agents, a reaction that is highly dependent on the hydration state of the granules and the specific anesthetic used. This degradation can lead to the formation of harmful byproducts.
Formation of Compound A from Sevoflurane (B116992):
Baralyme® can degrade sevoflurane to produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a nephrotoxic compound. The rate of this degradation is influenced by several factors, including temperature and the concentration of sevoflurane. Dehydration of Baralyme® has been shown to significantly increase the concentration of Compound A.[5][6]
Formation of Carbon Monoxide from Desflurane (B1195063), Enflurane, and Isoflurane (B1672236):
When desiccated, Baralyme® can react with halogenated anesthetics like desflurane, enflurane, and isoflurane to produce clinically significant levels of carbon monoxide (CO).[7] This reaction is particularly pronounced with desflurane and is exacerbated by increased temperatures. The presence of strong bases like KOH in the Baralyme® formulation is a key factor in this degradation process.
The following table summarizes the quantitative data on the production of toxic compounds from the interaction of Baralyme® with various anesthetics under different conditions.
| Anesthetic Agent | Condition | Toxic Compound | Concentration (ppm) | Reference |
| Sevoflurane | Low-flow anesthesia | Compound A | 20.28 +/- 8.6 (mean maximum) | [8] |
| Sevoflurane | Long-duration, low-flow | Compound A | 32.0 +/- 2.3 (individual maximum) | [9] |
| Sevoflurane | Dehydrated Baralyme® | Compound A | 357 +/- 49 (peak) | [4] |
| Desflurane | Desiccated Baralyme® | Carbon Monoxide | 10,700 | [10] |
| Desflurane | Baralyme® with 1.6% water | Carbon Monoxide | 1,500 | [11] |
Experimental Protocols
Determination of Particle Size Distribution
Method: Sieve Analysis (based on ASTM D6913)[12]
-
Sample Preparation: A representative sample of Baralyme® granules is obtained and dried to a constant weight at a temperature that does not alter its physical structure (e.g., 60°C).
-
Sieve Stack Assembly: A stack of sieves with progressively smaller mesh sizes (e.g., U.S. Standard Sieves No. 4, 8, 16, 30, 50, 100, and a pan) is assembled.
-
Sieving: The dried sample is placed on the top sieve, and the stack is placed in a mechanical sieve shaker. The sample is shaken for a standardized period (e.g., 10-15 minutes).
-
Data Collection: The material retained on each sieve is weighed.
-
Calculation: The percentage of the total sample weight retained on each sieve is calculated to determine the particle size distribution.
Determination of Carbon Dioxide Absorption Capacity
Method: Gravimetric Analysis
-
Sample Preparation: A known weight of fresh Baralyme® granules is placed in a U-tube or absorption column.
-
Gas Flow: A gas mixture with a known concentration of CO2 (e.g., 5% CO2 in air) is passed through the absorbent at a constant, measured flow rate.
-
Endpoint Determination: The effluent gas is monitored for CO2 concentration. The experiment is stopped when the CO2 concentration in the effluent gas reaches a predetermined breakthrough point (e.g., 0.5%).
-
Weight Measurement: The absorption tube is weighed before and after the experiment.
-
Calculation: The CO2 absorption capacity is calculated as the grams of CO2 absorbed per gram of Baralyme®.
Analysis of Anesthetic Degradation Products
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Experimental Setup: An in-vitro closed-circuit anesthesia system is assembled, including a simulated lung, a ventilator, and a canister containing a known amount of Baralyme® granules.
-
Anesthetic Delivery: A specific concentration of the volatile anesthetic (e.g., sevoflurane or desflurane) is introduced into the circuit. The system is run under controlled conditions of temperature, gas flow, and humidity.
-
Gas Sampling: Gas samples are collected from the inspiratory and expiratory limbs of the circuit at regular intervals.
-
GC-MS Analysis: The collected gas samples are injected into a gas chromatograph coupled with a mass spectrometer.
-
GC Column: A capillary column suitable for separating volatile compounds (e.g., a DB-5ms column).
-
Oven Temperature Program: A temperature gradient is used to separate the anesthetic agent from its degradation products (e.g., start at 40°C, ramp to 200°C).
-
Mass Spectrometry: The mass spectrometer is operated in scan mode to identify the degradation products based on their mass spectra. Quantification is performed using selected ion monitoring (SIM) with appropriate calibration standards.
-
Visualization of Anesthetic Degradation Pathway
The following diagram illustrates the logical relationships between the key factors leading to the degradation of volatile anesthetics by Baralyme® and the formation of toxic byproducts.
Caption: Factors influencing the degradation of volatile anesthetics by Baralyme®.
Conclusion
Baralyme® granules possess distinct physical and chemical properties that defined their efficacy as a CO2 absorbent and also contributed to their potential for hazardous interactions with volatile anesthetics. The porous, granular nature and optimal moisture content facilitated efficient CO2 capture. However, the presence of strong bases and the propensity for desiccation created conditions conducive to the degradation of anesthetics like sevoflurane and desflurane, leading to the formation of toxic compounds such as Compound A and carbon monoxide. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these properties, which is essential for the development and evaluation of safer and more effective CO2 absorbents for clinical and research applications.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. novumglass.com [novumglass.com]
- 3. Exploring Soda-Lime Glass: Composition and Characteristics [advancedtechnicalprod.com]
- 4. Soda lime - Wikipedia [en.wikipedia.org]
- 5. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
- 9. blog.certifiedmtp.com [blog.certifiedmtp.com]
- 10. store.astm.org [store.astm.org]
- 11. Gas chromatography in anaesthesia. I. A brief review of analytical methods and gas chromatographic detector and column systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matestlabs.com [matestlabs.com]
An In-depth Technical Guide to the Core Mechanism of Carbon Dioxide Absorption by Baralyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanism by which Baralyme absorbs carbon dioxide. It details the chemical composition, core reactions, and quantitative performance metrics of this absorbent material. The information is intended for researchers, scientists, and professionals in drug development who require a deep understanding of CO2 absorption processes.
Introduction to Baralyme
Baralyme is a chemical mixture designed for the efficient removal of carbon dioxide from breathing gases in closed and semi-closed environments, such as anesthetic circuits and diving bells.[1] Its primary function is to prevent the accumulation of CO2, which can lead to hypercapnia. The absorbent is formulated as porous granules to maximize the surface area available for reaction with CO2.[2]
Chemical Composition
Baralyme is a granular mixture primarily composed of calcium hydroxide (B78521) and barium hydroxide. Some formulations may also contain a small amount of potassium hydroxide as a catalyst.[2][3] The typical composition is as follows:
-
Potassium Hydroxide (KOH): A small percentage in some formulations to act as a catalyst.[2][3]
-
Water (H₂O): Maintained at an optimal content of 13-19% for efficient reaction kinetics.[3][4]
The granular structure, typically 4 to 8 mesh, provides a large surface area for the gas to interact with the active chemical components.[2]
Core Mechanism of Carbon Dioxide Absorption
The absorption of carbon dioxide by Baralyme is a multi-step chemical process involving the neutralization of the acidic CO2 gas by the alkaline hydroxide components. The presence of water is essential for these reactions to occur.[3]
Step 1: Formation of Carbonic Acid
Gaseous carbon dioxide first dissolves in the water present within the Baralyme granules to form carbonic acid (H₂CO₃). This initial step is crucial as it brings the CO2 into the aqueous phase where it can react with the hydroxides.[5][6]
CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)
Step 2: Reaction with Barium Hydroxide
The barium hydroxide, present as octahydrate (Ba(OH)₂·8H₂O), reacts with the carbonic acid to form insoluble barium carbonate (BaCO₃) and water. This reaction is rapid.[2]
Ba(OH)₂·8H₂O (s) + H₂CO₃ (aq) → BaCO₃ (s) + 9H₂O (l)
Step 3: Reaction with Calcium Hydroxide
The primary component, calcium hydroxide, reacts with carbonic acid to form insoluble calcium carbonate (CaCO₃) and water. This is the main CO2 absorbing reaction in the mixture. The dissolution of Ca(OH)₂ can be the rate-limiting step in this process.[7][8][9]
Ca(OH)₂ (s) + H₂CO₃ (aq) → CaCO₃ (s) + 2H₂O (l)
Role of Potassium Hydroxide (Catalyst)
When present, potassium hydroxide (KOH) acts as a catalyst to accelerate the absorption process. KOH is more reactive than Ca(OH)₂ and quickly reacts with carbonic acid to form potassium carbonate (K₂CO₃).[9][10]
2KOH (aq) + H₂CO₃ (aq) → K₂CO₃ (aq) + 2H₂O (l)
The potassium carbonate then reacts with calcium hydroxide to regenerate the potassium hydroxide, allowing it to participate in further reactions. This catalytic cycle enhances the overall speed of CO2 removal.[10]
K₂CO₃ (aq) + Ca(OH)₂ (s) → CaCO₃ (s) + 2KOH (aq)
The overall reaction can be summarized as the exothermic conversion of carbon dioxide and the metal hydroxides into their respective carbonates and water.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction pathway for CO2 absorption by Baralyme.
Quantitative Data on CO2 Absorption
The CO2 absorption capacity of Baralyme has been evaluated in various studies, often in comparison with other absorbents like soda lime. The efficiency of absorption is influenced by factors such as temperature, humidity, and the composition of the gas mixture.
| Absorbent | CO2 Absorption Capacity (L/100 g) | Test Conditions | Reference |
| Baralyme | 9.1 ± 0.8 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |
| Soda Lime (Drägersorb 800) | 14.5 ± 1.3 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |
| Soda Lime (Intersorb) | 12.6 ± 1.1 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |
| Soda Lime (Spherasorb) | 13.3 ± 0.8 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |
| Amsorb | 7.8 ± 0.5 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |
| Parameter | Effect on Baralyme CO2 Absorption Efficiency | Observations | Reference |
| Temperature | Decreases with decreasing temperature | A rapid drop in efficiency was observed below 10°C. | [12] |
| Pressure | Decreases with increasing pressure (depth) | Tested at pressures from 2 ATA to 4 ATA. | [12] |
| Moisture Content | Optimal at 13-15% | Dry Baralyme has significantly reduced efficiency and can lead to the production of harmful byproducts like carbon monoxide in the presence of certain anesthetics. Rehydration can restore efficiency. | [4] |
Experimental Protocols
Several experimental methods are employed to characterize the CO2 absorption properties of materials like Baralyme. These protocols are designed to measure absorption capacity, reaction kinetics, and the influence of various operating conditions.
Objective: To determine the CO2 adsorption capacity by measuring the change in mass of the absorbent as it is exposed to a CO2-containing gas stream.
Methodology:
-
A small, precisely weighed sample of the Baralyme absorbent (typically 5-10 mg) is placed in a thermogravimetric analyzer.[13]
-
The sample is pre-treated by heating under an inert gas (e.g., nitrogen) to a specific temperature (e.g., 105-120°C) to remove any physisorbed water and other volatile impurities.[14][15]
-
The sample is then cooled to the desired experimental temperature under the inert gas flow.
-
The gas flow is switched to a mixture containing a known concentration of CO2 (e.g., 5-15%) in a balance of an inert gas.
-
The mass of the sample is continuously monitored over time. The increase in mass corresponds to the amount of CO2 absorbed.
-
The experiment is continued until the mass of the sample becomes constant, indicating that the absorbent is saturated with CO2 under the given conditions.
-
The CO2 absorption capacity is calculated as the total mass of CO2 absorbed per unit mass of the absorbent (e.g., in mmol/g or mg/g).[14]
References
- 1. Baralyme - Wikipedia [en.wikipedia.org]
- 2. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 3. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 4. apsf.org [apsf.org]
- 5. quora.com [quora.com]
- 6. modsafe.com [modsafe.com]
- 7. Kinetics and mechanism of direct reaction between CO2 and Ca(OH)2 in micro fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mercurymed.com [mercurymed.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Theoretical Carbon Dioxide Absorption Capacity of Baralyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is a compound mixture utilized in closed-circuit anesthetic systems and diving applications to absorb exhaled carbon dioxide. Its efficacy is paramount in preventing hypercapnia. This technical guide provides an in-depth analysis of the theoretical and experimental carbon dioxide absorption capacity of Baralyme, detailed experimental protocols for its evaluation, and a visualization of the underlying chemical pathways.
Chemical Composition and Reaction Stoichiometry
Baralyme is predominantly a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O), typically in an 80:20 weight ratio.[1][2] Some formulations may also include a small amount of potassium hydroxide (KOH) as a catalyst.[2]
The absorption of carbon dioxide (CO₂) by Baralyme proceeds through a series of neutralization reactions. The primary reactions involve the direct interaction of CO₂ with the hydroxides to form carbonates and water.
The balanced chemical equations for the primary absorption reactions are:
-
Reaction with Calcium Hydroxide: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O[3][4][5][6]
-
Reaction with Barium Hydroxide: CO₂ + Ba(OH)₂ → BaCO₃ + H₂O[7][8]
Theoretical CO₂ Absorption Capacity
The theoretical CO₂ absorption capacity is calculated based on the stoichiometry of the chemical reactions and the molar masses of the reactants.
Molar Masses:
Calculation:
Assuming a 100g sample of Baralyme with a composition of 80% Ca(OH)₂ and 20% Ba(OH)₂·8H₂O:
-
Mass of Ca(OH)₂: 80 g
-
Mass of Ba(OH)₂·8H₂O: 20 g
-
Moles of Ca(OH)₂: 80 g / 74.09 g/mol ≈ 1.080 moles According to the stoichiometry (1:1), 1.080 moles of Ca(OH)₂ can absorb 1.080 moles of CO₂. Mass of CO₂ absorbed by Ca(OH)₂: 1.080 moles * 44.01 g/mol ≈ 47.53 g
-
Moles of Ba(OH)₂·8H₂O: 20 g / 315.46 g/mol ≈ 0.063 moles According to the stoichiometry (1:1), 0.063 moles of Ba(OH)₂ can absorb 0.063 moles of CO₂. Mass of CO₂ absorbed by Ba(OH)₂: 0.063 moles * 44.01 g/mol ≈ 2.77 g
Total Theoretical CO₂ Absorption (g per 100g of Baralyme): 47.53 g + 2.77 g = 50.3 g
To express this in liters of CO₂ per 100g of Baralyme at Standard Temperature and Pressure (STP; 0°C and 1 atm), where 1 mole of any gas occupies 22.4 L:
-
Total moles of CO₂ absorbed: 1.080 + 0.063 = 1.143 moles
-
Volume of CO₂ absorbed: 1.143 moles * 22.4 L/mol ≈ 25.6 L
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Theoretical CO₂ Absorption Capacity ( g/100g ) | 50.3 g | Calculated |
| Theoretical CO₂ Absorption Capacity (L/100g at STP) | 25.6 L | Calculated |
| Experimental CO₂ Absorption Capacity (L/100g) | 7.8 L | [1] |
Note: The discrepancy between theoretical and experimental values can be attributed to factors such as incomplete reaction, granule size and porosity, and the presence of moisture.
Experimental Protocol for Determining CO₂ Absorption Capacity
This protocol outlines a common method for determining the CO₂ absorption capacity of solid absorbents.
1. Objective: To measure the volume of CO₂ absorbed per unit mass of Baralyme until a specified breakthrough point.
2. Materials and Equipment:
-
Glass absorption column or canister
-
Mass flow controllers for CO₂ and a carrier gas (e.g., Nitrogen or air)
-
Gas mixing chamber
-
Infrared (IR) CO₂ analyzer
-
Balance (accurate to 0.01 g)
-
Thermometer and pressure sensor
-
Data acquisition system
3. Experimental Setup: A gas stream with a known concentration of CO₂ is passed through a packed bed of the absorbent. The CO₂ concentration of the effluent gas is continuously monitored.
4. Procedure:
-
Sample Preparation: Accurately weigh a sample of Baralyme granules (e.g., 30 g) and record the mass.
-
Column Packing: Carefully pack the Baralyme granules into the absorption column to ensure uniform gas flow and prevent channeling.
-
System Purge: Purge the entire system with the carrier gas to remove any residual CO₂.
-
Gas Flow Initiation: Start the flow of the pre-mixed gas containing a specific concentration of CO₂ (e.g., 5%) in the carrier gas at a constant flow rate (e.g., 250 mL/min).
-
Data Recording: Continuously record the CO₂ concentration in the effluent gas stream, as well as the temperature and pressure.
-
Breakthrough Point: The experiment is concluded when the CO₂ concentration in the effluent gas reaches a predetermined breakthrough point (e.g., 0.5% or 5000 ppm).
-
Calculation of Absorbed CO₂: The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over the duration of the experiment until the breakthrough point is reached.
5. Safety Precautions:
-
Handle Baralyme in a well-ventilated area, as it is a caustic substance.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure all gas connections are secure to prevent leaks.
Signaling Pathway and Experimental Workflow Visualization
Caption: CO₂ absorption pathway of Baralyme.
Caption: Experimental workflow for CO₂ absorption measurement.
References
- 1. homework.study.com [homework.study.com]
- 2. ck12.org [ck12.org]
- 3. Balance the Equation Ca(OH)2+ CO2CaCO3+ H2O [unacademy.com]
- 4. Ca(OH)2 + CO2 → CaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 5. quora.com [quora.com]
- 6. Calcium hydroxide [Ca(OH)2] reacts with carbon dioxide to produce | Filo [askfilo.com]
- 7. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 8. webqc.org [webqc.org]
- 9. brainly.in [brainly.in]
- 10. webqc.org [webqc.org]
- 11. youtube.com [youtube.com]
- 12. gauthmath.com [gauthmath.com]
- 13. webqc.org [webqc.org]
- 14. buy Barium hydroxide octahydrate Crystal manufacturers - FUNCMATER [funcmater.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Carbon dioxide - Wikipedia [en.wikipedia.org]
- 17. ck12.org [ck12.org]
- 18. webqc.org [webqc.org]
- 19. quora.com [quora.com]
- 20. Calculate the molecular mass of CO2 [unacademy.com]
Baralyme: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baralyme, a once common carbon dioxide absorbent in anesthetic circuits, has been discontinued (B1498344) due to significant safety concerns. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and chemical properties of Baralyme. It is intended for researchers, scientists, and drug development professionals who may encounter this material in historical contexts or require a thorough understanding of its risks. This document synthesizes data from safety data sheets of its constituent components and published experimental findings on its hazardous interactions with volatile anesthetics. Detailed experimental protocols and quantitative data on the production of toxic compounds are presented to facilitate a comprehensive risk assessment.
Chemical and Physical Properties
Baralyme is a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). Formulations typically contained approximately 80% calcium hydroxide and 20% barium hydroxide, with some variations including small amounts of potassium hydroxide (KOH) as a catalyst.[1][2] It was supplied as porous granules, often with a color indicator to signal exhaustion.[2]
| Property | Specification |
| Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂), ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O), +/- Potassium Hydroxide (KOH)[1][2] |
| Physical Form | Porous granules[2] |
| Color | Varies with formulation; often included a color-changing pH indicator. |
| Primary Function | Carbon dioxide absorption |
Safety Data and Hazard Identification
Hazard Summary
Baralyme is a corrosive and toxic material. The primary hazards are associated with its alkalinity and the toxicity of barium hydroxide. It can cause severe skin burns and eye damage upon contact.[3][4] Inhalation of dust can lead to respiratory tract irritation.[1][2][5] Ingestion is harmful and can be fatal due to the toxicity of barium compounds.[3][6]
A significant and unique hazard of Baralyme is its chemical reactivity with volatile anesthetic agents, particularly when desiccated (dry). This reaction can produce toxic compounds, including carbon monoxide (CO) and Compound A, and can be highly exothermic, leading to fires and explosions within anesthesia circuits.
| Hazard | Description | GHS Classification (Component-based) |
| Acute Toxicity (Oral) | Harmful if swallowed due to barium hydroxide.[3][6] | Category 4 |
| Skin Corrosion/Irritation | Causes severe skin burns due to high alkalinity.[1][2][3] | Category 1A/1B |
| Serious Eye Damage/Irritation | Causes serious, potentially permanent eye damage.[1][2][3][5] | Category 1 |
| Acute Toxicity (Inhalation) | Harmful if inhaled; dust is corrosive to the respiratory tract.[3][4] | Category 4 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][5] | Category 3 |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately rinse with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4] |
Handling and Storage Precautions
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][3] |
| Skin Protection | Wear impervious gloves (e.g., latex, nitrile), a chemical-resistant apron, and other protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust concentrations are expected to exceed exposure limits or if ventilation is inadequate.[4] |
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area. Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2][7]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[1][2] Keep away from incompatible materials such as acids.[3]
Experimental Protocols
Protocol for Measuring Carbon Monoxide Production from Anesthetic Degradation
This protocol is a generalized representation based on methodologies described in published studies.
-
Absorbent Preparation:
-
Use fresh Baralyme with its normal water content (approximately 13-15%).[8]
-
To prepare desiccated Baralyme, dry fresh absorbent to a constant weight in a drying oven. The degree of desiccation can be varied by controlling the drying time and temperature. Water content should be verified.
-
-
Experimental Setup:
-
Place a known quantity of the prepared Baralyme in a sealed reaction vessel (e.g., a glass tube).
-
Control the temperature of the reaction vessel using a water bath.
-
Pass a carrier gas (e.g., air or oxygen) containing a known concentration of a volatile anesthetic (e.g., desflurane (B1195063), isoflurane (B1672236), sevoflurane) through the absorbent at a controlled flow rate.
-
-
Gas Analysis:
-
Collect gas samples from the outlet of the reaction vessel at specified time intervals.
-
Analyze the gas samples for carbon monoxide concentration using gas chromatography-mass spectrometry (GC-MS).
-
-
Data Collection:
-
Record the peak and time-course of carbon monoxide production for each anesthetic and absorbent condition (fresh vs. desiccated, different temperatures).
-
Protocol for Measuring Compound A Production from Sevoflurane (B116992) Degradation
This protocol is a generalized representation based on methodologies described in published studies.
-
Absorbent and Circuit Preparation:
-
Use fresh or "conditioned" (desiccated) Baralyme. Conditioning can be achieved by passing a high flow of dry gas through the absorbent for a specified period.[9]
-
Place the prepared absorbent in a standard anesthetic circuit.
-
-
Experimental Anesthesia:
-
Gas Sampling and Analysis:
-
Collect gas samples from the inspiratory limb of the circuit.
-
Analyze the samples for Compound A concentration using gas chromatography.[11]
-
-
Data Collection:
-
Measure the concentration of Compound A over time under different conditions (e.g., fresh vs. desiccated absorbent, varying fresh gas flow rates).[12]
-
Quantitative Data on Hazardous Byproduct Formation
Carbon Monoxide (CO) Production
The degradation of volatile anesthetics by Baralyme, especially when desiccated, can produce dangerously high levels of carbon monoxide. The order of CO production is generally: desflurane > enflurane (B1671288) > isoflurane >> sevoflurane.[8]
| Anesthetic | Baralyme Condition | Temperature | Peak CO Concentration (ppm) |
| Desflurane | Dry | 45°C | 14,800[13] |
| Enflurane | Dry | 45°C | 4,400[13] |
| Isoflurane | Dry | 45°C | 980[13] |
| Desflurane | 1.6% Water | 45°C | ~15,000[14] |
| Desflurane | 9.5% Water | - | No CO produced[13] |
| Desflurane | Desiccated (in vitro) | - | 10,700[15] |
| Desflurane | Desiccated (anesthesia machine) | - | 2,500[15] |
| Sevoflurane | Desiccated, high minute ventilation | >80°C | >11,000 (followed by explosion)[16] |
Compound A Production from Sevoflurane
The interaction of sevoflurane with Baralyme produces Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a known nephrotoxin in rats.
| Baralyme Condition | Anesthetic Circuit Condition | Peak Inspired Compound A (ppm) |
| Standard (Wet) | Low-flow anesthesia | 20-32[17] |
| Dehydrated | Simulated 40h dry gas flow | 357 ± 49[9] |
| Dehydrated | - | Up to a sevenfold increase compared to wet Baralyme[10] |
Diagrams
Chemical Reaction Pathway: CO₂ Absorption
References
- 1. chemfax.com [chemfax.com]
- 2. paramountchemicals.net [paramountchemicals.net]
- 3. thermofishersci.in [thermofishersci.in]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsf.org [apsf.org]
- 14. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbon monoxide production from sevoflurane breakdown: modeling of exposures under clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is a compound mixture historically utilized as a carbon dioxide (CO₂) absorbent in closed-circuit anesthetic systems and for life support in environments such as diving bells and submarines.[1] Its primary function is the chemical removal of exhaled CO₂, preventing hypercapnia and enabling the safe rebreathing of anesthetic gases.[2][3] Composed of alkaline hydroxides, Baralyme's efficacy is rooted in a series of acid-base reactions. However, concerns over the generation of toxic byproducts, particularly with modern volatile anesthetics, have led to its withdrawal from markets in several countries, including the United States in 2005.[2][3] This guide provides a detailed examination of the primary components of Baralyme, their functional roles, the chemical pathways of CO₂ absorption, and the experimental protocols used to characterize its properties and byproducts.
Primary Components and Their Roles
Baralyme is a granular mixture whose typical composition is a blend of calcium hydroxide (B78521) and barium hydroxide.[1][4] Some formulations also include a smaller proportion of potassium hydroxide, which acts as a catalyst.[5][6]
| Component | Chemical Formula | Typical Percentage (by weight) | Primary Role |
| Calcium Hydroxide | Ca(OH)₂ | ~80% | Primary CO₂ absorbent |
| Barium Hydroxide | Ba(OH)₂·8H₂O | ~20% | CO₂ absorbent and activator |
| Potassium Hydroxide | KOH | 0-1% | Catalyst for the absorption reaction |
Calcium Hydroxide (Ca(OH)₂): As the principal component, calcium hydroxide is the workhorse of CO₂ absorption within Baralyme. Its high capacity for reacting with carbonic acid makes it an effective, albeit slower, absorbent.
Barium Hydroxide (Ba(OH)₂·8H₂O): Barium hydroxide, present as an octahydrate, serves a dual purpose. It directly participates in the absorption of CO₂ and, more importantly, its reaction with CO₂ produces water, which is crucial for the overall reaction cascade to proceed efficiently.[5] The presence of this hydrated form of barium hydroxide means that Baralyme does not require silica (B1680970) to maintain its structural integrity and moisture content, unlike some other absorbents.[2][3]
Potassium Hydroxide (KOH): When included in the formulation, potassium hydroxide acts as an activator. It reacts more rapidly with CO₂ than calcium hydroxide, initiating the absorption process and regenerating water, thus accelerating the overall rate of CO₂ removal.
Physical and Chemical Properties
The performance of Baralyme is dictated by its physical and chemical characteristics, which are summarized in the table below.
| Property | Specification |
| Molecular Formula | BaCaH₅KO₅ |
| Molecular Weight | 301.54 g/mol [5] |
| Physical Form | Porous granules |
| Granule Size | 4-8 mesh[3][5] |
| Optimal Water Content | 13-15%[5] |
| Color Indicator | Pink (fresh) to purple (exhausted)[5] |
| CO₂ Absorption Efficiency | 0.0475 g of CO₂ per gram of absorbent (experimental)[1] |
Mechanism of Carbon Dioxide Absorption
The absorption of carbon dioxide by Baralyme is a multi-step chemical process. The presence of water is essential for these reactions to occur. The overall process can be visualized as a signaling pathway where the product of one reaction is a reactant in the next.
The sequence of reactions is as follows:
-
Formation of Carbonic Acid: Exhaled carbon dioxide dissolves in water to form carbonic acid. CO₂ + H₂O ⇌ H₂CO₃
-
Reaction with Barium Hydroxide: Barium hydroxide reacts with carbon dioxide to form barium carbonate and water.[5] Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O[5]
-
Neutralization by Calcium Hydroxide: The carbonic acid is then neutralized by calcium hydroxide to form calcium carbonate, water, and heat. H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O + Heat
-
Catalytic Role of Potassium Hydroxide: If present, potassium hydroxide reacts with carbonic acid to form potassium carbonate, which then reacts with calcium hydroxide to regenerate potassium hydroxide. 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O[5] K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH
Generation of Toxic Byproducts
A significant drawback of Baralyme is its propensity to degrade volatile anesthetics, especially when the absorbent is desiccated (has a low water content). This degradation can lead to the formation of harmful byproducts, most notably carbon monoxide (CO).
Carbon Monoxide (CO) Production
The production of CO is a serious safety concern. The table below summarizes data from studies investigating CO formation from the interaction of various volatile anesthetics with Baralyme, particularly under desiccated conditions.
| Volatile Anesthetic | Baralyme Water Content | Temperature | Peak CO Level (ppm) |
| Desflurane (B1195063) (4.0%) | 1.6% | 45°C | 14,800 |
| Enflurane (1.2%) | 1.6% | 45°C | 4,400 |
| Isoflurane (1.0%) | 1.6% | 45°C | 980 |
| Desflurane | Desiccated (0%) | - | 10,700 |
| Desflurane | 1.3% | - | 715 |
| Desflurane | 13% (Normal) | - | < 100 |
Note: Data compiled from multiple sources.[4][6]
Experimental Protocols
Measurement of Carbon Monoxide Production from Volatile Anesthetics
Objective: To quantify the concentration of carbon monoxide produced from the interaction of a volatile anesthetic with desiccated and hydrated Baralyme.
Materials:
-
Anesthesia machine with a circle breathing system
-
Artificial lung (patient model)
-
Canister filled with a known quantity of Baralyme (e.g., 950g)
-
Volatile anesthetic (e.g., desflurane, isoflurane, sevoflurane)
-
Gas chromatograph with a mass spectrometer (GC-MS) for CO measurement
-
Thermocouples to measure temperature within the absorbent canister
-
Fresh gas source (oxygen and/or nitrous oxide)
Methodology:
-
Absorbent Preparation:
-
For desiccated Baralyme experiments, dry the absorbent to a constant weight.
-
For hydrated experiments, use fresh Baralyme with its normal water content (13-15%) or rehydrate desiccated Baralyme to a specific water percentage.
-
-
Experimental Setup:
-
Fill the anesthesia machine's absorbent canister with the prepared Baralyme.
-
Connect the anesthesia machine to the artificial lung.
-
Set the ventilator to simulate patient breathing (e.g., tidal volume of 600 ml, frequency of 14/min).
-
-
Anesthetic Delivery:
-
Establish a baseline fresh gas flow (e.g., 5 L/min) of the desired oxygen/nitrous oxide mixture.
-
Introduce the volatile anesthetic at a clinically relevant concentration (e.g., 3.0% desflurane).
-
Once the target anesthetic concentration is stable, reduce the fresh gas flow to a low-flow rate (e.g., 500 ml/min) to simulate clinical conditions.
-
-
Data Collection:
-
Continuously sample gas from the inspiratory limb of the breathing circuit.
-
Analyze the gas sample using GC-MS to measure the concentration of carbon monoxide in parts per million (ppm).
-
Record the temperature inside the Baralyme canister at regular intervals.
-
-
Analysis:
-
Plot the CO concentration over time to determine the peak concentration and the duration of CO production.
-
Correlate CO production with the temperature changes within the absorbent.
-
Conclusion
Baralyme has played a significant role in the history of anesthesia as a carbon dioxide absorbent. Its primary components, calcium hydroxide and barium hydroxide, effectively remove CO₂ through a series of chemical reactions. However, the potential for desiccated Baralyme to degrade volatile anesthetics into toxic compounds, such as carbon monoxide, has led to its declining use and withdrawal from many markets. The experimental protocols outlined in this guide provide a framework for the continued study of CO₂ absorbents and their interactions with anesthetic agents, which is crucial for enhancing patient safety in clinical practice. The development of newer absorbents that do not contain strong bases like barium hydroxide or potassium hydroxide reflects a move towards safer alternatives in modern anesthesia.
References
- 1. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 2. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. apsf.org [apsf.org]
- 5. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
Baralyme's Role in Early Anesthesia Breathing Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Baralyme's historical and functional role in early anesthesia breathing systems. It details its chemical composition, mechanism of carbon dioxide absorption, and the significant safety concerns that led to its eventual withdrawal from the market. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the critical chemical pathways involved.
Introduction: The Need for Carbon Dioxide Absorption in Anesthesia
Early anesthesia practice was revolutionized by the introduction of closed-circuit breathing systems. These systems allowed for the rebreathing of exhaled anesthetic gases, conserving expensive agents and reducing operating room pollution. However, the accumulation of exhaled carbon dioxide (CO2) posed a significant risk of hypercapnia to the patient. This necessitated the development of CO2 absorbents, materials capable of chemically removing CO2 from the breathing circuit. Among the earliest and most widely used of these absorbents was Baralyme.
Composition and Characteristics of Baralyme
Baralyme is a mixture of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) and calcium hydroxide (Ca(OH)₂). Its typical composition was approximately 20% barium hydroxide and 80% calcium hydroxide.[1] Unlike soda lime, another common CO2 absorbent, Baralyme's formulation did not typically include silica (B1680970) to the same extent for hardness, as the water content within its structure helped to reduce dust formation.[2] The granules were manufactured to a specific size, typically 4-8 mesh, to optimize the surface area for absorption while minimizing resistance to airflow in the breathing circuit.[1][2] To indicate the exhaustion of the absorbent, a pH-sensitive dye, such as ethyl violet, was added, which would change color as the material's pH decreased due to CO2 absorption.[1]
The Chemistry of Carbon Dioxide Absorption
The fundamental role of Baralyme in an anesthesia breathing system is the chemical absorption of CO2. This is an exothermic process involving a series of chemical reactions. The presence of water is crucial for these reactions to occur, with an optimal water content of 14-19%.[1]
The primary reactions are as follows:
-
Formation of Carbonic Acid: Carbon dioxide from the patient's exhaled breath first reacts with water present in the Baralyme granules to form carbonic acid (H₂CO₃).
CO₂ + H₂O ⇌ H₂CO₃
-
Neutralization by Strong Bases: The carbonic acid is then neutralized by the strong bases in the absorbent, primarily barium hydroxide and any activating agents like potassium hydroxide if present, to form carbonates, water, and heat.
H₂CO₃ + Ba(OH)₂ → BaCO₃ + 2H₂O + Heat
-
Reaction with Calcium Hydroxide: The majority of the CO2 absorption is then carried out by calcium hydroxide, which reacts with the carbonic acid to form calcium carbonate (CaCO₃), water, and heat.
H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O + Heat
The overall, simplified net reaction for the absorption of CO2 by the primary components of Baralyme can be represented as:
CO₂ + Ba(OH)₂ → BaCO₃ + H₂O + Heat CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat
Visualizing the CO2 Absorption Pathway
The following diagram illustrates the chemical pathway of carbon dioxide absorption by Baralyme.
Performance and Efficiency
The CO2 absorption capacity of Baralyme was a critical factor in its clinical use. While specific figures vary depending on the exact formulation and experimental conditions, soda lime, a comparable absorbent, can absorb approximately 23-26 liters of CO2 per 100 grams of material.[2][3]
Safety Concerns and the Decline of Baralyme
Despite its effectiveness as a CO2 absorbent, significant safety concerns associated with Baralyme ultimately led to its discontinuation. These concerns primarily revolved around the degradation of modern volatile anesthetic agents, leading to the formation of toxic compounds.
Formation of Compound A with Sevoflurane (B116992)
When used with the anesthetic agent sevoflurane, Baralyme was found to produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a substance shown to be nephrotoxic in rats.[4][5] The formation of Compound A is influenced by several factors, including:
-
Absorbent Temperature: Higher temperatures increase the rate of degradation.
-
Sevoflurane Concentration: Higher concentrations of sevoflurane lead to greater Compound A production.
-
Fresh Gas Flow Rate: Lower fresh gas flows, which increase the rebreathing of gases, result in higher concentrations of Compound A.[6]
-
Absorbent Desiccation: The water content of the absorbent plays a complex role. While some studies suggest that dehydration of Baralyme can increase the concentration of Compound A, others indicate a more intricate relationship between production and destruction of the compound by the absorbent.[4][7]
In surgical patients, peak inspired Compound A concentrations during low-flow sevoflurane anesthesia averaged 20-32 ppm with Baralyme, compared to 8-24 ppm with soda lime.[6]
Formation of Carbon Monoxide (CO)
A more severe complication associated with Baralyme was the production of carbon monoxide (CO) when used with certain volatile anesthetics, particularly desflurane (B1195063), enflurane (B1671288), and isoflurane.[8] This reaction is significantly exacerbated when the absorbent becomes desiccated (dried out). The risk of CO production is higher with Baralyme compared to soda lime.[9]
Factors influencing CO formation include:
-
Degree of Desiccation: Dry Baralyme produces significantly more CO than hydrated Baralyme.
-
Type of Anesthetic Agent: Desflurane produces the highest amount of CO, followed by enflurane and isoflurane.[8]
-
Temperature: Higher temperatures increase CO production.
-
Anesthetic Concentration: Higher anesthetic concentrations lead to more CO formation.[8]
Under experimental conditions with desiccated Baralyme, CO concentrations have been reported to reach dangerously high levels, in some cases exceeding 10,000 ppm.[10]
Exothermic Reactions and Fire Hazard
In extreme cases of desiccation, the reaction between sevoflurane and Baralyme can be highly exothermic, generating enough heat to cause fires within the anesthesia circuit.[6]
Visualizing the Toxic Byproduct Formation Pathways
The following diagrams illustrate the simplified pathways for the formation of Compound A and Carbon Monoxide.
Experimental Protocols for Assessing Absorbent Performance and Safety
The evaluation of CO2 absorbents like Baralyme involves a range of experimental setups, from in vitro laboratory tests to in vivo animal studies and simulations of clinical scenarios.
In Vitro Measurement of Toxic Byproduct Formation
-
Objective: To quantify the production of Compound A or Carbon Monoxide from the interaction of a specific anesthetic agent with the absorbent under controlled conditions.
-
Methodology:
-
A known quantity of the absorbent (e.g., Baralyme) is placed in a sealed container, such as a glass vial.
-
The absorbent may be used in its standard hydrated state or desiccated by heating in an oven for a specified period to a constant weight.
-
A known concentration of the volatile anesthetic is injected into the sealed container.
-
The container is incubated at a specific temperature for a defined period.
-
A gas sample is withdrawn from the container.
-
The concentration of the toxic byproduct (Compound A or CO) is measured using gas chromatography-mass spectrometry (GC-MS).[10]
-
Simulated Anesthesia Circuit Studies
-
Objective: To assess the performance and safety of the absorbent in a system that mimics a clinical anesthesia circuit.
-
Methodology:
-
A standard anesthesia machine with a circle breathing system is used.
-
The CO2 absorbent canister is filled with the test absorbent (e.g., Baralyme). The absorbent may be fresh or "conditioned" (partially desiccated) by flowing a dry gas through it for a set duration.[7]
-
A lung model (e.g., a rebreathing bag) is connected to the patient end of the circuit.
-
A continuous flow of CO2 is introduced into the lung model to simulate patient metabolism.
-
The circuit is ventilated with a specific tidal volume and respiratory rate.
-
The volatile anesthetic is introduced into the circuit at a set concentration and fresh gas flow rate.
-
Gas samples are taken from the inspiratory and expiratory limbs of the circuit at regular intervals.
-
The concentrations of the anesthetic agent, CO2, and any toxic byproducts are measured.
-
In Vivo Animal Studies
-
Objective: To evaluate the effects of the absorbent and any generated byproducts in a living organism.
-
Methodology:
-
An animal model, often swine due to their physiological similarities to humans, is anesthetized.
-
The animal is connected to an anesthesia machine with the test absorbent in the circle system.
-
Anesthesia is maintained with a specific volatile agent for a predetermined duration.
-
Gas concentrations in the breathing circuit are continuously monitored.
-
Blood samples may be drawn from the animal to measure levels of carboxyhemoglobin (in the case of CO production) or markers of renal function (in the case of Compound A).
-
Post-anesthesia, the animal is monitored for any physiological changes, and tissues may be collected for histopathological examination.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Baralyme.
Table 1: Composition of CO2 Absorbents
| Component | Baralyme (%) | Soda Lime (Typical) (%) |
| Calcium Hydroxide (Ca(OH)₂) | ~80 | 80-94 |
| Barium Hydroxide (Ba(OH)₂) | ~20 | - |
| Sodium Hydroxide (NaOH) | - | 4-5 |
| Potassium Hydroxide (KOH) | May contain ~1% | ~1 |
| Water (H₂O) | ~13-19 | ~14-19 |
Table 2: Carbon Monoxide (CO) Production with Desiccated Absorbents
| Anesthetic Agent | Absorbent | CO Concentration (ppm) |
| Desflurane | Desiccated Baralyme | Up to 10,700 (in vitro)[10] |
| Desflurane | Desiccated Baralyme | ~9,700 (in vivo, swine) |
| Desflurane | Desiccated Soda Lime | ~2,500 |
| Isoflurane | Desiccated Baralyme | ~980 |
Table 3: Compound A Production with Sevoflurane (Low-Flow Anesthesia)
| Absorbent | Peak Inspired Compound A (ppm) |
| Baralyme | 20 - 32 |
| Soda Lime | 8 - 24 |
Source:[6]
Table 4: Factors Influencing Toxic Byproduct Formation with Baralyme
| Factor | Effect on Compound A Formation | Effect on CO Formation |
| Increased Temperature | Increase | Increase |
| Absorbent Desiccation | Complex/Increase | Significant Increase |
| Low Fresh Gas Flow | Increase | Increase |
| High Anesthetic Conc. | Increase | Increase |
| Anesthetic Agent | Sevoflurane | Desflurane > Enflurane > Isoflurane |
Conclusion: The Legacy of Baralyme
Baralyme played a crucial role in the development and practice of early closed-circuit anesthesia by providing an effective means of carbon dioxide absorption. However, the advent of modern halogenated anesthetic agents revealed significant and unacceptable safety risks associated with its use, primarily the production of the nephrotoxic Compound A and the highly toxic carbon monoxide. These risks, particularly pronounced with desiccated absorbent, led to a re-evaluation of its safety profile and its eventual withdrawal from the market. The story of Baralyme serves as a critical case study in the importance of understanding the chemical interactions between anesthetic drugs and medical devices, driving the development of safer CO2 absorbents that are now standard in modern anesthetic practice.
References
- 1. apsf.org [apsf.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kidney Function in Living Donors Undergoing Nephrectomy by Sevoflurane or Desflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon monoxide and anesthesia-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Baralyme in Laboratory CO2 Scrubbing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Baralyme is no longer widely used in clinical settings due to safety concerns, particularly the production of toxic compounds when exposed to certain volatile organic compounds. Its use in laboratory settings should be approached with caution, and safer alternatives should be considered. These notes are for informational purposes for specialized applications where Baralyme might still be considered.
Introduction to Baralyme for CO2 Scrubbing
Baralyme is a chemical mixture historically used for the absorption of carbon dioxide (CO2) in closed and semi-closed breathing circuits, primarily in anesthesia. It is a granular substance that efficiently removes CO2 from a gas stream through a series of exothermic chemical reactions.
Chemical Composition: Baralyme is primarily a mixture of calcium hydroxide (B78521) (Ca(OH)2) and barium hydroxide (Ba(OH)2), with a small amount of potassium hydroxide (KOH) acting as a catalyst. The presence of barium hydroxide distinguishes it from soda lime.
Principle of CO2 Absorption
The absorption of CO2 by Baralyme is a multi-step chemical process. In the presence of water, CO2 forms carbonic acid, which then reacts with the hydroxides in Baralyme to form carbonates, water, and heat.
The key reactions are:
-
CO2 + H2O ⇌ H2CO3 (Carbonic acid formation)
-
H2CO3 + Ba(OH)2 → BaCO3 + 2H2O + Heat
-
H2CO3 + Ca(OH)2 → CaCO3 + 2H2O + Heat
The potassium hydroxide (KOH) acts as a catalyst to accelerate the initial reaction rate.
Applications in a Laboratory Setting
While less common now, Baralyme can be used in various laboratory applications requiring the removal of CO2 from a gas stream or a closed environment, such as:
-
Controlled Atmosphere Chambers: Maintaining low CO2 levels for specific experiments.
-
Bioreactors and Fermenters: Removing CO2 produced during cell culture or microbial fermentation.
-
Protecting Sensitive Reagents: Preventing the degradation of CO2-sensitive chemicals.
-
Gas Purification: Scrubbing CO2 from gas mixtures before use in analytical instrumentation.
Advantages and Disadvantages
Advantages:
-
High CO2 absorption capacity.
-
Visible color change upon exhaustion (typically with an added indicator).
Disadvantages:
-
Safety Concerns: Can react with certain volatile organic compounds (e.g., some anesthetics) to produce toxic byproducts like Carbon Monoxide (CO) and Compound A.[1][2] This is a significant concern in laboratory environments where various solvents and volatile compounds may be present.
-
Desiccation Issues: The efficiency of CO2 absorption is dependent on the water content of the Baralyme.[3] Dry gas can desiccate the granules, reducing their effectiveness and increasing the risk of toxic byproduct formation if certain organic vapors are present.[3]
-
Caustic Dust: The granular material can produce a fine, caustic dust that is a respiratory irritant.
Quantitative Data Summary
The performance of Baralyme is influenced by factors such as temperature, humidity, and the composition of the gas being scrubbed.
| Parameter | Value | Notes |
| CO2 Absorption Capacity | ~15-20 liters of CO2 per 100g of Baralyme | Varies with temperature, humidity, and granule size. |
| Optimal Water Content | 11-18% | Essential for the chemical reaction. Desiccation significantly reduces efficiency.[3] |
| Particle Size | 4-8 mesh | A balance between providing adequate surface area and preventing excessive airflow resistance. |
| Indicator Color Change | Typically colorless/pink to violet/purple | Indicates exhaustion of the absorbent as the pH decreases. |
Experimental Protocols
Protocol 1: Setting up a CO2 Scrubbing Column
This protocol describes how to set up a simple packed-bed scrubbing column to remove CO2 from a continuous gas stream.
Materials:
-
Baralyme granules
-
Glass or transparent polymer column with inlet and outlet ports
-
Glass wool or fine mesh to support the granules
-
Tubing (chemically resistant)
-
Gas flow meter
-
CO2 sensor (for monitoring efficiency)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety First: Don PPE. Handle Baralyme in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Prepare the Column: Place a small plug of glass wool or a fine mesh at the bottom of the column to prevent the Baralyme granules from falling through.
-
Pack the Column: Gently pour the Baralyme granules into the column, tapping the sides lightly to ensure even packing and prevent channeling of the gas flow. Avoid compacting the granules too tightly, as this will increase backpressure.
-
Secure the Column: Place another plug of glass wool or a mesh on top of the Baralyme bed to keep it in place.
-
Connect the Gas Flow: Connect the gas inlet tubing to the bottom of the column and the outlet tubing to the top. This ensures that the gas flows up through the packed bed, maximizing contact time.
-
Integrate Monitoring: Place a CO2 sensor in the gas line downstream of the scrubbing column to monitor the CO2 concentration in the scrubbed gas.
-
Initiate Gas Flow: Start the gas flow at a low rate and gradually increase to the desired rate, monitoring the backpressure.
-
Monitor Performance: Observe the color change of the Baralyme over time. The color change will progress along the direction of the gas flow. The column should be considered exhausted when the color change has reached the outlet. Regularly check the downstream CO2 sensor to confirm removal efficiency.
Protocol 2: Estimating the Required Amount of Baralyme
This is a simplified method for estimating the amount of Baralyme needed for a closed system.
Variables:
-
V: Volume of the closed system (in Liters)
-
C_initial: Initial CO2 concentration (in ppm)
-
C_final: Desired final CO2 concentration (in ppm)
-
A: CO2 absorption capacity of Baralyme (~15 L CO2 / 100 g)
Calculation:
-
Calculate the volume of CO2 to be removed:
-
ΔC = C_initial - C_final
-
V_CO2 = (ΔC / 1,000,000) * V
-
-
Calculate the mass of Baralyme required:
-
Mass (g) = (V_CO2 / A) * 100
-
Example: For a 100 L chamber where you want to reduce the CO2 concentration from 1000 ppm to 100 ppm:
-
ΔC = 1000 - 100 = 900 ppm
-
V_CO2 = (900 / 1,000,000) * 100 L = 0.09 L
-
Mass of Baralyme = (0.09 L / 15 L/100g) * 100 = 0.6 g
Note: This is a theoretical calculation. In practice, it is advisable to use an excess of Baralyme to account for inefficiencies and to ensure a longer operational lifetime.
Protocol 3: Handling and Disposal of Spent Baralyme
Spent Baralyme is caustic and should be handled with care.
Procedure:
-
Wear appropriate PPE: Gloves, safety glasses, and a lab coat are essential.
-
Disassembly: Carefully disassemble the scrubbing apparatus in a well-ventilated area.
-
Removal of Spent Granules: Gently pour the spent Baralyme granules into a designated, clearly labeled waste container. Avoid creating dust.
-
Neutralization (if required by local regulations): Slowly add the spent Baralyme to a large volume of water. Then, neutralize the alkaline solution with a weak acid (e.g., dilute hydrochloric acid) until the pH is between 6 and 8. This should be done in a fume hood due to potential heat generation and gas evolution.
-
Disposal: Dispose of the neutralized solution or the solid spent Baralyme in accordance with your institution's and local hazardous waste disposal regulations. Do not dispose of it down the drain without neutralization and confirmation of local guidelines.
Visualizations
Caption: Chemical pathway of CO2 absorption by Baralyme.
Caption: Experimental workflow for CO2 scrubbing.
References
- 1. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-duration, low-flow sevoflurane anesthesia using two carbon dioxide absorbents. Quantification of degradation products in the circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Baralyme CO2 Absorption
Introduction
Baralyme is a widely used carbon dioxide (CO2) absorbent, particularly in anesthesia breathing systems.[1] Its composition typically consists of approximately 80% calcium hydroxide (B78521) and 20% barium hydroxide, which may also contain a small amount of potassium hydroxide as a catalyst.[1] The primary function of Baralyme is to remove CO2 from a closed or semi-closed breathing circuit, preventing rebreathing and the associated risks of hypercapnia. The absorption process is an exothermic chemical reaction where CO2 reacts with the hydroxides to form carbonates and water.[1][2]
These application notes provide a detailed protocol for evaluating the CO2 absorption capacity of Baralyme in a laboratory setting. The methodology is designed for researchers, scientists, and professionals involved in the development and quality control of medical gas absorption agents.
Mechanism of CO2 Absorption
The chemical reaction for CO2 absorption by Baralyme is a multi-step process. Initially, carbon dioxide reacts with water present in the absorbent granules to form carbonic acid. This acid then reacts with the hydroxides (Barium Hydroxide and Calcium Hydroxide) to produce carbonates, water, and heat.
Quantitative Data: Comparative CO2 Absorption Capacity
The efficiency of a CO2 absorbent is determined by its absorption capacity, often measured in liters of CO2 absorbed per 100 grams of the absorbent (L/100 g). The following table summarizes comparative data for Baralyme and other common absorbents from various studies.
| Absorbent Brand | CO2 Absorption Capacity (L/100 g) | Test Conditions | Reference |
| Baralyme | ~10.7 - 14.4 (Implied, similar to KOH-containing absorbents) | In-vivo pig model, low-flow (1 L/min) anesthesia. | [3] |
| Medisorb (M) | 10.7 ± 1.7 to 14.4 ± 1.8 | In-vivo pig model, low-flow (1 L/min) anesthesia. | [4] |
| Sodasorb (S) | 12.1 ± 1.8 to 14.8 ± 2.3 | In-vivo pig model, low-flow (1 L/min) anesthesia. | [4] |
| Amsorb (A) | 5.5 ± 1.2 to 7.8 | In-vivo pig model and separate lab tests. | [4] |
| Soda Lime | 12 - 15 | Anesthesia study context. | [4] |
Note: Data for Baralyme's specific absorption capacity in L/100g was not explicitly detailed in the provided search results but is comparable to other strong-base absorbents like older formulations of soda lime. Baralyme is noted for its high efficiency but also for producing higher levels of carbon monoxide (CO) when desiccated.[3][5]
Experimental Protocol: Determination of CO2 Absorption Capacity
This protocol details an in-vitro method to determine the CO2 absorption capacity of Baralyme granules. The principle is based on passing a gas mixture with a known CO2 concentration through a column packed with the absorbent and measuring the "breakthrough" point, where the absorbent is exhausted and CO2 is detected in the effluent gas.[4]
I. Materials and Equipment
-
Absorbent: Baralyme granules
-
Gases:
-
Certified gas mixture: 5.1% CO2 in Oxygen (O2)
-
Pure Oxygen (for purging)
-
-
Equipment:
-
Glass absorption column (e.g., U-tube or straight column)
-
Mass flow controller or rotameter
-
Infrared (IR) CO2 analyzer
-
Gas sampling lines (inert tubing)
-
Analytical balance (± 0.01 g)
-
Thermometer or thermocouple
-
Stopwatch
-
Data acquisition system (optional)
-
II. Experimental Setup
-
Prepare the Absorbent: Weigh approximately 30 g of fresh Baralyme granules and record the exact mass.[4]
-
Pack the Column: Carefully and uniformly pack the weighed Baralyme into the glass absorption column. Ensure there is no channeling, which would allow gas to bypass the absorbent.
-
Assemble the Apparatus:
-
Connect the CO2 gas mixture cylinder to the mass flow controller.
-
Connect the outlet of the flow controller to the inlet of the absorption column.
-
Place a thermometer or thermocouple in the center of the absorbent bed to monitor temperature, as the reaction is exothermic.[2]
-
Connect the outlet of the absorption column to the inlet of the IR CO2 analyzer.
-
Ensure all connections are sealed to prevent leaks.
-
III. Procedure
-
System Purge: Before introducing the CO2 mixture, purge the entire system, including the CO2 analyzer, with pure oxygen until a stable baseline of 0% CO2 is established.
-
Initiate CO2 Flow: Start the flow of the 5.1% CO2 gas mixture through the column at a constant rate of 250 mL/min.[4]
-
Monitor and Record Data:
-
Simultaneously start the stopwatch.
-
Continuously monitor the CO2 concentration in the gas exiting the column using the IR analyzer.
-
Record the temperature within the absorbent bed every minute. A rise in temperature indicates the absorption reaction is occurring.
-
-
Determine Breakthrough Point: The experiment is complete when the CO2 concentration at the outlet reaches a predetermined breakthrough threshold of 0.5%.[4]
-
Stop the Experiment: Once the breakthrough point is reached, stop the gas flow and the stopwatch. Record the total time elapsed.
-
Final Weighing: After the column has cooled to room temperature, disconnect it and weigh the absorbent again to determine the mass gain due to CO2 and water vapor absorption.
IV. Data Analysis and Calculations
-
Calculate Total CO2 Delivered:
-
Total Volume (L) = Flow Rate (L/min) × Time (min)
-
Volume of CO2 Delivered (L) = Total Volume (L) × (CO2 Concentration / 100)
-
-
Calculate Absorption Capacity:
-
Absorption Capacity (L CO2 / 100 g absorbent) = (Volume of CO2 Delivered / Initial Mass of Baralyme (g)) × 100
-
Safety Precautions
-
Baralyme is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic and can generate significant heat. Use appropriate glassware and monitor the temperature to avoid overheating.
-
Conduct the experiment in a well-ventilated area or under a fume hood.
-
Baralyme dust can be an irritant; avoid inhalation.[2]
-
Be aware that desiccated (dry) Baralyme can react with certain anesthetic agents (like desflurane, enflurane, and isoflurane) to produce toxic carbon monoxide (CO).[1][3] While this protocol does not use anesthetic agents, this is a critical safety consideration in its clinical application.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mercurymed.com [mercurymed.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]
Determining the CO2 Absorption Kinetics of Baralyme: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme, a mixture composed primarily of calcium hydroxide (B78521) and barium hydroxide, has historically been utilized in closed and semi-closed anesthesia breathing circuits to absorb exhaled carbon dioxide.[1] Understanding the kinetics of this CO2 absorption is crucial for ensuring patient safety, optimizing absorbent efficiency, and developing new gas purification technologies. The rate of CO2 uptake determines how quickly and effectively exhaled CO2 is removed from the breathing circuit, preventing hypercapnia. These application notes provide detailed protocols for determining the CO2 absorption kinetics of Baralyme, enabling researchers to assess its performance characteristics.
The chemical reactions involved in CO2 absorption by Baralyme are initiated by the formation of carbonic acid from the reaction of carbon dioxide and water.[1] This is followed by a reaction with hydroxides to form carbonates, water, and heat. The optimal water content for this process is between 14% and 19%.[1]
Key Performance Metrics
The evaluation of Baralyme's CO2 absorption kinetics involves the determination of several key parameters:
-
Absorption Capacity: The total amount of CO2 that a given mass of Baralyme can absorb before exhaustion. This is typically expressed in liters of CO2 per 100 grams of absorbent.
-
Reaction Rate: The speed at which CO2 is absorbed by Baralyme. This can be influenced by factors such as gas flow rate, CO2 concentration, temperature, and the moisture content of the absorbent.
-
Breakthrough Point: The point in time when the concentration of CO2 in the gas exiting the absorbent canister begins to rise sharply, indicating that the absorbent is nearing saturation.
-
Efficiency: The ratio of the actual amount of CO2 absorbed to the theoretical maximum absorption capacity.
Comparative Data of CO2 Absorbents
The following table summarizes the CO2 absorption capacity of various medical-grade absorbents, providing a benchmark for evaluating Baralyme.
| Absorbent Brand | Composition Group | Mean CO2 Absorption Capacity (L/100g) |
| Amsorb | No strong base | 7.8 |
| Medisorb | NaOH only | 10.7 |
| Sodasorb | KOH + NaOH | 12.1 |
| Intersorb | - | 12.0 (L/kg) |
| Drägersorb | - | 11.5 (L/kg) |
Data adapted from multiple sources. Note that units may vary between studies.[2][3]
Experimental Protocols
Protocol 1: Gravimetric Method for Determining CO2 Absorption Capacity
This protocol outlines a straightforward method to determine the total CO2 absorption capacity of Baralyme by measuring the weight gain of the absorbent.
Objective: To quantify the maximum amount of CO2 absorbed per unit mass of Baralyme.
Materials:
-
Baralyme granules
-
Sealed chamber or desiccator
-
Source of CO2 gas (e.g., gas cylinder with a regulator)
-
Analytical balance (readable to 0.001 g)
-
Drying oven
-
Petri dish or weighing boat
Procedure:
-
Place a known mass (e.g., 10-20 g) of fresh Baralyme granules in a pre-weighed petri dish.
-
Dry the sample in an oven at a temperature sufficient to remove absorbed water without causing decomposition of the hydroxides (e.g., 100-105°C) until a constant weight is achieved. Record this initial dry mass.
-
Place the petri dish with the dried Baralyme into a sealed chamber.
-
Introduce a continuous flow of CO2 gas into the chamber. Ensure the chamber has an outlet to prevent pressure buildup.
-
Maintain a constant temperature and CO2 flow rate throughout the experiment.
-
At regular time intervals (e.g., every 30 minutes), remove the petri dish, quickly weigh it on the analytical balance, and record the mass.
-
Return the sample to the chamber and continue the CO2 exposure.
-
Repeat steps 6 and 7 until the mass of the Baralyme no longer increases, indicating that it is saturated with CO2.
-
The total CO2 absorbed is the difference between the final constant mass and the initial dry mass.
-
Calculate the absorption capacity as grams of CO2 absorbed per 100 grams of Baralyme. This can be converted to liters of CO2 using the ideal gas law.
Data Analysis: Plot the mass of CO2 absorbed over time. The plateau of the curve represents the total absorption capacity. The initial slope of the curve can provide an indication of the initial absorption rate.
Workflow Diagram:
Caption: Workflow for the Gravimetric Method.
Protocol 2: Dynamic Gas Flow Method for Absorption Kinetics
This protocol measures the CO2 absorption kinetics in real-time by analyzing the CO2 concentration in a gas stream flowing through a packed bed of Baralyme.
Objective: To determine the breakthrough curve and reaction rate of CO2 absorption by Baralyme under dynamic conditions.
Materials:
-
Absorption column or canister
-
Baralyme granules
-
Mass flow controllers for CO2 and a carrier gas (e.g., N2 or air)
-
CO2 gas analyzer (e.g., infrared sensor)
-
Data acquisition system
-
Gas mixing chamber
-
Temperature-controlled environment (e.g., water bath or oven)
Procedure:
-
Pack a known mass of Baralyme granules into the absorption column, ensuring uniform packing to prevent channeling.
-
Set up the gas flow system to deliver a gas mixture with a specific CO2 concentration (e.g., 5%) and flow rate.
-
Calibrate the CO2 gas analyzer.
-
Place the absorption column in a temperature-controlled environment.
-
Start the flow of the gas mixture through the column.
-
Continuously monitor and record the CO2 concentration of the gas exiting the column using the CO2 analyzer and data acquisition system.
-
Continue the experiment until the CO2 concentration at the outlet equals the inlet concentration, indicating complete saturation of the absorbent.
-
The time taken for the outlet CO2 concentration to reach a certain percentage of the inlet concentration (e.g., 5%) is the breakthrough time.
Data Analysis:
-
Plot the ratio of outlet CO2 concentration (C_out) to inlet CO2 concentration (C_in) versus time. This is the breakthrough curve.
-
The area above the breakthrough curve can be integrated to calculate the total amount of CO2 absorbed.
-
The steepness of the breakthrough curve provides information about the mass transfer zone and the rate of absorption. A steeper curve indicates a faster absorption rate.
-
The reaction kinetics can be further analyzed using mathematical models such as the Weibull function to describe the time-dependent CO2 absorption process.[4]
Experimental Setup Diagram:
Caption: Dynamic Gas Flow Experimental Setup.
Safety Precautions
-
Baralyme is a corrosive material. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction of Baralyme with CO2 is exothermic and can generate significant heat. Monitor the temperature of the absorbent bed, especially at high CO2 concentrations and flow rates.
-
Ensure proper ventilation when working with CO2 gas cylinders.
Conclusion
The protocols described provide robust methods for characterizing the CO2 absorption kinetics of Baralyme. By systematically evaluating parameters such as absorption capacity, reaction rate, and breakthrough characteristics, researchers can gain a comprehensive understanding of its performance. This knowledge is essential for the safe and effective use of Baralyme in clinical and other gas purification applications, as well as for the development of next-generation CO2 absorbents.
References
Application Note: Preparation of Desiccated Baralyme® for Anesthetic Degradation Studies
Introduction
Baralyme® is a carbon dioxide (CO₂) absorbent, historically used in anesthesia breathing circuits to prevent the re-inhalation of CO₂. Its composition typically consists of approximately 80% calcium hydroxide (B78521) (Ca(OH)₂) and 20% barium hydroxide (Ba(OH)₂), with some formulations containing potassium hydroxide (KOH) as a catalyst.[1][2] The optimal water content for CO₂ absorption is between 14% and 19%.[1] While effective for CO₂ removal, Baralyme® was withdrawn from the market in the mid-200s due to significant safety concerns.[3][4][5]
Research has demonstrated that when Baralyme® becomes desiccated (dries out), it can degrade volatile anesthetics like sevoflurane (B116992), desflurane (B1195063), and isoflurane (B1672236) into toxic compounds, including carbon monoxide (CO) and Compound A.[4][6][7] This degradation is often accompanied by a significant exothermic reaction, leading to extreme heat generation and potential fire risk within the anesthesia circuit.[8] Consequently, the use of desiccated Baralyme® in controlled laboratory settings is crucial for researchers, scientists, and drug development professionals studying the degradation pathways of volatile anesthetics and developing safer alternatives.
This document provides detailed protocols for the controlled desiccation of Baralyme® for experimental use.
CRITICAL SAFETY WARNING: Baralyme® was withdrawn from the market due to safety risks.[4][5] The degradation of volatile anesthetics by desiccated Baralyme® can produce toxic compounds (e.g., carbon monoxide) and generate extreme heat, posing a significant fire and explosion hazard.[8] These experiments should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures, including ventilation and fire suppression equipment.
Data Summary: Composition and Water Content of Baralyme®
The following table summarizes the typical composition and water content of standard and experimentally desiccated Baralyme®.
| Component | Standard Baralyme® (% by weight) | Partially Desiccated (% by weight) | Fully Desiccated (% by weight) | Reference(s) |
| Calcium Hydroxide (Ca(OH)₂) | ~69-80% | Variable | Variable | [1][2][4] |
| Barium Hydroxide (Ba(OH)₂) | ~10-20% | Variable | Variable | [1][2][4] |
| Potassium Hydroxide (KOH) | ~5% (in some formulations) | Variable | Variable | [4] |
| Water (H₂O) | 13-19% | 1.6% - 10.8% | ~0% | [1][2][6][9][10] |
Experimental Protocols
Two primary methods are cited in the literature for preparing desiccated Baralyme® for experiments: controlled gas flow drying and oven drying.
Protocol 1: Desiccation via Controlled Gas Flow
This method mimics the clinical scenario where gas flow from an anesthesia machine left on over an extended period desiccates the absorbent.[11]
Objective: To achieve partial or full desiccation of Baralyme® granules by passing a dry gas through them for a specified duration.
Materials:
-
Fresh Baralyme® granules
-
Absorbent canister or glass/metal tube
-
Source of dry gas (e.g., compressed oxygen or air)
-
Flowmeter
-
Tubing
-
Airtight flask for storage[9]
-
Analytical balance for measuring weight change (optional)
Methodology:
-
Preparation: Record the initial weight of the fresh Baralyme® granules. Pack a known quantity of the granules into the absorbent canister or experimental tube.
-
Experimental Setup: Connect the dry gas source to the inlet of the canister/tube via the flowmeter. Ensure the setup is in a well-ventilated fume hood.
-
Gas Flow Initiation: Direct a controlled flow of the dry gas through the Baralyme® granules. A commonly cited method involves a fresh gas flow of 5 L/min.[11][12]
-
Desiccation Period: Continue the gas flow for a predetermined duration. Research studies have used periods ranging from 12 to 64 hours to achieve varying levels of desiccation.[9][11][12]
Protocol 2: Desiccation via Oven Drying
This method provides a more rapid and complete desiccation of the absorbent.[10][13]
Objective: To remove all water content from Baralyme® granules by heating them in an oven until a constant weight is achieved.
Materials:
-
Fresh Baralyme® granules
-
Shallow, oven-safe glass or ceramic dish
-
Drying oven
-
Analytical balance
-
Dessicator with desiccant
-
Airtight flask for storage
Methodology:
-
Preparation: Spread a known quantity of fresh Baralyme® granules in a thin layer on the oven-safe dish. Record the initial weight of the dish and granules.
-
Oven Drying: Place the dish in a drying oven at a specified temperature. While specific temperatures are not always detailed in abstracts, a moderate temperature (e.g., 105°C) is typically used for drying chemical agents to remove water.
-
Drying to Constant Weight: Heat the Baralyme® for a set period (e.g., 4-6 hours).
-
Cooling and Weighing: After the initial heating period, carefully remove the dish from the oven and place it in a dessicator to cool to room temperature without absorbing atmospheric moisture. Once cool, weigh the dish and its contents.
-
Repeat: Return the dish to the oven for another 1-2 hours of heating. Repeat the cooling and weighing process.
-
Storage: Once desiccation is complete, immediately transfer the granules to an airtight container for storage.[9]
Visualizations
Caption: Workflow for preparing desiccated Baralyme® using the gas flow method.
Caption: Degradation of volatile anesthetics by desiccated Baralyme®.
Caption: Simplified chemical pathway for CO₂ absorption by Baralyme®.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Carbon dioxide absorption | Clinical Gate [clinicalgate.com]
- 6. apsf.org [apsf.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Baralyme® Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme®, a carbon dioxide absorbent previously used in anesthesia breathing systems, is a mixture of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) and calcium hydroxide (Ca(OH)₂). While effective at removing carbon dioxide, Baralyme® has been shown to degrade certain volatile anesthetic agents, leading to the formation of potentially toxic byproducts. Notably, the degradation of sevoflurane (B116992) can produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), and the degradation of desflurane, enflurane, and isoflurane (B1672236) can generate Carbon Monoxide (CO)[1][2]. The production of these degradation products is influenced by factors such as the water content of the absorbent, temperature, and the specific anesthetic agent used[1][3]. Due to these safety concerns, Baralyme® was withdrawn from the U.S. market in 2005.
These application notes provide detailed protocols for the analytical techniques used to identify and quantify the primary degradation products of Baralyme®, namely Compound A and Carbon Monoxide. The methodologies described are essential for researchers studying the degradation pathways of CO₂ absorbents, for scientists developing safer anesthetic agents and delivery systems, and for drug development professionals assessing the stability and compatibility of new inhaled anesthetics.
Degradation Pathways
The degradation of volatile anesthetics by Baralyme® is a complex process. The strong bases present in Baralyme®, particularly when desiccated, can react with the anesthetic agents. A simplified overview of the key degradation pathways is presented below.
Caption: Simplified Baralyme degradation pathways.
Quantitative Data Summary
The following tables summarize quantitative data on the formation of Compound A and Carbon Monoxide from the degradation of volatile anesthetics by Baralyme® under various experimental conditions.
Table 1: Compound A Formation from Sevoflurane Degradation
| CO₂ Absorbent | Anesthetic Concentration | Inflow Rate (L/min) | Ventilation (L/min) | CO₂ Production (mL/min) | Peak Compound A (ppm) | Reference |
| Baralyme® (wet) | 2% Sevoflurane | 2.0 | 5 | 200 | ~20 | [4] |
| Baralyme® (wet) | 2% Sevoflurane | 0.5 | 5 | 200 | ~40 | [4] |
| Baralyme® (dehydrated) | 3.2% Sevoflurane | 2.0 | N/A | N/A | up to 357 ± 49 | [5] |
| Soda Lime (wet) | 2% Sevoflurane | 2.0 | 5 | 200 | ~18 | [4] |
Table 2: Carbon Monoxide (CO) Production from Anesthetic Degradation
| CO₂ Absorbent (Water Content) | Anesthetic Agent | Anesthetic Concentration | Temperature (°C) | Peak CO (ppm) | Reference |
| Baralyme® (dry) | Desflurane | 4.0% | 45 | ~14,800 | [6] |
| Baralyme® (1.6% H₂O) | Desflurane | 4.0% | 45 | ~14,800 | [6] |
| Baralyme® (4.7% H₂O) | Desflurane | N/A | N/A | equivalent to Soda Lime (1.4% H₂O) | [3][6] |
| Baralyme® (9.7% H₂O) | Desflurane | N/A | N/A | No CO produced | [3] |
| Baralyme® (dry) | Enflurane | 1.2% | 45 | ~4,400 | [6] |
| Baralyme® (dry) | Isoflurane | 1.0% | 45 | ~980 | [6] |
| Soda Lime (dry) | Desflurane | 5.0% | 45 | ~230 | [6] |
Experimental Protocols
Protocol 1: Analysis of Compound A by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative determination of Compound A in the vapor phase.
1. Experimental Workflow
Caption: Workflow for Compound A analysis by GC-MS.
2. Materials and Reagents
-
Gas-tight syringes
-
Tedlar® bags or other suitable gas sampling containers
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Cryofocusing unit
-
Capillary column (e.g., PoraBOND Q or equivalent)
-
Compound A standard
-
Sevoflurane
-
Ethyl acetate
-
Internal standard (e.g., 1,1,1-Trifluoro-2-iodoethane)
-
Helium (carrier gas)
3. Standard Preparation [7]
-
Prepare a stock solution of Compound A and an internal standard in ethyl acetate.
-
Prepare a series of liquid volumetric dilutions of the stock solution.
-
Generate vapor-phase calibrators by injecting known volumes of the diluted liquid standards into sealed vials of known volume and allowing them to equilibrate.
4. Sample Collection [8]
-
Set up a simulated anesthetic circuit with a canister containing Baralyme®.
-
Introduce a constant flow of gas containing a known concentration of sevoflurane.
-
At specified time intervals, collect gas samples from the circuit using a gas-tight syringe and transfer them to Tedlar® bags.
5. GC-MS Analysis [7]
-
Injection: Use a fully automated system with cryofocusing to introduce a precise volume of the vapor-phase sample onto the GC column.
-
GC Conditions (example):
-
Column: PoraBOND Q, 25 m x 0.32 mm ID
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for Compound A and the internal standard.
-
6. Quantification
-
Generate a calibration curve by plotting the peak area ratio of Compound A to the internal standard against the known concentrations of the vapor-phase calibrators.
-
Determine the concentration of Compound A in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Carbon Monoxide (CO) by Gas Chromatography (GC)
This protocol is based on EPA Method 10B for the determination of CO emissions.
1. Experimental Workflow
Caption: Workflow for Carbon Monoxide analysis by GC-FID.
2. Materials and Reagents
-
Gas sampling bags (Tedlar® or equivalent)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Reduction catalyst (to convert CO to CH₄)
-
Separation column (capable of separating CO from other gases)
-
Alkaline permanganate (B83412) solution (for removing interferences)[9]
-
Certified CO in nitrogen standard gas mixtures (e.g., 20, 200, and 1000 ppm)[9][10]
-
Methane (B114726) (CH₄) in air standard gas (for catalyst efficiency check)[9]
-
Carrier gas (e.g., Helium or Nitrogen)
-
Hydrogen (for FID)
-
Zero air (for FID)
3. Sample Collection and Preparation [9]
-
Extract a gas sample from the test environment (e.g., the output of a Baralyme® degradation experiment).
-
Pass the gas through a conditioning system containing an alkaline permanganate solution to remove potential interferences like sulfur oxides and nitrogen oxides.
-
Collect the conditioned gas sample in a Tedlar® bag.
4. GC-FID Analysis [9]
-
Catalyst Efficiency Check: Before analysis, verify the efficiency of the reduction catalyst by analyzing a known concentration of methane standard and then a CO standard of the same concentration. The CO response should be within 5% of the methane response.
-
Calibration:
-
Perform a multi-point calibration using the certified CO standard gas mixtures to establish a calibration curve.
-
Make triplicate injections of each calibration gas.
-
-
Sample Analysis:
-
Purge the sample loop with the gas from the Tedlar® bag.
-
Inject the sample into the GC.
-
Analyze each sample in triplicate and calculate the average peak area.
-
5. GC Conditions (Example based on EPA Method 10B principles) [9]
-
Column: A column capable of separating CO from CO₂ and other potential organic compounds.
-
Oven Temperature: Isothermal, optimized for the separation.
-
Detector: Flame Ionization Detector (FID).
-
Reduction Catalyst: Positioned between the column and the detector to convert CO to CH₄.
6. Quantification
-
Use the calibration curve to determine the CO concentration in the gas sample based on the average peak area.
-
Correct the concentration for any dilution or sample preparation steps.
Concluding Remarks
The protocols provided in these application notes offer robust and reliable methods for the analysis of Baralyme® degradation products. Accurate quantification of Compound A and Carbon Monoxide is crucial for assessing the safety of CO₂ absorbents and inhaled anesthetic agents. While Baralyme® is no longer in clinical use in many regions, the study of its degradation pathways and the analytical methods developed for its byproducts remain highly relevant for the development and evaluation of new, safer materials for medical applications. Researchers, scientists, and drug development professionals are encouraged to adapt these protocols to their specific experimental needs while adhering to the principles of good laboratory practice.
References
- 1. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsf.org [apsf.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Baralyme in Closed-Circuit Life Support Systems Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is a carbon dioxide (CO2) absorbent that was historically used in closed-circuit life support and anesthesia systems.[1] Its primary function is to remove exhaled CO2, allowing for the rebreathing of anesthetic gases and oxygen, thereby conserving resources and maintaining a stable breathing environment.[1][2] Composed primarily of barium hydroxide (B78521) (Ba(OH)2) and calcium hydroxide (Ca(OH)2), Baralyme offered an alternative to soda lime for CO2 absorption.[1][3] However, significant safety concerns, particularly the degradation of volatile anesthetics into toxic compounds and the potential for extreme heat generation, led to its withdrawal from the market.[3][4][5] These application notes provide a detailed overview of Baralyme's properties, its chemical reactions, and the experimental protocols used to evaluate its performance and safety in a research context.
Chemical Composition and CO2 Absorption Mechanism
Baralyme is a mixture of approximately 20% barium hydroxide octahydrate (Ba(OH)2·8H2O) and 80% calcium hydroxide (Ca(OH)2).[1][6] The presence of water of hydration in barium hydroxide obviates the need for silica, which is typically added to soda lime to prevent dust formation.[3]
The fundamental CO2 absorption process involves a series of chemical reactions. Initially, CO2 reacts with water to form carbonic acid. This acid then reacts with the hydroxides in Baralyme to produce carbonates, water, and heat. The overall reaction is exothermic, which can contribute to warming and humidifying the inspired gases in a closed circuit.[2][3]
The chemical reactions for CO2 absorption by Baralyme are as follows:
-
CO2 + H2O → H2CO3 (Formation of Carbonic Acid)[3]
-
Ba(OH)2 + H2CO3 → BaCO3 + 2H2O
-
Ca(OH)2 + H2CO3 → CaCO3 + 2H2O
The following diagram illustrates the CO2 absorption pathway with Baralyme.
Caption: Chemical pathway of CO2 absorption by Baralyme.
Quantitative Data Summary
The performance of CO2 absorbents can be quantified by their absorption capacity and the potential for producing harmful byproducts. The following tables summarize comparative data for Baralyme and other absorbents.
Table 1: Carbon Dioxide Absorption Capacity
| Absorbent | CO2 Absorption Capacity (L of CO2 per 100g of absorbent) | Reference |
| Soda Lime | 23-26 | [3] |
| Baralyme | Data not consistently reported, but generally considered effective. | |
| Amsorb | 5.5 - 7.6 | [7] |
Note: The theoretical CO2 absorption capacity of 100g of soda lime is 26 L. In practice, this is often lower due to factors like gas channeling.[2]
Table 2: Toxic Byproduct Formation with Volatile Anesthetics (Desiccated Absorbents)
| Anesthetic | Absorbent | Peak Carbon Monoxide (CO) (ppm) | Compound A (ppm) | Carboxyhemoglobin (COHb) Increase | Reference |
| Desflurane (B1195063) | Baralyme | 9,700 ± 5,100 | - | 37 ± 14% | [8] |
| Desflurane | Soda Lime | Lower than Baralyme | - | Lower than Baralyme | [8] |
| Desflurane | Amsorb | Undetectable | - | Undetectable | [8] |
| Sevoflurane (B116992) | Baralyme | - | 20-40 (up to 7-fold increase with dehydration) | - | [8][9] |
| Sevoflurane | Soda Lime | - | 20-40 (decreases with dehydration) | - | [8][9] |
| Sevoflurane | Amsorb | - | Undetectable | - | [8] |
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Capacity
Objective: To determine the maximum amount of CO2 that can be absorbed by a given mass of Baralyme before breakthrough (defined as the point at which the outlet CO2 concentration reaches a predetermined level, e.g., 0.5%).
Materials:
-
Glass or metal column packed with a known weight of Baralyme granules.
-
A gas mixture with a known concentration of CO2 (e.g., 5.1% CO2 in oxygen).[7]
-
Mass flow controller to maintain a constant gas flow rate (e.g., 250 mL/min).[7]
-
CO2 analyzer to measure the concentration at the column outlet.
-
Data acquisition system.
Procedure:
-
Pack a column with a pre-weighed amount of fresh Baralyme (e.g., 30 g).[7]
-
Pass the CO2 gas mixture through the column at a constant flow rate.
-
Continuously monitor the CO2 concentration at the outlet of the column.
-
Record the time until the outlet CO2 concentration reaches 0.5%.[7]
-
Calculate the total volume of CO2 passed through the column until breakthrough.
-
Express the absorption capacity as liters of CO2 absorbed per 100 grams of Baralyme.
The following diagram illustrates the experimental workflow for determining CO2 absorption capacity.
Caption: Workflow for CO2 absorption capacity testing.
Protocol 2: In Vitro Assessment of Toxic Byproduct Formation
Objective: To quantify the formation of carbon monoxide (CO) and Compound A when volatile anesthetics are passed through desiccated Baralyme.
Materials:
-
Sealed reaction vials.
-
A known mass of desiccated Baralyme (e.g., 20.7-ml vials with 21-25 g of absorbent).[10][11]
-
Volatile anesthetic vapor (e.g., desflurane, sevoflurane) at a clinically relevant concentration.
-
Gas chromatograph-mass spectrometer (GC-MS) for CO and Compound A analysis.
-
Water bath to control the reaction temperature.
Procedure:
-
Desiccate Baralyme samples by exposing them to a high flow of dry gas for an extended period (e.g., 40 hours of 5 L/min retrograde oxygen flow).[12]
-
Place a known mass of the desiccated Baralyme into a sealed reaction vial.
-
Introduce the volatile anesthetic vapor into the vial at a controlled flow rate.
-
Maintain the vial at a constant temperature using a water bath.
-
Periodically sample the gas from the vial and analyze for CO and Compound A concentrations using GC-MS.[10]
-
Compare the results with fresh (hydrated) Baralyme and other absorbents (e.g., soda lime, Amsorb).
The following diagram illustrates the experimental workflow for assessing toxic byproduct formation.
Caption: Workflow for toxic byproduct formation analysis.
Safety Considerations and Conclusion
Research involving Baralyme, particularly with volatile anesthetics, must be conducted with extreme caution due to the significant safety risks.
Key Hazards:
-
Exothermic Reaction: The interaction of desiccated Baralyme with sevoflurane can lead to extreme heat generation, with temperatures potentially exceeding 400°C, posing a fire and explosion risk.[2]
-
Toxic Byproduct Formation:
-
Carbon Monoxide (CO): Desiccated Baralyme degrades desflurane, enflurane, and isoflurane (B1672236) to produce CO, which can lead to significant carboxyhemoglobin levels.[4][13]
-
Compound A: The interaction of sevoflurane with Baralyme, especially when desiccated, produces Compound A, a known nephrotoxin in rats.[4][12]
-
-
Alkaline Dust: Baralyme dust is less alkaline than soda lime dust but still poses an inhalation risk.[1]
Due to these documented risks and its withdrawal from the market, the use of Baralyme in modern life support systems is not recommended.[4][13] However, the study of Baralyme provides a valuable historical context and a benchmark for evaluating the safety and efficacy of newer CO2 absorbents. Researchers investigating CO2 absorbent technology should focus on materials that do not contain strong bases like potassium hydroxide or barium hydroxide to mitigate the risks of toxic byproduct formation.[4] Newer absorbents have been developed to address these safety concerns.[8][14]
References
- 1. ASE Resources: Rebreathing circuits [asevet.com]
- 2. The Closed Circuit And The Low Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. apsf.org [apsf.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsf.org [apsf.org]
- 12. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Humidity on Baralyme Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is a chemical mixture primarily used for the absorption of carbon dioxide (CO2) in closed-circuit systems. Its composition typically consists of 80% calcium hydroxide (B78521) (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O), with some formulations containing a small amount of potassium hydroxide (KOH) as a catalyst.[1][2] The efficiency of Baralyme in removing CO2 is critically dependent on its moisture content. Water is a necessary reactant in the initial stages of CO2 absorption, facilitating the formation of carbonic acid which then reacts with the hydroxides in the Baralyme granules.
The optimal water content for CO2 absorption with agents like Baralyme is reported to be between 14% and 19%.[3] Deviations from this optimal range, particularly desiccation, can lead to a significant reduction in CO2 absorption capacity. Furthermore, in anesthetic environments, dried Baralyme has been shown to react with volatile anesthetics to produce harmful byproducts such as carbon monoxide (CO).[4][5] Therefore, understanding and controlling the humidity of the system is paramount for ensuring both the efficiency and safety of Baralyme.
These application notes provide a detailed protocol for studying the effect of humidity on the CO2 absorption performance of Baralyme. The presented methodologies will enable researchers to quantify the absorption capacity and breakthrough times at various relative humidity levels, providing critical data for the optimization of systems utilizing Baralyme.
Chemical Reaction Pathway of CO2 Absorption
The absorption of carbon dioxide by Baralyme is a multi-step chemical process. The presence of water is essential for the initial reaction to occur. The overall process can be summarized by the following reactions:
-
Formation of Carbonic Acid: Carbon dioxide first dissolves in water to form carbonic acid.
-
CO₂ + H₂O ⇌ H₂CO₃
-
-
Reaction with Barium Hydroxide: The barium hydroxide octahydrate rapidly reacts with carbonic acid.[2]
-
Ba(OH)₂·8H₂O + H₂CO₃ → BaCO₃ + 10H₂O
-
-
Reaction with Calcium Hydroxide: The primary component, calcium hydroxide, then reacts with carbonic acid to form calcium carbonate. This is the main CO2 absorbing reaction.
-
Ca(OH)₂ + H₂CO₃ → CaCO₃ + 2H₂O
-
-
Role of Potassium Hydroxide (if present): Potassium hydroxide acts as a catalyst, accelerating the reaction rate.
-
2KOH + H₂CO₃ → K₂CO₃ + 2H₂O
-
K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH (regenerating the catalyst)
-
Experimental Protocols
This section details the protocol for evaluating the performance of Baralyme under varying humidity conditions.
Materials and Equipment
-
Baralyme: Fresh, unused granules (4-8 mesh).
-
Gas Mixture: Certified gas mixture of CO2 in an inert gas (e.g., Nitrogen), with a known CO2 concentration (e.g., 1-5%).
-
Inert Carrier Gas: High-purity Nitrogen or Air with 0 ppm CO2.
-
Absorption Column: A cylindrical column of known dimensions to hold the Baralyme granules.
-
Mass Flow Controllers (MFCs): To precisely control the flow rates of the CO2 gas mixture and the inert carrier gas.
-
Humidification System: A bubbler or membrane humidifier to control the relative humidity of the gas stream.
-
Hygrometer: To measure the relative humidity and temperature of the gas stream before and after the absorption column.
-
CO2 Analyzer: A non-dispersive infrared (NDIR) CO2 analyzer to measure the CO2 concentration at the outlet of the absorption column.
-
Data Acquisition System: To log the data from the hygrometer and CO2 analyzer over time.
-
Analytical Balance: To accurately weigh the Baralyme samples.
-
Drying Oven: To determine the initial moisture content of the Baralyme (optional).
Experimental Workflow
The following workflow outlines the steps to be taken for each experimental run at a specific humidity level.
Detailed Procedure
-
Preparation of Baralyme:
-
Accurately weigh a specified amount of fresh Baralyme granules (e.g., 50 g).
-
Carefully pack the weighed Baralyme into the absorption column, ensuring a uniform packing density to avoid channeling. Record the bed height.
-
-
System Setup:
-
Assemble the experimental setup as shown in the schematic (a diagram would be inserted here in a full application note). The setup should allow for the mixing of the inert gas and the CO2 gas mixture, followed by humidification, and then flow through the absorption column. The CO2 analyzer and hygrometer should be placed at the outlet of the column.
-
-
Setting Experimental Conditions:
-
Set the desired total gas flow rate using the mass flow controllers (e.g., 1 L/min).
-
Adjust the humidifier and the ratio of dry to humidified inert gas to achieve the target relative humidity (RH) for the experiment (e.g., 20%, 40%, 60%, 80%, 100%).
-
Allow the system to stabilize at the target RH and temperature, bypassing the absorption column initially.
-
-
Initiating the Experiment:
-
Once the inlet gas stream is stable, divert the flow through the packed Baralyme column and start the data acquisition system.
-
Continuously record the CO2 concentration, relative humidity, and temperature at the outlet of the column.
-
-
Monitoring for Breakthrough:
-
The experiment is complete when the CO2 concentration at the outlet reaches a predefined "breakthrough" concentration, which is a certain percentage of the inlet CO2 concentration (e.g., 5% or 10%).
-
-
Data Analysis:
-
Plot the outlet CO2 concentration as a function of time to generate a breakthrough curve.
-
Calculate the CO2 absorption capacity of the Baralyme at the tested humidity. This is typically expressed as grams of CO2 absorbed per gram of Baralyme. The capacity can be calculated by integrating the area above the breakthrough curve up to the point of saturation.
-
Determine the breakthrough time, which is the time taken for the outlet CO2 concentration to reach the breakthrough threshold.
-
-
Repeat for Different Humidity Levels:
-
Repeat the entire procedure for each desired relative humidity level to obtain a comprehensive dataset.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table to facilitate comparison between different humidity conditions.
Table 1: Effect of Relative Humidity on Baralyme CO2 Absorption Performance
| Relative Humidity (%) | Breakthrough Time (min) at 5% C/C₀ | CO2 Absorption Capacity (g CO₂/100g Baralyme) |
| 20 | 45 | 5.2 |
| 40 | 80 | 9.3 |
| 60 | 115 | 13.4 |
| 80 | 130 | 15.1 |
| 100 (saturated) | 125 | 14.5 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions such as CO2 concentration, flow rate, and temperature.
Discussion and Expected Results
It is expected that the performance of Baralyme will be significantly influenced by the relative humidity of the gas stream.
-
Low Humidity: At low relative humidity levels, the lack of sufficient water will be the rate-limiting step for the CO2 absorption reactions. This will result in a lower absorption capacity and a shorter breakthrough time.
-
Optimal Humidity: As the relative humidity increases, the CO2 absorption performance is expected to improve, with an increase in both absorption capacity and breakthrough time. There will likely be an optimal range of humidity where the performance is maximized.
-
High Humidity: At very high humidity levels (approaching saturation), a slight decrease in performance may be observed. This could be due to the condensation of water on the surface of the Baralyme granules, which may block the pores and reduce the available surface area for CO2 absorption.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to systematically study the effect of humidity on the performance of Baralyme. The data generated from these experiments is crucial for optimizing the operating conditions of systems that rely on Baralyme for CO2 removal, ensuring both maximum efficiency and safety. It is imperative for any application using Baralyme to maintain the humidity within its optimal operating range.
References
Application Note: Analysis of Baralyme Off-Gassing by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme®, a brand of carbon dioxide absorbent, was historically used in anesthesia breathing circuits to remove expired CO2. It is composed of calcium hydroxide, barium hydroxide, and potassium hydroxide. While effective for CO2 absorption, concerns arose regarding its propensity to degrade volatile anesthetics, leading to the formation of potentially toxic compounds. This application note provides a detailed protocol for the analysis of volatile organic compounds (VOCs) off-gassed from Baralyme using gas chromatography-mass spectrometry (GC-MS). The focus is on the well-documented degradation of volatile anesthetics, for which quantitative data is available. The provided protocol is also suitable for the investigation of intrinsic VOCs that may be released from the Baralyme material itself, independent of anesthetic interaction.
Data Presentation: Degradation of Volatile Anesthetics by Baralyme
The interaction of Baralyme with volatile anesthetics, particularly when the absorbent is desiccated, can lead to the formation of several degradation products. The most notable of these are Compound A (from sevoflurane) and carbon monoxide (from desflurane (B1195063), enflurane, and isoflurane). The following table summarizes quantitative data from various studies on the concentration of these degradation products when using Baralyme.
| Volatile Anesthetic | Degradation Product | Absorbent Condition | Concentration (ppm, mean ± SD or range) | Reference |
| Sevoflurane (B116992) | Compound A | Standard | 25.5 ± 0.6 | [1] |
| Sevoflurane | Compound A | Standard | 32.0 ± 2.3 (23.5-41.3) | [2] |
| Sevoflurane | Compound A | Dehydrated | 20-40 | [3][4][5] |
| Desflurane | Carbon Monoxide | Dehydrated | 9,700 ± 5,100 | [3][4] |
| Desflurane | Carbon Monoxide | Desiccated | ~14,800 | [6] |
| Enflurane | Carbon Monoxide | Desiccated | ~4,400 | [6] |
| Isoflurane | Carbon Monoxide | Desiccated | ~980 | [6] |
Experimental Protocols
This section outlines a detailed methodology for the analysis of off-gassed compounds from Baralyme using GC-MS. The protocol is designed to be adaptable for the analysis of both anesthetic degradation products and intrinsic VOCs.
Sample Preparation and Off-Gassing Simulation
Objective: To collect volatile compounds released from Baralyme under controlled conditions.
Materials:
-
Fresh and/or desiccated Baralyme granules.
-
Inert sampling bags (e.g., Tedlar®) or a sealed, inert chamber.
-
A flow-through system with an inert gas supply (e.g., nitrogen or helium).
-
For anesthetic degradation studies: A calibrated vaporizer for the desired volatile anesthetic.
Protocol:
-
Preparation of Baralyme:
-
For analysis of fresh Baralyme, use granules directly from the packaging.
-
To simulate desiccation, pass a stream of dry inert gas through a known quantity of Baralyme for a specified period (e.g., 24-48 hours) until a constant weight is achieved.[3]
-
-
Off-Gassing Collection (Static Headspace):
-
Place a known weight of Baralyme into a headspace vial.
-
For anesthetic degradation, introduce a known concentration of the volatile anesthetic into the vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 37°C to simulate physiological conditions) for a defined period.
-
-
Off-Gassing Collection (Dynamic Headspace/Flow-Through System):
-
Pack a glass tube with a known weight of Baralyme granules.
-
Connect the tube to a flow of inert gas. For anesthetic degradation studies, the gas stream should first pass through a calibrated vaporizer.
-
Pass the gas through the Baralyme bed at a controlled flow rate and temperature.
-
Collect the off-gassed compounds from the outlet of the tube using a suitable trapping method (e.g., sorbent tubes for thermal desorption or collection in a gas-tight syringe).
-
GC-MS Analysis
Objective: To separate, identify, and quantify the collected volatile compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
For headspace analysis: Headspace autosampler.
-
For dynamic collection: Thermal desorber.
-
Capillary column suitable for volatile compounds (e.g., 5% phenyl-methylpolysiloxane).
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector | |
| Injection Mode | Splitless or Split (depending on concentration) |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | 5 minutes at 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-550 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification of target compounds |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Analysis:
-
Identification: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Quantification: Quantify the target analytes using a calibration curve generated from certified reference standards. An internal standard should be used to correct for variations in injection volume and instrument response.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of Baralyme off-gassing.
Signaling Pathway of Anesthetic Degradation
Caption: Degradation of volatile anesthetics by Baralyme.
References
- 1. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition of Volatile Anesthetics in Soda Lime | Semantic Scholar [semanticscholar.org]
- 5. Determination of surfactants in high pH CO2 capture solvents by hydrolysis, derivatization, and GC-MS analysis - American Chemical Society [acs.digitellinc.com]
- 6. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thermogravimetric Analysis of Baralyme for Decomposition Profiling
Abstract
This application note details the use of thermogravimetric analysis (TGA) for characterizing the thermal decomposition of Baralyme, a medical-grade carbon dioxide absorbent. Understanding the thermal stability and decomposition profile of Baralyme is critical for ensuring its safe use in anesthesia and other closed-circuit breathing systems. TGA provides a robust method for determining the temperature ranges of dehydration and decomposition of its primary components, calcium hydroxide (B78521) and barium hydroxide octahydrate. This note provides a detailed experimental protocol and presents a theoretical decomposition profile based on the typical composition of Baralyme.
Introduction
Baralyme is a mixture of alkaline hydroxides used to absorb carbon dioxide in medical and industrial applications. A typical composition of Baralyme is approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O), with some formulations containing a small amount of potassium hydroxide (KOH) as a catalyst.[1] The thermal stability of Baralyme is a crucial safety parameter, as exothermic reactions and the degradation of anesthetic agents can be influenced by temperature.[2] Thermogravimetric analysis (TGA) is a powerful technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[3] This allows for the precise determination of decomposition temperatures and the quantification of mass loss at each stage of the material's breakdown.
Experimental Protocol
This section outlines the protocol for conducting a thermogravimetric analysis of a fresh Baralyme sample.
1. Instrumentation:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 800°C with a sensitivity of 0.1 µg is required.
-
Sample Pans: Platinum or alumina (B75360) crucibles are recommended.
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
2. Sample Preparation:
-
Gently crush fresh Baralyme granules into a fine powder using a mortar and pestle to ensure homogeneity.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a tared TGA sample pan.
3. TGA Instrument Setup and Method:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min
-
Final Temperature: 800°C
-
Purge Gas: Nitrogen at 40 mL/min
-
Data Collection: Continuously record the sample mass and temperature.
4. Data Analysis:
-
Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.
-
Determine the onset and end temperatures for each mass loss event.
-
Quantify the percentage of mass loss for each decomposition stage.
Theoretical Decomposition Profile of Baralyme
Based on the typical composition of Baralyme (80% Ca(OH)₂ and 20% Ba(OH)₂·8H₂O), a multi-step decomposition is expected. The following tables summarize the theoretical quantitative data for the thermal decomposition of Baralyme.
Table 1: Theoretical Decomposition Stages of Baralyme
| Stage | Temperature Range (°C) | Description |
| 1 | ~78 - 200 | Dehydration of Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O → Ba(OH)₂ + 8H₂O) |
| 2 | ~350 - 500 | Decomposition of Calcium Hydroxide (Ca(OH)₂ → CaO + H₂O) |
| 3 | ~600 - 750 | Decomposition of Anhydrous Barium Hydroxide (Ba(OH)₂ → BaO + H₂O) |
Table 2: Theoretical Mass Loss Calculations for Baralyme Decomposition
| Component | Initial Mass % in Baralyme | Decomposition Reaction | Stoichiometric Mass Loss (%) | Calculated Mass Loss for Baralyme (%) |
| Ba(OH)₂·8H₂O | 20% | Ba(OH)₂·8H₂O → Ba(OH)₂ + 8H₂O | 45.76% | 9.15% |
| Ca(OH)₂ | 80% | Ca(OH)₂ → CaO + H₂O | 24.32% | 19.46% |
| Ba(OH)₂ | (from stage 1) | Ba(OH)₂ → BaO + H₂O | 10.51% (of Ba(OH)₂) | 1.15% |
Graphical Representation of the Experimental Workflow
The following diagram illustrates the logical workflow for the thermogravimetric analysis of Baralyme decomposition.
Conclusion
Thermogravimetric analysis is an essential technique for characterizing the thermal decomposition of Baralyme. The protocol and theoretical data presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of this critical CO₂ absorbent. The distinct decomposition stages of the barium hydroxide and calcium hydroxide components can be clearly identified and quantified using TGA, ensuring the material's quality and safety for its intended applications.
References
Application Note: Morphological Characterization of Baralyme Granules using Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme is a crucial component in closed and semi-closed anesthesia breathing circuits, where it functions to absorb expired carbon dioxide (CO₂), preventing rebreathing and hypercapnia. Composed primarily of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O), its efficiency and capacity are intrinsically linked to the morphological and structural properties of its granules.[1] The porous nature of these granules provides a large surface area essential for the chemical reactions that neutralize CO₂.[1] Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography, particle size, and pore structure of these granules, offering valuable insights into their performance and degradation characteristics. This application note provides a detailed protocol for the SEM analysis of Baralyme granules and presents representative morphological data.
Data Presentation: Morphological Properties of CO₂ Absorbent Granules
Table 1: Granule Size Distribution of CO₂ Absorbents
| Parameter | Value | Reference |
| Typical Granule Size (Mesh) | 4 - 8 | [1][2][3] |
| Equivalent Diameter (mm) | 2.36 - 4.75 | [2] |
Table 2: Micromorphological Characteristics of CO₂ Absorbent Granules (from SEM Analysis of Soda Lime)
| Parameter | Typical Value Range | Description |
| Pore Diameter | ||
| - Macropores | > 50 nm | Contribute to gas diffusion into the granule. |
| - Mesopores | 2 - 50 nm | Provide a large surface area for CO₂ absorption. |
| - Micropores | < 2 nm | May be present within the material's crystal structure. |
| Surface Topography | Irregular, crystalline | The rough and crystalline surface increases the reactive area. |
| Particle Shape | Irregular, somewhat spherical | Affects packing density and gas flow dynamics in the absorber canister.[4] |
Experimental Protocols
Sample Preparation for SEM
Proper sample preparation is critical for obtaining high-quality SEM images of Baralyme granules. The primary goals are to ensure the sample is clean, dry, and conductive.
Materials:
-
Fresh and/or used Baralyme granules
-
Isopropanol or acetone
-
Compressed nitrogen or argon gas
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape or silver paint
-
Sputter coater with a gold or gold-palladium target
-
Tweezers
-
Petri dishes
Protocol:
-
Sample Selection: Carefully select representative granules from the batch to be analyzed. For a comparative study, collect both fresh and used (exhausted) granules.
-
Cleaning (Optional): If the granules are contaminated with dust or other particulates, they can be gently rinsed with a solvent like isopropanol. However, as Baralyme's water content is crucial for its function, prolonged exposure to solvents should be avoided to prevent dehydration. For fresh granules, this step is often unnecessary.
-
Drying: Baralyme granules contain a specific amount of water (typically 13-15%) that is essential for the CO₂ absorption reaction.[1] For SEM analysis, which is performed under high vacuum, this water must be removed to prevent outgassing and contamination of the microscope column.
-
Place the granules in a petri dish and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours until a constant weight is achieved.
-
Alternatively, for less rigorous drying, samples can be stored in a desiccator over a desiccant for 24-48 hours.
-
-
Mounting:
-
Affix a piece of double-sided conductive carbon tape to the surface of an SEM stub.
-
Using clean tweezers, carefully place a few Baralyme granules onto the carbon tape.
-
Gently press the granules to ensure good adhesion.
-
To remove any loose particles that could contaminate the SEM, turn the stub upside down and tap it gently.
-
-
Coating: Baralyme is a non-conductive material, and therefore, a conductive coating must be applied to prevent charging effects under the electron beam.
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer (typically 10-20 nm) of a conductive metal, such as gold or a gold-palladium alloy.
-
SEM Imaging
Instrumentation:
-
Scanning Electron Microscope (e.g., JEOL, FEI, Zeiss)
Protocol:
-
Instrument Setup:
-
Vent the SEM chamber and carefully load the prepared sample stub onto the sample stage.
-
Evacuate the chamber to the required vacuum level.
-
Set the accelerating voltage. A lower voltage (e.g., 5-10 kV) is often suitable for imaging the surface topography of granular materials and can reduce beam damage. A higher voltage may be used for higher resolution imaging or elemental analysis (if equipped with an EDS detector).
-
Select the appropriate detector. The secondary electron (SE) detector is ideal for visualizing surface topography and morphology. The backscattered electron (BSE) detector can be used to observe compositional differences if present.
-
-
Imaging:
-
Start with a low magnification to get an overview of the granules.
-
Navigate to an area of interest on a granule.
-
Increase the magnification to observe the surface details, such as the crystalline structure and porosity.
-
Adjust the focus, brightness, and contrast to obtain a clear and sharp image.
-
Capture images at various magnifications to document the overall granule shape, surface texture, and fine porous structure. For quantitative analysis, it is important to calibrate the image magnification.
-
Visualizations
Experimental Workflow for SEM Analysis of Baralyme Granules
Caption: Workflow for preparing and analyzing Baralyme granules using SEM.
CO₂ Absorption Signaling Pathway in Baralyme
Caption: Chemical reactions involved in CO₂ absorption by Baralyme.
References
Application Note: X-ray Diffraction (XRD) Analysis of Baralyme for Component Identification and Structural Characterization
AN-XRD-2025-12
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the characterization of Baralyme using powder X-ray diffraction (PXRD). Baralyme, a granular mixture formerly used as a carbon dioxide absorbent in anesthesia systems, is composed of calcium hydroxide (B78521), barium hydroxide octahydrate, and potassium hydroxide. PXRD is a powerful non-destructive technique to identify the crystalline phases of each component, assess their structural characteristics, and perform quantitative analysis. This document outlines the experimental workflow, data analysis procedures, and presents the crystallographic data of the constituent components.
Introduction
Baralyme is a chemical mixture primarily composed of approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O), with some formulations also containing potassium hydroxide (KOH) as a catalyst.[1] It was historically used in medical breathing circuits to absorb exhaled carbon dioxide.[2] The efficiency and safety of Baralyme are directly related to the chemical and physical properties of its crystalline components.
Powder X-ray diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials.[3] By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can:
-
Identify the crystalline phases present in the mixture.
-
Determine the crystal structure and lattice parameters of each component.
-
Quantify the relative amounts of each crystalline phase.
-
Assess material purity and detect crystalline impurities or degradation products (e.g., carbonates).
This note details the protocol for analyzing Baralyme granules using PXRD, from sample preparation to data interpretation using the Rietveld refinement method.
Data Presentation
Quantitative data for the primary components of Baralyme are summarized in the tables below.
Table 1: Typical Composition of Baralyme
| Component | Chemical Formula | Typical Concentration (% w/w) |
|---|---|---|
| Calcium Hydroxide | Ca(OH)₂ | ~80% |
| Barium Hydroxide Octahydrate | Ba(OH)₂·8H₂O | ~20% |
| Potassium Hydroxide | KOH | Small amounts (catalyst) |
Source: Vulcanchem[1]
Table 2: Crystallographic Data of Baralyme Components
| Parameter | Calcium Hydroxide (Portlandite) | Barium Hydroxide Octahydrate | Potassium Hydroxide |
|---|---|---|---|
| Crystal System | Trigonal | Monoclinic | Monoclinic |
| Space Group | P-3m1 (No. 164) | P2₁/n | P2₁ |
| Lattice Parameters | a = 3.59 Å | a = 9.35 Å | a = 3.95 Å |
| b = 3.59 Å | b = 9.28 Å | b = 4.00 Å | |
| c = 4.91 Å | c = 11.87 Å | c = 5.73 Å | |
| α = 90° | α = 90° | α = 90° | |
| β = 90° | β = 99° | β = 103.6° | |
| γ = 120° | γ = 90° | γ = 90° |
Data sourced from multiple crystallographic studies.[1][4][5][6][7]
Experimental Protocols
The following sections describe the detailed methodology for the PXRD analysis of Baralyme.
Sample Preparation
Proper sample preparation is critical to obtain high-quality diffraction data and ensure accurate phase identification and quantification.
-
Grinding: Baralyme is typically in granular form (4-8 mesh).[1][2] To ensure random crystallite orientation and minimize preferred orientation effects, the granules must be ground into a fine, homogenous powder.
-
Place a representative sample of Baralyme granules into an agate mortar.
-
Grind the sample using a pestle with a gentle, consistent rotary motion until a fine powder is achieved. The target particle size should be less than 10 µm.[8][9]
-
Grinding under a liquid medium like ethanol (B145695) can help minimize sample loss and reduce potential structural damage.[8]
-
-
Mounting:
-
Carefully load the fine powder into a standard PXRD sample holder.
-
Ensure the powder is packed densely and has a flat, smooth surface that is level with the holder's reference surface to avoid sample displacement errors.[10] Techniques like side-loading or back-loading are recommended to further reduce preferred orientation.[9]
-
Instrumentation and Data Acquisition
-
Instrument: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a high-speed detector is suitable for this analysis.
-
Data Collection Parameters (Typical):
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 70°. This range covers the most intense and characteristic diffraction peaks for the expected phases.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-2 seconds per step.
-
Sample Rotation: Use of a sample spinner is recommended to improve crystallite orientation statistics.
-
Data Analysis
-
Phase Identification:
-
The collected diffraction pattern should be processed to identify the crystalline phases.
-
This is achieved by comparing the experimental peak positions (2θ values) and relative intensities to reference patterns in a crystallographic database, such as the ICDD's Powder Diffraction File™ (PDF®).
-
The primary phases expected are Portlandite (Ca(OH)₂), Barium Hydroxide Octahydrate, and potentially traces of KOH or carbonate species (BaCO₃, CaCO₃) if the sample has been exposed to air.
-
-
Quantitative Phase Analysis (Rietveld Refinement):
-
Rietveld refinement is a powerful full-pattern fitting method used for quantitative analysis.[2][11][12] It involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data.
-
The weight percentage of each phase in the mixture is determined from the refined scale factors of each phase.[2][13]
-
Software such as GSAS-II, FullProf, or TOPAS can be used for this analysis. The refinement process also yields precise lattice parameters for each component in the mixture.
-
Visualizations
Diagrams illustrating the experimental workflow and the chemical mechanism of Baralyme are provided below.
Caption: Experimental workflow for the PXRD analysis of Baralyme.
Caption: Chemical reaction pathway for CO₂ absorption by Baralyme.[1]
References
- 1. The crystal structure of barium hydroxide octahydrate Ba(... [degruyterbrill.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The crystal structure of barium hydroxide octahydrate Ba(... [degruyterbrill.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. SID 385842283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]
- 8. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 9. cementscience.com [cementscience.com]
- 10. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 11. jetir.org [jetir.org]
- 12. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 13. Quantitative analysis using Rietveld refinement [crystalimpact.com]
Application Notes: Characterization of Baralyme® Surface Area and Porosity
Topic: BET Surface Area and Pore Size Distribution of Baralyme®
Audience: Researchers, scientists, and drug development professionals involved in the characterization of medical-grade carbon dioxide absorbents.
Introduction:
Baralyme® is a brand of carbon dioxide absorbent used in medical and other closed-circuit breathing environments to prevent the buildup of CO2. Its efficacy and capacity are significantly influenced by its physical properties, particularly the specific surface area and pore size distribution. A high surface area and an optimal pore structure are crucial for efficient gas-solid interaction and CO2 absorption. This document provides a detailed protocol for determining the BET (Brunauer-Emmett-Teller) surface area and pore size distribution of Baralyme® using gas physisorption.
Data Presentation
The following table summarizes representative data for the surface and pore characteristics of a typical batch of Baralyme®.
| Parameter | Value | Unit |
| BET Surface Area | 15.2 | m²/g |
| Total Pore Volume | 0.085 | cm³/g |
| Average Pore Diameter (BJH Adsorption) | 18.5 | nm |
| Micropore Volume | < 0.001 | cm³/g |
| Mesopore Volume | 0.084 | cm³/g |
Note: The data presented in this table is illustrative and may not be representative of all batches of Baralyme®.
Experimental Protocols
BET Surface Area Analysis
The BET theory is the most common method for determining the specific surface area of porous materials. It involves the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures.
Methodology:
-
Sample Preparation (Degassing):
-
Accurately weigh approximately 1.0 to 1.5 g of Baralyme® granules into a sample tube.
-
Place the sample tube onto the degassing station of the gas sorption analyzer.
-
Degas the sample under a high vacuum (e.g., <10 µmHg) at a temperature of 120°C for a minimum of 4 hours. This step is critical to remove any adsorbed contaminants, such as water and atmospheric gases, from the surface of the material.
-
-
Analysis:
-
After degassing, transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen (77 K).
-
The analysis is performed by introducing known amounts of nitrogen gas into the sample tube and measuring the pressure equilibration.
-
A multi-point BET analysis is conducted by collecting a minimum of five data points in the relative pressure (P/P₀) range of 0.05 to 0.30.
-
-
Data Calculation:
-
The BET equation is applied to the linear portion of the adsorption isotherm to calculate the monolayer capacity, which is the volume of gas required to form a single layer of adsorbate on the entire surface of the sample.
-
From the monolayer capacity and the known cross-sectional area of the nitrogen molecule (16.2 Ų), the total surface area is calculated.
-
The specific surface area is then determined by dividing the total surface area by the mass of the sample.
-
Pore Size Distribution Analysis
The pore size distribution is determined from the same nitrogen adsorption-desorption isotherm data collected for the BET analysis, extending the measurements to a relative pressure close to 1.0. The Barrett-Joyner-Halenda (BJH) method is commonly used for the analysis of mesopores (2-50 nm).
Methodology:
-
Data Collection:
-
A full nitrogen adsorption-desorption isotherm is measured at 77 K over a relative pressure range from near 0 to 0.995.
-
-
Data Analysis (BJH Method):
-
The BJH method applies the Kelvin equation, which relates the pore diameter to the pressure at which capillary condensation or evaporation occurs within the pore.
-
The analysis is performed on the desorption branch of the isotherm, which is generally considered to be closer to thermodynamic equilibrium for many porous materials.
-
The method calculates the pore volume for discrete pore size ranges, resulting in a distribution of pore volume as a function of pore diameter.
-
The total pore volume is determined from the amount of gas adsorbed at the highest relative pressure.
-
Visualization
Caption: Experimental workflow for BET surface area and pore size analysis of Baralyme®.
Baralyme as a model compound for CO2 absorption studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Baralyme was historically a widely used carbon dioxide (CO2) absorbent, particularly in anesthesia breathing systems.[1] Its primary function was to remove exhaled CO2, allowing for the safe rebreathing of anesthetic gases. Composed of calcium hydroxide (B78521) and barium hydroxide, Baralyme offered efficient CO2 absorption.[1] However, significant safety concerns regarding its degradation of volatile anesthetics and the subsequent production of toxic compounds led to its discontinuation from the market.[2][3]
These application notes provide a detailed overview of Baralyme as a model compound for studying CO2 absorption. The information and protocols herein are intended for research and educational purposes to understand the chemical properties and safety profile of a historical CO2 absorbent. Baralyme is not safe for clinical use and should not be used in any human or animal applications.
Chemical Composition and Properties
Baralyme is a mixture of approximately 80% calcium hydroxide (Ca(OH)2) and 20% barium hydroxide (Ba(OH)2), with some formulations containing a small amount of potassium hydroxide (KOH) as an activator.[1] The presence of water, typically between 13% and 19%, is crucial for the chemical reactions of CO2 absorption to occur.[1][4] The granules are typically sized between 4 and 8 mesh to provide a suitable surface area for gas interaction while minimizing dust formation.[1]
Table 1: Typical Composition of Baralyme
| Component | Percentage (%) |
| Calcium Hydroxide (Ca(OH)2) | ~80% |
| Barium Hydroxide (Ba(OH)2) | ~20% |
| Potassium Hydroxide (KOH) | 0-1% |
| Water (H2O) | 13-19% |
Mechanism of CO2 Absorption
The absorption of CO2 by Baralyme involves a series of chemical reactions. The overall process is an exothermic reaction, releasing heat.[5] The fundamental chemistry is similar to that of soda lime, another common CO2 absorbent.
The primary reactions are as follows:
-
CO2 + H2O ⇌ H2CO3 (Carbonic Acid formation)
-
H2CO3 + Ba(OH)2 → BaCO3 + 2H2O + Heat (Barium Carbonate formation)
-
H2CO3 + Ca(OH)2 → CaCO3 + 2H2O + Heat (Calcium Carbonate formation)
The presence of a strong base like KOH can accelerate the initial reaction by reacting with carbonic acid to form potassium carbonate, which then reacts with calcium hydroxide to regenerate the KOH.
CO2 Absorption Pathway
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apsf.org [apsf.org]
- 4. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
factors affecting Baralyme CO2 absorption efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Baralyme for carbon dioxide (CO2) absorption in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the chemical composition of Baralyme?
Baralyme is a carbon dioxide absorbent composed primarily of calcium hydroxide (B78521) (Ca(OH)2) and barium hydroxide (Ba(OH)2).[1][2][3] It also contains a small amount of potassium hydroxide (KOH) as a catalyst to enhance the speed of the CO2 absorption reaction.[2][3] Unlike soda lime, it does not require silica (B1680970) for hardness.[1]
Q2: How does Baralyme absorb CO2?
The CO2 absorption process with Baralyme involves a series of chemical reactions. Initially, CO2 reacts with water to form carbonic acid (H2CO3). The carbonic acid then reacts with the hydroxide components of Baralyme (barium hydroxide and calcium hydroxide) to form carbonates, water, and heat.[1]
Q3: What are the primary factors affecting Baralyme's CO2 absorption efficiency?
Several factors can influence the CO2 absorption efficiency of Baralyme:
-
Hydration Level: The presence of water is crucial for the chemical reaction that absorbs CO2.[4][5][6] Desiccated or dry Baralyme will have a significantly reduced absorption capacity.[4][7][8]
-
Temperature: The rate of the CO2 absorption reaction is temperature-dependent. Increased temperatures can increase the rate of reaction.[6][8] However, excessive heat can also be an indicator of undesirable side reactions.[2][9]
-
Granule Size: The size of the Baralyme granules affects the surface area available for the reaction. Smaller granules provide a larger surface area, potentially leading to more efficient absorption, but may also increase resistance to gas flow.[10]
-
Exhaustion: As the active ingredients (calcium hydroxide and barium hydroxide) are converted to carbonates, the absorbent becomes exhausted and loses its ability to absorb CO2.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Carbon Monoxide (CO) Levels in the Gas Flow
Symptoms:
-
Elevated CO readings on gas analysis equipment.
-
Potential for downstream experimental interference or toxicity.
Possible Causes and Solutions:
| Cause | Solution |
| Desiccated Baralyme | Rehydrate the absorbent. Desiccated Baralyme is a primary cause of CO production, especially in the presence of certain volatile anesthetics like desflurane (B1195063), enflurane, and isoflurane.[4][7][8][9] Adding water to dried Baralyme can significantly reduce CO formation.[7] For instance, rehydrating desiccated Baralyme from 0% to 13% water content can decrease CO formation from desflurane from 10,700 ppm to less than 100 ppm in vitro.[7] |
| Interaction with Volatile Anesthetics | Choose an appropriate absorbent. Baralyme is known to produce more CO than soda lime when desiccated and exposed to volatile anesthetics.[8][9] Consider using absorbents that do not contain strong bases like KOH, as these are less prone to producing CO.[2][5] |
| High Temperature | Monitor and control the temperature of the absorbent canister. Higher temperatures can exacerbate the degradation of volatile anesthetics into CO.[2][8] Ensure adequate ventilation around the canister. |
Quantitative Data: Carbon Monoxide Production with Baralyme
| Condition | Anesthetic | CO Concentration (ppm) | Reference |
| Desiccated Baralyme (in vitro) | Desflurane | 10,700 | [7] |
| Baralyme with 1.3% Water (in vitro) | Desflurane | 715 | [7] |
| Baralyme with 13% Water (in vitro) | Desflurane | < 100 | [7] |
| Desiccated Baralyme (anesthesia machine) | Desflurane | 2,500 | [7] |
| Baralyme with 13% Water (anesthesia machine) | Desflurane | < 180 | [7] |
| Dehydrated Baralyme (in vivo, porcine model) | Desflurane | 9,700 ± 5,100 | [11][12] |
| Dry Baralyme at 45°C | Desflurane (4.0%) | 14,800 | [8] |
| Dry Baralyme at 45°C | Enflurane (1.2%) | 4,400 | [8] |
| Dry Baralyme at 45°C | Isoflurane (1.0%) | 980 | [8] |
Issue 2: Excessive Heat Generation in the Absorbent Canister
Symptoms:
-
The absorbent canister is hot to the touch.
-
Melting or deformation of the plastic canister.[3]
-
In extreme cases, reports of fire and explosions within the breathing circuit have been associated with desiccated Baralyme and sevoflurane (B116992).[2][3][9]
Possible Causes and Solutions:
| Cause | Solution |
| Exothermic Reaction with Volatile Anesthetics | Ensure proper hydration of Baralyme. The reaction of sevoflurane with desiccated Baralyme can be highly exothermic.[2] Maintaining the proper water content is critical. |
| High Fresh Gas Flow | Use lower fresh gas flow rates. While seemingly counterintuitive, high fresh gas flows can contribute to the drying out (desiccation) of the absorbent, which in turn can lead to exothermic reactions.[9] Using lower flows can help preserve the moisture content of the absorbent.[3] |
| Presence of Strong Bases | Consider alternative absorbents. The presence of potassium hydroxide (KOH) in Baralyme contributes to the exothermic degradation of volatile anesthetics.[2][3] Absorbents without strong bases are less likely to produce these extreme heat reactions.[2] |
Experimental Protocols
Protocol 1: In Vitro Determination of Carbon Monoxide Formation from Desflurane and Desiccated Baralyme
-
Objective: To quantify the amount of carbon monoxide produced from the interaction of desflurane with Baralyme at different hydration levels.
-
Methodology:
-
Baralyme is dried to a constant weight to ensure complete desiccation.
-
Known weights of the desiccated Baralyme are placed in sealed vials (e.g., 20.7-ml).
-
For rehydration experiments, specific percentages of water (e.g., 1.3% and 13% by weight) are added to the dried absorbent.[7]
-
A known concentration of desflurane is introduced into the vials.
-
The vials are incubated at a controlled temperature.
-
The gas phase in the vials is sampled at specific time points.
-
Carbon monoxide concentrations are measured using gas chromatography-mass spectrometry (GC-MS).[7]
-
Visualizations
Caption: Chemical pathway of CO2 absorption by Baralyme.
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. ovid.com [ovid.com]
- 4. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercurymed.com [mercurymed.com]
- 6. researchgate.net [researchgate.net]
- 7. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsf.org [apsf.org]
- 9. apsf.org [apsf.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing carbon monoxide formation with Baralyme
Baralyme Safety and Technical Information Center
Disclaimer: Baralyme® is a discontinued (B1498344) carbon dioxide absorbent that is no longer used in clinical practice due to significant safety concerns, including the production of carbon monoxide (CO) and other toxic compounds. This guide is for informational and research purposes only and should not be interpreted as an endorsement or guide for its use. Modern anesthesia practice relies on safer, alternative CO2 absorbents.
Frequently Asked Questions (FAQs)
Q1: What is Baralyme and what was its primary function?
A1: Baralyme was a brand of carbon dioxide (CO2) absorbent used in anesthesia breathing circuits.[1][2] Its function was to remove exhaled CO2 from the breathing system, allowing for the safe rebreathing of anesthetic gases and oxygen, which is a common practice in closed-circuit anesthesia to conserve anesthetic agents and maintain body temperature and humidity.[2] Baralyme was composed of approximately 80% calcium hydroxide (B78521) and 20% barium hydroxide.[1]
Q2: Why is Baralyme no longer used in clinical practice?
A2: Baralyme was withdrawn from the market due to safety risks, most notably the production of dangerous levels of carbon monoxide (CO) when it interacted with certain volatile anesthetic agents.[2][3][4] This issue was particularly severe when the absorbent became desiccated (dried out).[3][5][6][7] Additionally, reactions between Baralyme and sevoflurane (B116992) could be highly exothermic, leading to fires within the anesthesia circuit.[4][8]
Q3: How does Baralyme cause the formation of carbon monoxide?
A3: Carbon monoxide is produced through the degradation of volatile anesthetic agents by the strong bases present in Baralyme, such as barium hydroxide and potassium hydroxide.[4][8][9] The reaction is a base-catalyzed proton abstraction from the anesthetic molecule.[9][10] This process is significantly accelerated when the absorbent is desiccated, as water is necessary to regenerate the anesthetic from the intermediate carbanion, thus preventing its decomposition into CO.[5][6][10]
Q4: Which anesthetic agents are most problematic when used with Baralyme?
A4: The risk of CO production varies significantly between different anesthetic agents. The order of CO production from greatest to least is:
Halothane (B1672932) and sevoflurane produce negligible amounts of CO under similar conditions.[5][7] The structural feature required for significant CO formation is a difluoromethoxy group, present in desflurane, enflurane, and isoflurane.[10]
Q5: What factors increase the risk of carbon monoxide production with Baralyme?
A5: Several factors exacerbate CO production:
-
Absorbent Desiccation: This is the most critical factor. A dry absorbent dramatically increases CO formation.[3][5][6][7] Desiccation can occur when high flows of dry, fresh gas are passed through the absorbent for extended periods, such as leaving the anesthesia machine on over a weekend.[3][8]
-
Type of Absorbent: At a given water content, Baralyme produces more CO than soda lime.[5][7][11]
-
Choice of Anesthetic: As noted in Q4, desflurane poses the highest risk.[5][12]
-
Temperature: Increased temperature of the absorbent enhances the rate of CO production.[5][7]
-
Anesthetic Concentration: Higher concentrations of the volatile anesthetic can lead to more CO being produced.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action (for research/hypothetical scenarios only) |
| Unexpected Carboxyhemoglobin (COHb) Levels in Subject | Carbon monoxide production from the interaction of a volatile anesthetic (e.g., desflurane, isoflurane) with desiccated Baralyme in the breathing circuit. | 1. Immediately switch to 100% oxygen with high fresh gas flow to wash out the anesthetic and CO. 2. Discontinue the use of the Baralyme canister. 3. Verify the hydration status of the absorbent; desiccated granules are typically hard and brittle. 4. Note: In a clinical setting, this would be a critical incident requiring immediate patient intervention and reporting. |
| Excessive Heat in the Absorbent Canister | Exothermic reaction between the anesthetic agent (especially sevoflurane) and desiccated Baralyme. This can be a precursor to a fire.[4][8] | 1. Immediately turn off all gas flows, including the anesthetic vaporizer and oxygen. 2. Disassemble the breathing circuit and remove the absorbent canister. 3. Replace with a modern, safer CO2 absorbent. |
| Discoloration of Absorbent Not Matching CO2 Saturation | This may indicate channeling of gas or an unexpected chemical reaction. While color change is pH-dependent for CO2 absorption, extreme heat or degradation reactions could potentially alter the indicator dye. | 1. Assume the absorbent is exhausted or compromised. 2. Replace the canister with fresh, properly hydrated absorbent. 3. Investigate the gas flow dynamics and ensure proper packing of the absorbent granules. |
Data Presentation
Table 1: Peak Carbon Monoxide (CO) Production (ppm) with Desiccated Absorbents
This table summarizes data from studies investigating CO production from the interaction of various anesthetics with fully desiccated Baralyme and soda lime.
| Anesthetic Agent | Absorbent Type | Peak CO (ppm) - Approx. | Water Content | Reference |
| Desflurane | Desiccated Baralyme | 10,700 - 14,800 | 0% - 1.6% | [6][7] |
| Desflurane | Rehydrated Baralyme (13%) | < 180 | 13% | [6] |
| Enflurane | Desiccated Baralyme | 4,400 | 1.6% | [7] |
| Isoflurane | Desiccated Baralyme | 980 | 1.6% | [7] |
| Desflurane | Desiccated Soda Lime | 230 | 1.4% | [7] |
Note: These values are from in-vitro and animal model studies and serve to illustrate the relative differences. Actual concentrations can vary based on numerous factors like gas flow rate and temperature.[12]
Experimental Protocols
Protocol: Demonstrating CO Production from Desflurane and Desiccated Baralyme
Objective: To demonstrate and quantify the production of carbon monoxide from the reaction of desflurane with desiccated Baralyme in a simulated anesthesia circuit.
Materials:
-
Anesthesia machine with a circle breathing system
-
Two new Baralyme absorbent canisters
-
Desflurane vaporizer
-
Gas analyzer capable of measuring CO, O2, and desflurane concentrations
-
Ventilator or breathing bag
-
Source of medical-grade oxygen
Methodology:
-
Preparation of Desiccated Absorbent:
-
Take one new Baralyme canister.
-
Place it in a high-flow environment (e.g., connect to the fresh gas outlet of the anesthesia machine) and run a high flow of dry oxygen (e.g., 10 L/min) through it for 48-72 hours to ensure complete desiccation.[6] This mimics conditions known to cause absorbent drying in clinical settings.[8]
-
The second canister should be kept sealed and will serve as the control (normally hydrated absorbent).
-
-
Experimental Setup (Desiccated Canister):
-
Install the prepared desiccated Baralyme canister into the anesthesia machine's circle system.
-
Set up the circuit with a breathing bag (or connect to a lung simulator).
-
Set the fresh gas flow to a low rate (e.g., 1 L/min of oxygen).
-
Turn on the desflurane vaporizer to a clinically relevant concentration (e.g., 6%).
-
Begin ventilating the system.
-
Continuously monitor and record the concentration of CO in the inspiratory limb of the circuit using the gas analyzer. Record measurements every 5 minutes for 1 hour.
-
-
Control Setup (Hydrated Canister):
-
Replace the desiccated canister with the new, normally hydrated Baralyme canister.
-
Repeat the steps in section 2, maintaining the same fresh gas flow, vaporizer setting, and ventilation parameters.
-
Monitor and record CO concentrations as before.
-
-
Data Analysis:
-
Plot the CO concentration over time for both the desiccated and hydrated absorbent experiments.
-
Compare the peak CO concentrations and the rate of CO production between the two conditions.
-
Visualizations
Chemical Pathway of Carbon Monoxide Formation
Caption: Base-catalyzed degradation of a volatile anesthetic in a desiccated environment.
Experimental Workflow Logic
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Desflurane - Wikipedia [en.wikipedia.org]
- 4. apsf.org [apsf.org]
- 5. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic aspects of carbon monoxide formation from volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical factors affecting the production of carbon monoxide from anesthetic breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Baralyme Desiccation and Anesthetic Degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding issues arising from the desiccation of Baralyme and the subsequent degradation of volatile anesthetics. This resource is intended for researchers, scientists, and drug development professionals utilizing anesthetic agents in their experimental setups.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems that may be encountered during experiments involving Baralyme and volatile anesthetics.
Issue 1: Unusually High Carbon Monoxide (CO) Levels Detected in the Anesthetic Circuit
-
Symptoms:
-
Alarm from a carbon monoxide monitor.
-
Unexpected discoloration of the CO2 absorbent.
-
Inconsistent physiological responses in animal subjects.
-
-
Potential Cause: Degradation of desflurane (B1195063), enflurane, or isoflurane (B1672236) by desiccated Baralyme.
-
Troubleshooting Steps:
-
Immediate Action: If high levels of CO are suspected or detected, immediately discontinue the administration of the volatile anesthetic and ventilate the circuit with 100% oxygen to flush the system.
-
Check Absorbent Hydration: Visually inspect the Baralyme canister. Desiccated granules may appear dry and brittle. However, visual inspection is not always a reliable indicator of hydration status.
-
Replace the Absorbent: Replace the Baralyme canister with a fresh, fully hydrated one. It is best practice to replace the absorbent if there is any doubt about its hydration state.
-
Review Gas Flow Practices: High fresh gas flow rates over extended periods, especially when the anesthesia machine is not in use, can lead to desiccation of the absorbent.[1] Review and revise laboratory protocols to ensure fresh gas flow is turned off when the system is not in use.
-
Consider Alternative Absorbents: For future experiments, consider using CO2 absorbents that do not contain strong bases like potassium hydroxide (B78521) (KOH), as these are less prone to degrading anesthetics into CO.[2]
-
Issue 2: Presence of Compound A Detected in the Anesthetic Circuit with Sevoflurane (B116992)
-
Symptoms:
-
Detection of Compound A by gas chromatography or other analytical methods.
-
Potential for renal toxicity in research subjects.
-
-
Potential Cause: Degradation of sevoflurane by Baralyme, a reaction that is exacerbated by desiccation and increased temperature.
-
Troubleshooting Steps:
-
Monitor Compound A Levels: If using sevoflurane with Baralyme, especially in low-flow anesthesia circuits, it is crucial to have a method for monitoring Compound A concentrations.
-
Control Absorbent Temperature: Be aware that the reaction between CO2 and the absorbent is exothermic, which can increase the temperature within the canister and accelerate Compound A formation.[3] Ensure adequate ventilation around the canister.
-
Manage Fresh Gas Flow: While lower fresh gas flows are economical, they can lead to an accumulation of Compound A.[3] A minimum fresh gas flow of 2 L/min is often recommended when using sevoflurane with absorbents known to produce Compound A.
-
Assess Absorbent Hydration: Dehydration of Baralyme can significantly increase the concentration of Compound A.[4][5] Follow the same steps as for CO issues to ensure proper hydration of the absorbent.
-
Alternative Absorbents: The use of CO2 absorbents that do not contain strong bases can significantly reduce or eliminate the formation of Compound A.[6]
-
Issue 3: Overheating of the CO2 Absorbent Canister
-
Symptoms:
-
The absorbent canister is hot to the touch.
-
Discoloration or melting of the plastic canister.
-
In extreme cases, fire within the breathing circuit.[7]
-
-
Potential Cause: A strongly exothermic reaction between a volatile anesthetic (particularly sevoflurane) and desiccated Baralyme.
-
Troubleshooting Steps:
-
Emergency Response: In the event of extreme overheating or fire, immediately turn off the anesthetic vaporizer and fresh gas flow, and disconnect the circuit from the experimental setup.
-
Immediate Replacement: Safely remove and replace the overheated Baralyme canister.
-
Thorough Inspection: Inspect the anesthesia machine and breathing circuit for any signs of damage before next use.
-
Strict Hydration Protocols: This is a critical indicator of severe desiccation. Implement stringent protocols for checking and maintaining the hydration of your CO2 absorbent.
-
Discontinue Use of Baralyme: Given the potential for such hazardous reactions, and the fact that Baralyme has been removed from the market in some regions, it is strongly advised to switch to a safer alternative absorbent.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is Baralyme and how does it differ from soda lime?
A1: Baralyme is a brand of carbon dioxide absorbent that was commonly used in anesthesia. Its approximate composition is 80% calcium hydroxide and 20% barium hydroxide, and it may also contain a small amount of potassium hydroxide.[2] Soda lime, another common CO2 absorbent, is primarily composed of calcium hydroxide with smaller amounts of sodium hydroxide and sometimes potassium hydroxide. The presence of strong bases like barium hydroxide and potassium hydroxide in Baralyme makes it more reactive and prone to degrading volatile anesthetics, especially when desiccated.[2]
Q2: What is desiccation and why is it a problem?
A2: Desiccation refers to the drying out of the CO2 absorbent. The optimal water content for CO2 absorption is typically between 14% and 19%.[2] When the water content drops significantly, the absorbent becomes desiccated. This is a major issue because the degradation of volatile anesthetics like desflurane, enflurane, isoflurane, and sevoflurane is significantly accelerated in the presence of a dry, strong base.[8][9] This leads to the production of harmful byproducts such as carbon monoxide and Compound A.
Q3: How does anesthetic degradation occur with desiccated Baralyme?
A3: Volatile anesthetics can be chemically degraded by the strong bases present in desiccated Baralyme. For anesthetics like desflurane, enflurane, and isoflurane, this degradation can lead to the formation of carbon monoxide.[2] For sevoflurane, the degradation primarily results in the formation of Compound A (a vinyl ether).[4] The lack of water in the desiccated absorbent alters the chemical reaction pathways, favoring the production of these toxic compounds.
Q4: Which anesthetic agents are most susceptible to degradation by desiccated Baralyme?
A4: The order of carbon monoxide production from greatest to least is generally desflurane, followed by enflurane, and then isoflurane.[9] Sevoflurane is more prone to degradation into Compound A. Halothane produces negligible amounts of CO.[9]
Q5: Are there safer alternatives to Baralyme?
A5: Yes, there are several newer CO2 absorbents available that are formulated to be much safer. These absorbents typically do not contain strong bases like potassium hydroxide or barium hydroxide. Some have a reduced concentration of sodium hydroxide. These formulations are significantly less likely to degrade volatile anesthetics, even if they become desiccated.[2][10]
Q6: How can I prevent the desiccation of my CO2 absorbent?
A6: To prevent desiccation, it is crucial to turn off the fresh gas flow on the anesthesia machine when it is not in use, especially for extended periods like overnight or on weekends.[1] Additionally, it is good practice to change the CO2 absorbent at regular intervals, for example, on a weekly basis, and any time you suspect it may have become desiccated.
Data Presentation
Table 1: Carbon Monoxide (CO) Production from Anesthetic Degradation
| Anesthetic Agent | Absorbent | Hydration Status | Peak CO Concentration (ppm) |
| Desflurane | Desiccated Baralyme | Completely Dry | Up to 20,000[8] |
| Desflurane | Desiccated Baralyme | 1.6% Water | Up to 15,000[8] |
| Desflurane | Rehydrated Baralyme | 1.3% Water (10% of normal) | 715[11] |
| Desflurane | Rehydrated Baralyme | 13% Water (100% of normal) | < 100[11] |
| Desflurane | Desiccated Soda Lime | Completely Dry | ~2,500[8] |
| Isoflurane | Desiccated Soda Lime | Completely Dry | ~500[8] |
Table 2: Compound A Production from Sevoflurane Degradation
| Absorbent | Hydration Status | Anesthetic Circuit Conditions | Peak/Mean Compound A Concentration (ppm) |
| Baralyme | Dehydrated | Swine anesthesia model | Peak: 357 +/- 49[4] |
| Baralyme | Dehydrated | Swine anesthesia model | Average (2h): 208 +/- 25[4] |
| Baralyme | Dehydrated | Swine anesthesia model | Average (4h): 153 +/- 19[4] |
| Baralyme | Standard Hydration | Low-flow anesthesia in patients | Mean Maximum: 20.28 +/- 8.6[12] |
| Soda Lime | Standard Hydration | Low-flow anesthesia in patients | Mean Maximum: 8.16 +/- 2.67[12] |
| KOH-free Absorbent | Standard Hydration | Low-flow anesthesia in patients | Mean: 1.8 +/- 0.7[6] |
| Conventional Absorbent | Standard Hydration | Low-flow anesthesia in patients | Mean: 18.7 +/- 2.5[6] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Carbon Monoxide Production
-
Objective: To quantify the amount of carbon monoxide produced from the interaction of a volatile anesthetic with desiccated Baralyme in a controlled laboratory setting.
-
Materials:
-
Sealed 20.7-ml glass vials with septa.
-
Desiccated Baralyme (dried to a constant weight).
-
Volatile anesthetic agent (e.g., desflurane).
-
Gas-tight syringe.
-
Gas chromatograph with a mass spectrometer (GC-MS) for CO analysis.
-
-
Methodology:
-
Place a standardized amount of desiccated Baralyme into each sealed vial.
-
For rehydration experiments, add a precise amount of water (e.g., to achieve 1.3% or 13% water content by weight) to the desiccated Baralyme and allow it to equilibrate.[11]
-
Introduce a known concentration of the volatile anesthetic vapor into the vial using a gas-tight syringe.
-
Incubate the vials at a controlled temperature for a specified period.
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.
-
Inject the gas sample into the GC-MS to quantify the concentration of carbon monoxide.[11]
-
Protocol 2: Simulated Anesthetic Circuit for Compound A Measurement
-
Objective: To measure the concentration of Compound A produced from sevoflurane degradation in a simulated clinical anesthetic circuit.
-
Materials:
-
Standard anesthesia machine and circle breathing system.
-
CO2 absorbent canister filled with Baralyme (either standard hydration or desiccated).
-
A 3-L rebreathing bag to simulate a lung.
-
A ventilator.
-
A source of carbon dioxide to simulate metabolism.
-
Sevoflurane vaporizer.
-
Gas sampling line connected to a gas chromatograph for Compound A analysis.
-
-
Methodology:
-
Prepare the Baralyme by either using it fresh from the package (standard hydration) or desiccating it by flowing a dry gas (e.g., oxygen at 5-10 L/min) through it for an extended period (e.g., 16-64 hours).[5]
-
Assemble the anesthetic circuit with the prepared Baralyme canister and the rebreathing bag.
-
Set the ventilator to a specific minute ventilation (e.g., 10 L/min).[5]
-
Introduce CO2 into the "lung" at a physiological rate (e.g., 250 ml/min).[5]
-
Set the fresh gas flow to the desired rate (e.g., 2 L/min) and adjust the sevoflurane vaporizer to achieve a target inspired concentration (e.g., 3.2%).[5]
-
At regular intervals, draw gas samples from the inspiratory limb of the circuit.
-
Analyze the gas samples using gas chromatography to determine the concentration of Compound A.
-
Mandatory Visualizations
Caption: Chemical pathway of anesthetic degradation by desiccated Baralyme.
Caption: Troubleshooting workflow for anesthetic degradation issues.
Caption: Logical relationships in Baralyme-related anesthetic degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound A concentrations during low-flow sevoflurane anesthesia correlate directly with the concentration of monovalent bases in carbon dioxide absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide production from desflurane and six types of carbon dioxide absorbents in a patient model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of the degradation products of sevoflurane in two CO2 absorbants during low-flow anesthesia in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Heat in Baralyme-CO₂ Absorption Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Baralyme for carbon dioxide (CO₂) absorption. The focus is on understanding and managing the exothermic heat generated during these reactions to ensure experimental accuracy, safety, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does the Baralyme canister or reaction vessel become hot during CO₂ absorption?
A1: The reaction between Baralyme and CO₂ is an exothermic neutralization reaction. The primary components of Baralyme, calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide (Ba(OH)₂), are strong bases that react with carbonic acid (H₂CO₃), which is formed when CO₂ dissolves in the water present in the Baralyme granules. This chemical process releases a significant amount of energy in the form of heat.[1]
Q2: How much heat is generated during the reaction?
CO₂(g) + Ca(OH)₂(s) → CaCO₃(s) + H₂O(l) + Heat
This reaction is a significant contributor to the overall heat generated.
Q3: What are the risks associated with excessive heat generation in Baralyme reactions?
A3: Excessive heat can lead to several critical issues in an experimental setup:
-
Desiccation: High temperatures can cause the water within the Baralyme granules to evaporate. This drying out, or desiccation, significantly reduces the CO₂ absorption efficiency as water is essential for the chemical reaction to occur.[4][5]
-
Formation of Toxic Byproducts: Desiccated Baralyme, particularly at elevated temperatures, can degrade volatile organic compounds that may be present in the gas stream, such as certain anesthetic agents. This can lead to the formation of hazardous byproducts like carbon monoxide (CO).[4][6][7] In extreme cases with specific volatile anesthetics like sevoflurane, desiccated Baralyme has been associated with fires within anesthetic circuits.[8]
-
Inaccurate Experimental Results: Uncontrolled temperature variations can affect reaction kinetics, gas solubility, and the stability of other components in your system, leading to unreliable and irreproducible data.
-
System Integrity: High temperatures can potentially damage sensitive components of your experimental apparatus.
Q4: Does the gas flow rate affect the temperature of the Baralyme?
A4: Yes, the gas flow rate has a significant impact on temperature. A lower fresh gas flow rate can lead to higher temperatures within the Baralyme canister.[9] This is because with lower flow rates, there is less of a cooling effect from the gas passing through, and the heat generated by the reaction is more concentrated in the absorbent material. Conversely, a very high flow rate of dry gas can accelerate the desiccation of the Baralyme.
Q5: How can I monitor the temperature of my Baralyme reaction?
A5: It is crucial to monitor the temperature of the Baralyme bed during your experiments. This can be achieved by placing one or more temperature probes (e.g., thermocouples or thermistors) directly into the absorbent material at different points within the canister or reaction vessel.[9] Monitoring the temperature of the gas exiting the reaction vessel can also provide an indication of the heat being generated.
Troubleshooting Guide
Issue 1: Rapid and Excessive Temperature Increase in the Baralyme Canister
| Possible Cause | Troubleshooting Steps |
| High CO₂ Concentration | 1. Verify the CO₂ concentration in the inlet gas stream. 2. If possible, reduce the CO₂ concentration to moderate the reaction rate and heat production. |
| Low Gas Flow Rate | 1. Measure the gas flow rate through the system. 2. Increase the flow rate of the carrier gas to help dissipate the heat more effectively. Be mindful that excessively high flow rates of dry gas can lead to desiccation.[9] |
| Poor Heat Dissipation | 1. Ensure the reaction vessel is not overly insulated. 2. Consider using a reaction vessel with better thermal conductivity or implementing an external cooling system (e.g., a water jacket or cooling fins) for high-throughput experiments. |
| Channeling of Gas Flow | 1. Check for proper packing of the Baralyme granules to ensure a uniform gas flow and prevent localized "hot spots." 2. Repack the canister if channeling is suspected. |
Issue 2: Decreased CO₂ Absorption Efficiency
| Possible Cause | Troubleshooting Steps |
| Baralyme Desiccation | 1. Monitor the temperature of the Baralyme; a sustained high temperature can indicate drying. 2. Check the moisture content of the Baralyme if possible. Standard Baralyme contains approximately 13% water.[4] 3. Ensure the inlet gas is adequately humidified to prevent stripping water from the absorbent. 4. Replace the Baralyme if it is suspected to be desiccated. |
| Exhaustion of Absorbent | 1. Observe the color indicator in the Baralyme. A color change (typically from pink to blue/purple) indicates that the absorbent is exhausted and needs to be replaced. 2. Monitor the CO₂ concentration in the outlet gas stream. A rising CO₂ level indicates breakthrough and absorbent exhaustion. |
| Low Operating Temperature | 1. While excessive heat is a concern, very low ambient temperatures can also reduce the reaction rate and efficiency. 2. Ensure the experimental setup is in a temperature-controlled environment within the optimal operating range for the reaction. |
Issue 3: Suspected Carbon Monoxide (CO) Production
| Possible Cause | Troubleshooting Steps |
| Desiccated Baralyme | 1. Immediately stop the experiment. 2. The primary cause of CO production is the interaction of certain volatile organic compounds with desiccated Baralyme at elevated temperatures.[4][6] 3. Replace the Baralyme with fresh, properly hydrated granules. 4. Implement measures to prevent desiccation, such as humidifying the inlet gas and controlling the temperature. |
| High Temperature | 1. Review temperature monitoring data. CO production is accelerated by heat.[6] 2. Implement the troubleshooting steps for excessive temperature increase. |
| Presence of Volatile Anesthetics or Other Degradable Compounds | 1. Be aware that Baralyme can degrade certain volatile compounds, especially when desiccated.[4][6] 2. If your experimental gas stream contains such compounds, consider using an alternative CO₂ absorbent that does not contain strong bases. |
Data Presentation
Table 1: Quantitative Data on Heat and Byproduct Formation in CO₂ Absorbents
| Parameter | Baralyme | Soda Lime | Conditions | Reference |
| Heat of Neutralization (Approx.) | -57 to -58 kJ/mol H₂O | -57 to -58 kJ/mol H₂O | Strong acid/base reaction | [2][3] |
| Normal Water Content | ~13% | ~15% | Fresh absorbent | [4] |
| Max Temperature (Partially Desiccated) | 44.2°C | 44.8°C | 3 L/min O₂ flow, with sevoflurane/isoflurane | [9] |
| Max Temperature (Desiccated) | >200°C (fire risk) | - | With sevoflurane | [8] |
| Max Temperature (Desiccated) | ~100°C | - | With desflurane (B1195063) or isoflurane | |
| CO Production (Desiccated, 45°C) | High (e.g., 14,800 ppm with 4% desflurane) | Lower than Baralyme (e.g., 230 ppm with 5% desflurane) | In the presence of volatile anesthetics | [4] |
| CO₂ Absorption Capacity | ~26 L of CO₂ per 100 g (similar to soda lime) | ~26 L of CO₂ per 100 g | Standard conditions |
Experimental Protocols
Methodology for Measuring the Heat of CO₂ Absorption by Baralyme using Gas-Flow Calorimetry
This protocol outlines a method to quantitatively measure the heat generated during the absorption of CO₂ by Baralyme.
1. Objective: To determine the heat of reaction (enthalpy change, ΔH) for the absorption of CO₂ by Baralyme under controlled conditions.
2. Materials and Equipment:
-
Baralyme granules (fresh, with known moisture content)
-
Cylinders of CO₂ and a carrier gas (e.g., Nitrogen or Air) with regulators
-
Mass flow controllers for precise gas mixing and flow rate control
-
A reaction calorimeter or a well-insulated packed-bed reactor column
-
Multiple temperature probes (thermocouples or thermistors)
-
Gas humidifier (e.g., a bubbler with deionized water)
-
Gas analyzer for measuring CO₂ concentration at the inlet and outlet
-
Data acquisition system to log temperature, flow rate, and gas concentration data
-
Balance for weighing the Baralyme
3. Experimental Procedure:
-
Preparation:
-
Weigh a precise amount of fresh Baralyme granules and record the mass.
-
Carefully pack the Baralyme into the calorimeter or reactor column, ensuring uniform packing to prevent gas channeling.
-
Insert temperature probes into the Baralyme bed at various locations (e.g., inlet, middle, and outlet) and one to measure the gas temperature at the inlet and outlet of the column.
-
Assemble the experimental setup as shown in the workflow diagram. Ensure all connections are leak-proof.
-
-
System Equilibration:
-
Start the flow of the carrier gas (without CO₂) through the system at the desired flow rate.
-
If humidification is required, pass the carrier gas through the humidifier.
-
Allow the system to reach thermal equilibrium, where the temperature readings are stable and uniform throughout the Baralyme bed. Record this initial temperature (T_initial).
-
-
Initiating the Reaction:
-
Introduce a known concentration of CO₂ into the carrier gas stream using the mass flow controllers.
-
Simultaneously, begin recording data from all sensors (temperature, flow rates, CO₂ concentrations) at regular intervals (e.g., every 1-5 seconds).
-
-
Data Collection:
-
Continue the gas flow and data logging until the Baralyme is exhausted, as indicated by a sharp increase in the outlet CO₂ concentration (breakthrough) and a decrease in the temperature of the reaction zone.
-
Monitor the temperature profiles within the Baralyme bed. The temperature will rise to a maximum (T_max) as the reaction front moves through the column.
-
-
Shutdown and Post-Experiment Analysis:
-
Stop the flow of CO₂ and continue the carrier gas flow until the Baralyme bed returns to the initial temperature.
-
Disassemble the apparatus and weigh the exhausted Baralyme.
-
4. Data Analysis:
-
Calculate the total amount of CO₂ absorbed by integrating the difference between the inlet and outlet CO₂ concentrations over the duration of the experiment.
-
The heat released (q) can be calculated using the temperature change and the heat capacity of the system. For a simplified analysis, the heat absorbed by the gas stream can be calculated. A more detailed analysis would require calibration of the calorimeter to determine its heat capacity.
-
The enthalpy of reaction (ΔH) can then be determined in kJ per mole of CO₂ absorbed.
Visualizations
Caption: CO₂ absorption by Baralyme's primary components.
Caption: A logical workflow for troubleshooting excessive heat.
Caption: Steps for measuring the heat of CO₂ absorption.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Solved From the following enthalpies of reaction, BaCO3(s) → | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. Solved 5. Calculate the heat of neutralization for | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. webqc.org [webqc.org]
- 9. CO2 binding by Baralyme in three different carrier gases - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of granule size on Baralyme performance and airflow resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of granule size on the performance and airflow resistance of CO2 absorbents like Baralyme. Given that Baralyme is no longer commercially available, the information provided is based on established principles for granular CO2 absorbents, with comparative data from similar products such as soda lime.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Baralyme?
Baralyme is a chemical absorbent for carbon dioxide (CO2). It was historically used in closed and semi-closed breathing circuits, particularly in anesthesia and diving, to remove exhaled CO2, allowing for the safe rebreathing of anesthetic gases or air. It is a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide (Ba(OH)₂).
Q2: How does granule size affect the CO2 absorption performance of Baralyme?
The size of the absorbent granules is a critical factor that dictates the efficiency and longevity of CO2 absorption. There is a fundamental trade-off:
-
Smaller Granules: Offer a larger surface area-to-volume ratio. This increased surface area allows for more efficient and rapid chemical reaction with CO2, leading to a higher initial absorption rate.
-
Larger Granules: Have a smaller relative surface area, which can result in a slower rate of CO2 absorption and potentially incomplete utilization of the absorbent material before CO2 breakthrough occurs.
Q3: What is the impact of granule size on airflow resistance?
Granule size directly influences the resistance to gas flow through the absorbent canister:
-
Smaller Granules: Pack together more densely, creating narrower and more tortuous pathways for gas to flow. This results in higher airflow resistance.
-
Larger Granules: Create larger interstitial spaces when packed, leading to lower resistance to airflow.
An optimal balance is crucial. High resistance can impede breathing in a closed circuit and affect the performance of ventilation equipment. The generally accepted optimal size for medical CO2 absorbents is in the range of 4-8 mesh.
Q4: Why is Baralyme no longer widely used?
Baralyme has been largely withdrawn from the market due to safety concerns. When desiccated (dried out), it can react with some volatile anesthetic agents (like sevoflurane (B116992) and desflurane) to produce harmful byproducts, including Compound A (which has shown nephrotoxic effects in rats) and carbon monoxide (CO).
Troubleshooting Guide
| Issue | Potential Cause Related to Granule Size | Troubleshooting Steps |
| Rapid CO2 Breakthrough (Shortened Lifespan) | - Channeling: Gas creating preferential pathways through the absorbent bed, often worse with larger, irregularly shaped granules. - Inefficient Absorption: Granules may be too large, reducing the available surface area for reaction. | - Ensure the canister is packed firmly and evenly to minimize void spaces. - Consider using a finer mesh granule if airflow resistance is not a concern. - Regularly check for color change indicators to monitor the progression of absorbent exhaustion. |
| Increased Airway Pressure / High Resistance to Flow | - Small Granule Size: The use of very fine granules can significantly increase resistance. - Dust Formation: Friable granules can break down into dust, clogging the interstitial spaces and increasing resistance. | - Use granules within the recommended 4-8 mesh size range. - Ensure the absorbent has a high hardness value to minimize dust formation. - Check for any blockages in the breathing circuit or canister screens. |
| Inconsistent Performance | - Non-uniform Granule Size: A wide distribution of granule sizes can lead to uneven packing and unpredictable airflow and absorption patterns. | - Use a high-quality absorbent with a uniform and consistent granule size. - Sieve granules if necessary to ensure they fall within the desired size range for experimental consistency. |
Data Presentation: Granule Size vs. Performance (Illustrative Data for Soda Lime)
| Granule Size (Mesh) | Typical Particle Size (mm) | CO2 Absorption Capacity (L of CO2 / 100g of absorbent) | Airflow Resistance (cm H₂O at 60 L/min flow) |
| 4-8 | 2.36 - 4.75 | ~23 - 26 | < 1.0 |
| 8-12 | 1.70 - 2.36 | Potentially higher initial rate, but may decrease overall due to packing issues | > 1.0 (Increases significantly) |
| < 12 | < 1.70 | High initial efficiency, but impractical due to very high resistance | Substantially increased, may obstruct flow |
Experimental Protocols
Protocol 1: Determining CO2 Absorption Capacity of a Solid Absorbent
Objective: To measure the total volume of CO2 that can be absorbed by a given mass of Baralyme granules before a specified breakthrough concentration is reached.
Materials:
-
Sealed, transparent column or canister.
-
Known mass of Baralyme granules of a specific size.
-
Gas source with a controlled mixture of CO2 (e.g., 5%) in a carrier gas (e.g., air or N2).
-
Mass flow controllers to maintain a constant gas flow rate.
-
CO2 analyzer to measure the concentration at the column outlet.
-
Data acquisition system.
Methodology:
-
Pack the column with a pre-weighed amount of the Baralyme granules, ensuring uniform packing to prevent channeling.
-
Establish a constant flow of the CO2 gas mixture through the column at a clinically relevant rate (e.g., 300-500 mL/min).
-
Continuously monitor and record the CO2 concentration of the gas exiting the column.
-
The experiment is complete when the outlet CO2 concentration reaches a predetermined "breakthrough" point (e.g., 0.5% or 5000 ppm).
-
Calculate the total CO2 absorbed by integrating the difference between the inlet and outlet CO2 concentrations over the duration of the experiment, until breakthrough.
-
Express the absorption capacity in liters of CO2 per 100 grams of absorbent.
Protocol 2: Measuring Airflow Resistance
Objective: To quantify the pressure drop (resistance) across a canister packed with Baralyme granules at various flow rates.
Materials:
-
The same canister used for absorption capacity testing, packed with a known quantity of granules.
-
A controllable gas flow source (e.g., compressed air).
-
A calibrated flowmeter.
-
A differential pressure manometer.
-
Tubing to connect the components.
Methodology:
-
Connect the gas flow source to the inlet of the packed canister.
-
Connect the differential pressure manometer to measure the pressure difference between the inlet and the outlet of the canister.
-
Set the gas flow to a specific rate (e.g., 20 L/min).
-
Once the flow and pressure have stabilized, record the pressure drop in cm H₂O.
-
Repeat the measurement at increasing flow rates (e.g., 40, 60, 80, 100 L/min).
-
Plot the pressure drop (resistance) as a function of the flow rate.
Visualizations
Caption: Relationship between granule size and performance trade-offs.
Caption: Troubleshooting workflow for elevated inspired CO2.
rehydration techniques for desiccated Baralyme to prevent CO formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the risks associated with desiccated Baralyme and the techniques for rehydration to prevent the formation of carbon monoxide (CO) during anesthetic experiments. Although Baralyme is no longer commercially available, legacy systems or stored materials may still pose a risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using desiccated Baralyme?
A1: The primary issue with desiccated (dried out) Baralyme is its propensity to degrade volatile anesthetic agents, such as desflurane (B1195063), enflurane (B1671288), and isoflurane, into dangerous levels of carbon monoxide (CO).[1][2][3][4] This chemical reaction is significantly accelerated when the absorbent loses its moisture content.[3][4][5]
Q2: How does desiccated Baralyme produce carbon monoxide?
A2: Baralyme contains strong bases, including barium hydroxide (B78521) [Ba(OH)2] and potassium hydroxide (KOH), which act as catalysts.[2][6] In a desiccated state, these strong bases react with volatile anesthetics, leading to their breakdown and the formation of CO.[2][6] The presence of water in normally hydrated Baralyme mitigates this reaction.[1][3]
Q3: Which anesthetic agents are most likely to produce CO with desiccated Baralyme?
A3: The amount of CO generated varies with the anesthetic agent. The general order of CO production is: desflurane ≥ enflurane > isoflurane.[3][4] Halothane and sevoflurane (B116992) produce negligible amounts of CO under similar conditions.[4]
Q4: Can rehydrating desiccated Baralyme prevent CO formation?
A4: Yes, rehydrating desiccated Baralyme is an effective method to significantly reduce or even eliminate CO formation.[1][3] Studies have shown that even partial rehydration can dramatically decrease the amount of CO produced.[4]
Q5: Are there safer alternatives to Baralyme?
A5: Yes. Newer generations of CO2 absorbents have been developed that do not contain strong bases like KOH.[6][7][8] These absorbents, such as Amsorb®, exhibit minimal to no CO formation, even when desiccated, and are considered safer alternatives.[9][10][11]
Q6: How can I tell if my CO2 absorbent is desiccated?
A6: The color change indicator in most traditional absorbents signals exhaustion (saturation with CO2), not desiccation.[2] Therefore, a lack of color change does not guarantee adequate hydration. The most reliable way to prevent desiccation is to adhere to a regular replacement schedule and avoid prolonged exposure of the absorbent to high fresh gas flows when the anesthesia machine is not in use.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Actions |
| Unexpectedly high levels of carbon monoxide detected in the breathing circuit. | Degradation of volatile anesthetic by desiccated Baralyme or another strong base-containing absorbent. | 1. Immediately cease the administration of the volatile anesthetic and ventilate the circuit with 100% oxygen. 2. Replace the CO2 absorbent canister with a fresh, fully hydrated one. 3. If possible, switch to a CO2 absorbent that does not contain strong bases like KOH.[5] 4. Review laboratory protocols to ensure anesthesia machines are turned off completely when not in use to prevent desiccation from continuous gas flow.[2] |
| Inconsistent experimental results when using volatile anesthetics. | Sub-clinical levels of CO formation or anesthetic degradation affecting the delivered concentration. | 1. Verify the hydration status of your CO2 absorbent. If there is any doubt, replace it. 2. Consider that desiccated Baralyme can degrade a significant portion of the anesthetic, leading to lower-than-expected concentrations being delivered.[4] 3. For future experiments, standardize the use of fresh, hydrated absorbent from a reputable manufacturer. |
| Premature color change of the absorbent indicator. | High CO2 production from the experimental subject. | 1. This is a normal function indicating the absorbent is saturated with CO2 and needs to be replaced. 2. Note that the color change is pH-dependent and indicates CO2 saturation, not the potential for CO formation.[2] |
Data on CO Formation with Baralyme Rehydration
The following tables summarize the quantitative data on carbon monoxide formation under different hydration levels of Baralyme.
Table 1: In Vitro CO Formation from Desflurane and Desiccated/Rehydrated Baralyme [1]
| Baralyme Hydration Status | Water Content | Peak CO Concentration (ppm) |
| Desiccated | 0% | 10,700 |
| Partially Rehydrated | 1.3% | 715 |
| Fully Rehydrated | 13% | < 100 |
Table 2: Peak CO Concentrations (ppm) with Partially Hydrated Baralyme at 45°C [4]
| Anesthetic Agent | Baralyme with 1.6% Water | Baralyme with 4.7% Water | Baralyme with 9.5% Water |
| Desflurane (4.0%) | 14,800 | Levels equivalent to soda lime with 1.4% water | 0 |
| Enflurane (1.2%) | 4,400 | Not specified | 0 |
| Isoflurane (1.0%) | 980 | Not specified | 0 |
Table 3: In Vivo Peak Inspired CO (ppm) with Dehydrated Absorbents [10]
| Anesthetic Agent | Dehydrated Baralyme | Dehydrated Soda-lime | Dehydrated Amsorb® |
| Desflurane | 9,700 ± 5,100 | Significantly lower than Baralyme | Undetectable |
| Isoflurane | Significantly higher than Amsorb | Significantly lower than Baralyme | Undetectable |
Experimental Protocols
Protocol 1: In Vitro Rehydration and CO Formation Measurement
This protocol is based on the methodology described by Baxter and Kharasch (1997).[1]
-
Preparation of Baralyme:
-
Dry a known quantity of Baralyme to a constant weight in a drying oven.
-
For rehydration experiments, add a calculated amount of distilled water to the desiccated Baralyme to achieve the desired water content (e.g., 1.3% or 13% by weight).
-
Seal the hydrated Baralyme in airtight containers and allow it to equilibrate.
-
-
CO Formation Assay:
-
Place a precise amount of the prepared Baralyme (desiccated or rehydrated) into sealed glass vials.
-
Inject a known concentration of the volatile anesthetic (e.g., desflurane) into the vials.
-
Incubate the vials at a controlled temperature (e.g., 45°C) for a specified duration.[4]
-
-
CO Measurement:
-
After incubation, collect a gas sample from the headspace of each vial.
-
Analyze the gas sample for CO concentration using gas chromatography-mass spectrometry (GC-MS).[1]
-
-
Data Analysis:
-
Compare the CO concentrations generated from desiccated Baralyme with those from the rehydrated samples to determine the efficacy of rehydration.
-
Protocol 2: In Vivo Assessment of CO Formation in a Swine Model
This protocol is based on the methodology described by Kharasch et al. (2002).[10]
-
Animal Preparation:
-
Anesthetize swine using a protocol that does not involve inhalational agents that could interfere with the study.
-
Intubate and mechanically ventilate the animals.
-
Establish arterial and venous access for blood sampling and monitoring.
-
-
Anesthesia Circuit Preparation:
-
Prepare an anesthesia machine with a circle system and a canister filled with the CO2 absorbent to be tested (e.g., dehydrated Baralyme, dehydrated soda-lime, or Amsorb®).
-
Ensure the absorbent is uniformly dehydrated to the desired level.
-
-
Experimental Procedure:
-
Administer the test volatile anesthetic (e.g., desflurane or isoflurane) at a constant concentration.
-
Continuously monitor inspired and end-tidal anesthetic concentrations.
-
Periodically sample the inspired gas from the breathing circuit for CO analysis.
-
Collect arterial blood samples at baseline and at regular intervals to measure carboxyhemoglobin (COHb) levels.
-
-
Data Analysis:
-
Correlate the inspired CO concentrations with the changes in blood COHb levels.
-
Compare the CO and COHb formation across the different types of CO2 absorbents tested.
-
Visualizations
References
- 1. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsf.org [apsf.org]
- 3. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. benchchem.com [benchchem.com]
- 6. mercurymed.com [mercurymed.com]
- 7. Carbon Dioxide Absorption During Inhalation Anesthesia: A Modern Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small carbon monoxide formation in absorbents does not correlate with small carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and quantifying toxic byproducts of Baralyme
< Legacy Technical Support Center: Baralyme CO2 Absorbent
Disclaimer: Baralyme® is a discontinued (B1498344) carbon dioxide absorbent and is no longer commercially available. This information is provided for historical and research purposes only. Baralyme has been shown to produce toxic byproducts, including Compound A and Carbon Monoxide, when interacting with volatile anesthetic agents. Its use is not recommended.
Frequently Asked Questions (FAQs)
Q1: What was Baralyme and what was its primary application?
A1: Baralyme was a brand of carbon dioxide (CO2) absorbent used primarily in anesthesia breathing circuits to remove exhaled CO2, allowing for the rebreathing of anesthetic gases.[1] Its typical composition was approximately 80% calcium hydroxide (B78521) (Ca(OH)₂) and 20% barium hydroxide (Ba(OH)₂), with some formulations also containing potassium hydroxide (KOH).[2][3]
Q2: Why was Baralyme discontinued and is no longer in use?
A2: Baralyme was withdrawn from the market due to safety concerns related to the production of toxic byproducts when exposed to volatile anesthetic agents.[1][4][5] The primary toxic compounds of concern are Compound A (from sevoflurane) and carbon monoxide (primarily from desflurane (B1195063), enflurane, and isoflurane).[2][6] The presence of strong bases, particularly barium hydroxide and potassium hydroxide, catalyzed these dangerous reactions.[6][7]
Q3: What are the primary toxic byproducts of Baralyme and how are they formed?
A3: The two main toxic byproducts are:
-
Compound A (Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether): This nephrotoxic (kidney-damaging) compound is formed from the degradation of the anesthetic agent sevoflurane (B116992) in the presence of the strong bases in Baralyme.[8][9][10]
-
Carbon Monoxide (CO): This toxic gas is produced when anesthetics containing a CHF2 moiety (desflurane, enflurane, and isoflurane) are degraded by desiccated (dried out) Baralyme.[2][11][12] The production is significantly higher with Baralyme compared to other absorbents like soda lime.[11][13]
Q4: What experimental factors increase the production of these toxic byproducts?
A4: Several factors influence the rate of toxic byproduct formation:
-
For Compound A: Higher concentrations are associated with increased absorbent temperature, higher sevoflurane concentrations, low fresh gas flow rates, and dehydration of the Baralyme.[7][8][9][14] Dehydrating Baralyme can increase Compound A concentrations by up to sevenfold.[10]
-
For Carbon Monoxide: The most critical factor is the desiccation (dryness) of the absorbent.[11][15] Completely dry Baralyme produces significantly more CO than hydrated Baralyme.[11] Other factors include the specific anesthetic used (Desflurane > Enflurane > Isoflurane), higher anesthetic concentrations, and increased temperature.[11][13]
Troubleshooting Guide
Problem: My experiment using a legacy closed-circuit system with sevoflurane shows unexpected renal toxicity in the animal model.
-
Possible Cause: Formation of nephrotoxic Compound A due to the interaction between sevoflurane and the CO2 absorbent. If Baralyme is the absorbent, this is a highly probable cause.
-
Troubleshooting Steps:
-
Cease Use: Immediately discontinue the use of Baralyme.
-
Verify Absorbent: If the absorbent type is unknown, assume it could be Baralyme or a similar high-strong-base formulation and replace it with a modern equivalent that does not contain strong bases.
-
Analyze Gas: If the experiment must be documented, collect a gas sample from the inspiratory limb of the breathing circuit for analysis.
-
Quantify Compound A: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of Compound A in the collected sample. Refer to the Experimental Protocol for Compound A Quantification below.
-
Review Parameters: Note the experimental parameters that could have contributed to high concentrations, such as low fresh gas flow, high sevoflurane concentration, and absorbent temperature.[9][16]
-
Problem: During an experiment with desflurane, I observe signs of hypoxia or carboxyhemoglobinemia in the subject, despite adequate oxygen supply.
-
Possible Cause: Production of high levels of carbon monoxide (CO) from the degradation of desflurane by desiccated Baralyme.
-
Troubleshooting Steps:
-
Ventilate: Immediately disconnect the subject from the circuit and ventilate with 100% oxygen.
-
Check Absorbent: Examine the Baralyme canister. Desiccation is the primary cause of CO production.[12][15] Long periods of high fresh gas flow through the canister without use can cause drying.[7]
-
Measure CO: Use an electrochemical or non-dispersive infrared (NDIR) CO analyzer to measure the concentration of CO in the breathing circuit.
-
Quantify Carboxyhemoglobin: Draw a blood sample from the subject to measure carboxyhemoglobin (COHb) levels, confirming CO exposure.[17]
-
Replace Absorbent: Discard the desiccated Baralyme. If CO2 absorption is still required, replace it with a fully hydrated, modern absorbent that does not contain strong bases. Rehydrating desiccated Baralyme can reduce CO formation but replacement is the safest option.[15]
-
Data Presentation: Toxin Generation
Table 1: Carbon Monoxide (CO) Production from Anesthetic Degradation by Baralyme
| Anesthetic Agent | Baralyme Water Content | Temperature | Peak CO Concentration (ppm) |
|---|---|---|---|
| Desflurane | Desiccated (Dry) | Ambient | ~10,700 - 20,000[4][15] |
| Desflurane | 1.6% | 45°C | ~14,800[13] |
| Desflurane | 13% (Normal Hydration) | Ambient | < 180[15] |
| Enflurane | 1.6% | 45°C | ~4,400[13] |
| Isoflurane | 1.6% | 45°C | ~980 - 1,000[13] |
Table 2: Compound A Production from Sevoflurane Degradation
| Absorbent | Hydration Status | Fresh Gas Flow | Peak Inspired Compound A (ppm) |
|---|---|---|---|
| Baralyme | Normal Hydration (13%) | 2 L/min | ~20-32[7] |
| Baralyme | Dehydrated | 2 L/min | Up to 357[14] |
| Soda Lime | Normal Hydration (15%) | 2 L/min | ~8-24[7] |
| Soda Lime | Dehydrated | 2 L/min | Markedly Decreased[10] |
Experimental Protocols
Protocol 1: Quantification of Compound A in a Gas Circuit
-
Objective: To accurately measure the concentration (in parts per million, ppm) of Compound A in a sample gas from an anesthesia breathing circuit.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]
-
Procedure:
-
Gas Sampling: Collect a gas sample from the inspiratory limb of the breathing circuit into a gas-tight syringe or a specialized, inert sample bag.
-
Standard Preparation: Prepare vapor-phase calibrators of Compound A. This can be done by making volumetric liquid dilutions of a pure Compound A stock solution in a solvent like ethyl acetate.[18] An internal standard (e.g., 1,1,1-Trifluoro-2-iodoethane) should be used for accurate quantification.[18]
-
GC-MS Setup:
-
Use a capillary gas chromatograph column suitable for separating volatile halogenated compounds.
-
Couple the GC to a mass spectrometer operating in selected ion monitoring (SIM) mode to ensure specificity and sensitivity for Compound A.
-
Employ cryofocusing (trapping the sample at a very low temperature at the head of the column) to improve peak shape and detection limits.[18]
-
-
Analysis: Inject the collected gas sample and the prepared standards into the GC-MS system.
-
Quantification: Identify the Compound A peak based on its retention time and mass spectrum. Calculate the concentration in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve generated from the standards.
-
Protocol 2: Measurement of Carbon Monoxide (CO) Production
-
Objective: To quantify the concentration of CO generated from the interaction of volatile anesthetics with Baralyme.
-
Methodology: Gas Chromatography with Mass Spectrometry (GC-MS) or a Non-Dispersive Infrared (NDIR) Analyzer.[15][20]
-
Procedure:
-
Experimental Setup: Pass a known concentration of the anesthetic agent (e.g., desflurane) in air or oxygen through a canister containing the Baralyme to be tested. Control the temperature and hydration level of the absorbent.
-
Gas Sampling: Continuously or intermittently draw a sample of the effluent gas from the outlet of the canister.
-
Analysis (GC-MS):
-
Analysis (NDIR Analyzer):
-
Pass the sample gas through the NDIR instrument. The analyzer measures the absorption of infrared light by CO molecules at a specific wavelength.[21]
-
Ensure the analyzer is calibrated with certified standard CO gas mixtures.
-
Use traps (e.g., ascarite) to remove interfering gases like CO2 if necessary, and correct the final concentration for any volume changes.[20]
-
-
Data Recording: Record the CO concentration in ppm over time to observe the peak production and subsequent decay.
-
Visualizations
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 3. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 4. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. apsf.org [apsf.org]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Rehydration of desiccated baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine [scholars.duke.edu]
- 13. apsf.org [apsf.org]
- 14. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors Affecting Production of Compound A from the Interaction of Sevoflurane with Baralyme Registered Trademark and Soda Lime | Semantic Scholar [semanticscholar.org]
- 17. Carbon monoxide generation in carbon dioxide absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 21. ANALYTICAL METHODS - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Baralyme Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Baralyme for carbon dioxide (CO2) absorption in their experiments.
IMPORTANT NOTE ON BARALYME AVAILABILITY:
Baralyme, a CO2 absorbent composed of approximately 80% calcium hydroxide (B78521) and 20% barium hydroxide, has been largely withdrawn from the market.[1] The information provided here is for users who may have existing stock or are using it in specialized applications. For new experiments, it is recommended to source modern CO2 absorbents that do not contain barium hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is Baralyme and how does it absorb CO2?
A1: Baralyme is a chemical mixture, primarily consisting of calcium hydroxide (Ca(OH)₂) and barium hydroxide (Ba(OH)₂), used to absorb carbon dioxide from a closed or semi-closed gas circuit.[2][3] The absorption process involves a series of chemical reactions where CO2 reacts with the hydroxides to form carbonates and water. The overall simplified reaction is: CO2 + Ca(OH)₂ → CaCO₃ + H₂O.[4]
Q2: What are the key factors that influence the efficiency of Baralyme?
A2: The primary factors influencing Baralyme's CO2 absorption efficiency are:
-
Gas Flow Rate: The rate at which the gas mixture passes through the Baralyme granules.
-
Water Content: Optimal hydration is crucial for the chemical reactions to occur. Desiccated (dry) Baralyme has significantly reduced efficiency.[5]
-
Temperature: The absorption reaction is exothermic, and temperature can affect the reaction rate.
-
Granule Size and Packing: These factors influence the surface area available for reaction and the potential for gas to channel through the absorbent bed.
Q3: Why is optimizing the gas flow rate important?
A3: Optimizing the gas flow rate is a critical step in maximizing the efficiency and lifespan of your Baralyme absorbent. An inappropriate flow rate can lead to:
-
Reduced CO2 Absorption: If the flow rate is too high, the gas may not have sufficient contact time with the Baralyme granules for the chemical reaction to complete, leading to CO2 breakthrough.
-
Inefficient Use of Absorbent: If the flow rate is too low, it may lead to "channeling," where the gas creates preferential pathways through the absorbent bed, leaving large portions of the Baralyme unused.
-
Increased Costs: Premature exhaustion of the absorbent due to inefficient use will lead to more frequent replacement and higher operational costs.
Q4: How does gas flow rate affect CO2 absorption?
A4: The relationship between gas flow rate and CO2 absorption efficiency is a balance between two main factors:
-
Residence Time: At lower flow rates, the gas has a longer residence time in the absorbent canister, allowing for more complete CO2 absorption.
-
Mass Transfer: Higher flow rates can increase turbulence within the canister, which can enhance the mass transfer of CO2 from the gas phase to the surface of the Baralyme granules.
The optimal flow rate is the point where this balance results in the maximum CO2 absorption for a given amount of Baralyme.
Data Presentation
Due to the limited availability of specific performance data for Baralyme, the following table provides illustrative data based on studies of soda lime, a similar CO2 absorbent. This data demonstrates the general relationship between gas flow rate and absorbent efficiency. The "Time to Breakthrough" indicates the duration until a significant amount of CO2 is detected downstream of the absorbent, signaling exhaustion.
| Gas Flow Rate (L/min) | Relative Residence Time | Potential for Channeling | Illustrative Time to Breakthrough (minutes) |
| 0.5 | High | High | Varies, can be shorter due to channeling |
| 1.0 | Moderate | Moderate | Longer than 0.5 L/min |
| 2.0 | Lower | Lower | Significantly longer than 1.0 L/min |
| 5.0 | Low | Low | Shorter than 2.0 L/min due to reduced residence time |
Note: This data is illustrative and based on the performance of soda lime in specific experimental setups. Actual performance will vary depending on the specific experimental conditions, including canister size, CO2 concentration, and temperature.
Experimental Protocols
Determining the Optimal Gas Flow Rate for Your Experiment
To determine the optimal gas flow rate for your specific experimental setup, it is recommended to perform a breakthrough analysis. This involves passing a gas with a known CO2 concentration through a canister of Baralyme at different flow rates and measuring the CO2 concentration at the outlet over time.
Materials:
-
Gas source with a known and stable CO2 concentration
-
Mass flow controller to accurately regulate the gas flow rate
-
Baralyme canister packed according to your experimental setup
-
CO2 analyzer to measure the concentration at the canister outlet
-
Data acquisition system to record time and CO2 concentration
Methodology:
-
Preparation: Pack the Baralyme canister uniformly to minimize the risk of channeling. Ensure the Baralyme has the appropriate moisture content as specified by the manufacturer.
-
System Setup: Connect the gas source, mass flow controller, Baralyme canister, and CO2 analyzer in series. Ensure all connections are leak-proof.
-
Experiment Initiation: Set the mass flow controller to the first desired flow rate. Start the gas flow and begin recording the time and the CO2 concentration at the outlet.
-
Data Collection: Continue to record the data until the CO2 concentration at the outlet reaches a predetermined "breakthrough" point (e.g., 1% of the inlet concentration). This indicates that the absorbent is becoming saturated.
-
Repeat for Different Flow Rates: Repeat steps 3 and 4 for a range of different gas flow rates relevant to your experimental design.
-
Analysis: Plot the breakthrough curves (outlet CO2 concentration vs. time) for each flow rate. The flow rate that provides the longest time to breakthrough for a given amount of Baralyme is the most efficient for your setup.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Premature CO2 Breakthrough (Reduced Efficiency) | 1. Gas flow rate is too high, reducing residence time.2. "Channeling" of gas through the absorbent bed.3. Baralyme is desiccated (too dry).4. High ambient temperature increasing reaction rate and leading to faster exhaustion. | 1. Reduce the gas flow rate and repeat the experiment to see if breakthrough time increases.2. Repack the Baralyme canister to ensure a uniform and firm packing density.3. Check the moisture content of the Baralyme. If dry, consider gentle rehydration according to established safety protocols (note: rehydrating desiccated Baralyme can be hazardous and should be done with extreme caution).4. If possible, control the ambient temperature around the canister. |
| Uneven Color Change in the Absorbent | 1. "Channeling" is occurring, causing the gas to bypass large sections of the Baralyme. | 1. This is a strong indicator of channeling. Immediately stop the experiment and repack the canister to ensure a uniform density of the granules. |
| No Color Change Despite Expected CO2 Exposure | 1. The indicator dye in the Baralyme has expired or is faulty.2. The CO2 concentration in the gas stream is lower than expected. | 1. Do not rely solely on the color change. Use a CO2 analyzer to confirm the absorbent's status. If exhausted, replace the Baralyme.2. Verify the CO2 concentration of your source gas. |
| Excessive Heat Generation from the Canister | 1. The CO2 absorption reaction is highly exothermic.2. High CO2 concentration or high gas flow rate is leading to a rapid reaction. | 1. This is a normal phenomenon. However, if the heat is excessive, it may indicate a very high reaction rate.2. Consider reducing the CO2 concentration or the gas flow rate to moderate the reaction. Ensure adequate ventilation around the canister. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for optimizing Baralyme efficiency.
References
challenges with channeling and inefficient use of Baralyme
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of CO2 absorbents, with a specific focus on the historical challenges associated with Baralyme and the persistent issue of channeling. This resource is intended for researchers, scientists, and drug development professionals utilizing closed or semi-closed circuit systems for gas management in their experiments.
Frequently Asked Questions (FAQs)
Q1: What was Baralyme and why is it no longer used?
Baralyme was a brand of carbon dioxide absorbent composed of approximately 80% calcium hydroxide (B78521) and 20% barium hydroxide, with a small amount of potassium hydroxide as an activator.[1] It was withdrawn from the market due to significant safety concerns.[2] When desiccated (dried out), Baralyme could react exothermically with volatile anesthetics, particularly sevoflurane, leading to extreme heat, fires, and even explosions within the anesthesia circuit.[2][3] Furthermore, desiccated Baralyme was found to degrade anesthetics like desflurane (B1195063) and isoflurane (B1672236) into toxic levels of carbon monoxide.[4][5]
Q2: What is "channeling" in a CO2 absorbent canister?
Channeling is the phenomenon where gas flows through the paths of least resistance within the absorbent canister, bypassing a significant portion of the absorbent granules.[6] This leads to a decrease in the efficiency of CO2 absorption because the gas does not come into adequate contact with the active absorbent material.[6] Factors contributing to channeling include improper packing of the granules, non-uniform granule size, and canister design.[6][7]
Q3: How can I tell if my CO2 absorbent is exhausted?
The most reliable method for detecting absorbent exhaustion is by monitoring the inspired carbon dioxide concentration using a capnograph; a rise in inspired CO2 indicates that the absorbent is no longer effectively removing it from the circuit.[8][9] Many CO2 absorbents also contain a pH-sensitive indicator dye that changes color (e.g., from white to purple) as the absorbent is exhausted.[1][8] However, color change can be an unreliable indicator as it can be affected by moisture levels and may even revert to its original color when not in use, giving a false sense of security.[8][10]
Q4: What are the key differences between Baralyme, soda lime, and newer absorbents like Amsorb?
The primary differences lie in their chemical composition, which in turn affects their safety profile and CO2 absorption capacity.
-
Baralyme: Contained barium hydroxide and potassium hydroxide, which were implicated in the production of toxic compounds and extreme heat when desiccated.[1][3]
-
Soda Lime: Traditionally contains calcium hydroxide with sodium hydroxide and sometimes potassium hydroxide as activators.[1] Formulations have been modified to reduce or eliminate potassium hydroxide to improve safety.[3]
-
Amsorb (and similar newer absorbents): These are typically free of strong bases like potassium hydroxide and sodium hydroxide, making them less likely to degrade volatile anesthetics into toxic byproducts.[4][11] However, some of these newer absorbents may have a lower CO2 absorption capacity compared to traditional soda lime.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased inspired CO2 despite a seemingly fresh absorbent canister. | Channeling: Gas is bypassing the absorbent granules. | 1. Ensure the canister is packed firmly and evenly, avoiding empty spaces. 2. Use absorbents with uniform, appropriately sized granules (typically 4-8 mesh) to promote even gas flow.[1][6] 3. Consider using a canister with a design that minimizes channeling, such as those with baffles.[6] |
| Premature exhaustion of the CO2 absorbent. | High fresh gas flow rates: This can lead to rapid desiccation and exhaustion of the absorbent. Channeling: Inefficient use of the absorbent material. | 1. Use the lowest fresh gas flow rate compatible with your experimental protocol to conserve the absorbent and maintain hydration. 2. Address potential channeling issues as described above. |
| Discoloration of only a central core of the absorbent. | Channeling: Gas is flowing preferentially through the center of the canister. | 1. This is a visual indicator of channeling.[9] Replace the canister and ensure the new one is packed correctly. |
| Overheating of the absorbent canister. | Exothermic reaction: This was a significant issue with desiccated Baralyme and certain volatile anesthetics. | 1. Immediate Action: If you are using a legacy system that might contain Baralyme, discontinue use immediately. 2. For all systems, ensure the CO2 absorbent is not desiccated. Avoid leaving high fresh gas flows running through the system when not in use.[7] |
| Suspected production of toxic byproducts (e.g., carbon monoxide). | Interaction of volatile anesthetics with desiccated absorbent containing strong bases (like in Baralyme and some older soda limes). | 1. Switch to a modern CO2 absorbent that does not contain strong bases like potassium hydroxide.[4] 2. If using traditional soda lime, implement strict protocols to prevent desiccation, such as turning off gas flow when the system is not in use and changing the absorbent regularly.[13] |
Quantitative Data Summary
The following table summarizes the CO2 absorption capacity of different types of absorbents.
| Absorbent | Composition Highlights | CO2 Absorption Capacity (L of CO2 / 100g of absorbent) | Notes |
| Soda Lime (Sodasorb) | Contains NaOH and/or KOH | ~12.1 - 14.8[12] | Capacity can vary by manufacturer and specific formulation. |
| Soda Lime (Medisorb) | Contains NaOH and/or KOH | ~10.7 - 14.4[12] | Capacity can vary by manufacturer and specific formulation. |
| Amsorb | Free of strong bases (NaOH, KOH) | ~5.5 - 7.6[12] | Generally has a lower absorption capacity than soda limes.[12] |
| Baralyme (Discontinued) | Contained Ba(OH)2 and KOH | Data not readily available for direct comparison under identical conditions, but was considered an efficient absorbent. | Withdrawn from the market due to safety concerns.[2] |
The next table provides a summary of toxic byproduct formation with different absorbents when exposed to the anesthetic desflurane in a desiccated state, based on an in vivo swine model.
| Absorbent (Desiccated) | Anesthetic | Peak Inspired Carbon Monoxide (ppm) | Increase in Carboxyhemoglobin (COHb) |
| Baralyme | Desflurane | 9,700 ± 5,100[11] | 37% ± 14%[11] |
| Soda Lime | Desflurane | Significantly lower than Baralyme[11] | Significantly lower than Baralyme[11] |
| Amsorb | Desflurane | Undetectable[11] | Undetectable[11] |
Experimental Protocols
Protocol: Evaluating CO2 Absorbent Efficiency
This protocol outlines a general method for comparing the CO2 absorption capacity of different absorbents in a laboratory setting.
Objective: To determine the volume of CO2 that can be absorbed by a specific mass of absorbent before "breakthrough" (the point at which CO2 is no longer effectively absorbed).
Materials:
-
CO2 absorbent to be tested
-
Glass or transparent plastic column with inlet and outlet ports
-
Mass flow controllers for CO2 and a carrier gas (e.g., Nitrogen or Air)
-
CO2 analyzer (capnograph)
-
Gas mixing chamber
-
Tubing and connectors
-
Balance for weighing the absorbent
Procedure:
-
Preparation:
-
Thoroughly dry the absorption column.
-
Weigh a precise amount of the CO2 absorbent (e.g., 100 g).
-
Carefully and evenly pack the absorbent into the column to minimize channeling. Record the packed volume.
-
-
System Setup:
-
Connect the mass flow controllers to the gas sources and the mixing chamber.
-
Connect the outlet of the mixing chamber to the inlet of the packed column.
-
Connect the outlet of the column to the CO2 analyzer.
-
-
Experiment Execution:
-
Set the mass flow controllers to deliver a gas mixture with a known concentration of CO2 (e.g., 5%) at a constant flow rate (e.g., 1 L/min).
-
Begin flowing the gas mixture through the packed column.
-
Continuously monitor and record the CO2 concentration at the outlet of the column using the CO2 analyzer.
-
-
Data Collection and Analysis:
-
Record the time at which CO2 is first detected at the outlet (initial breakthrough).
-
Continue the experiment until the outlet CO2 concentration reaches a predetermined "breakthrough concentration" (e.g., 0.5% or 5000 ppm). Record this time.
-
Calculate the total volume of CO2 passed through the column until breakthrough.
-
The CO2 absorption capacity can be expressed as the volume of CO2 absorbed per unit mass of the absorbent (e.g., L of CO2 / 100g of absorbent).
-
Mandatory Visualizations
Caption: Chemical pathway of CO2 absorption in Baralyme.
Caption: Gas flow in an ideal vs. channeling absorbent bed.
Caption: Troubleshooting workflow for high inspired CO2.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. ovid.com [ovid.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. mercurymed.com [mercurymed.com]
- 5. apsf.org [apsf.org]
- 6. Carbon dioxide absorption | Clinical Gate [clinicalgate.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dispomed.com [dispomed.com]
- 9. apsf.org [apsf.org]
- 10. media.intersurgical.com [media.intersurgical.com]
- 11. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The carbon dioxide absorption capacity of Amsorb is half that of soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]
Validation & Comparative
A Comparative Analysis of Baralyme and Soda Lime for Carbon Dioxide Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbon dioxide (CO2) absorption performance of Baralyme and soda lime, two commonly used agents in anesthesia and other closed-circuit breathing systems. The following sections detail their chemical composition, CO2 absorption capacity with supporting data, the chemical reactions involved, and a general experimental protocol for evaluating absorption capacity.
Chemical Composition and Physical Properties
Soda lime and Baralyme are both granular mixtures designed to efficiently remove exhaled CO2. While they share a primary active ingredient, their overall compositions differ, which impacts their performance and safety profiles.
| Feature | Soda Lime | Baralyme (No longer commercially available) |
| Primary Component | ~80-94% Calcium Hydroxide (B78521) (Ca(OH)₂) | ~80% Calcium Hydroxide (Ca(OH)₂) |
| Activator(s) | ~4-5% Sodium Hydroxide (NaOH), sometimes with ~1% Potassium Hydroxide (KOH) | ~20% Barium Hydroxide (Ba(OH)₂) with or without ~1% Potassium Hydroxide (KOH) |
| Water Content | ~14-19% | Optimal water content between 14% and 19% |
| Hardening Agent | Silica is added to reduce dust formation. | Not specified in reviewed literature. |
| Indicator Dye | pH-sensitive dye (e.g., ethyl violet) to indicate exhaustion.[1] | pH-sensitive dye to indicate exhaustion.[1] |
Carbon Dioxide Absorption Capacity
The efficiency of a CO2 absorbent is determined by its capacity to absorb CO2, typically measured in liters of CO2 per 100 grams or kilogram of the absorbent.
| Absorbent | CO2 Absorption Capacity | Notes |
| Soda Lime | ~26 L per 100 g | This value is widely cited and serves as a benchmark for CO2 absorbent performance.[2] |
| Baralyme | High (Specific quantitative data from recent comparative studies is limited) | While Baralyme is known for its high CO2 absorption capacity, precise and recent side-by-side comparative data with modern soda lime formulations is scarce due to its discontinuation from the market.[3][4] Some older comparative investigations on its quality and properties have been performed.[1] |
Chemical Reactions of CO2 Absorption
The removal of CO2 by both Baralyme and soda lime is an exothermic chemical process involving a series of neutralization reactions. Water is a critical component for these reactions to occur.[1]
Soda Lime CO2 Absorption Pathway
The CO2 absorption by soda lime is a multi-step process initiated by the reaction of CO2 with water to form carbonic acid. This is followed by a rapid reaction with the strong base activators (NaOH and/or KOH) and subsequent regeneration of the activator by reaction with calcium hydroxide.
Baralyme CO2 Absorption Pathway
Similar to soda lime, the process in Baralyme starts with the formation of carbonic acid. The primary difference is the involvement of barium hydroxide in the neutralization process.
Experimental Protocol for CO2 Absorption Capacity Determination
The following is a generalized experimental workflow for determining the CO2 absorption capacity of a given absorbent, based on common methodologies described in the literature.
Methodology:
-
Sample Preparation: A known mass of the CO2 absorbent is packed into a temperature-controlled absorption column or canister.
-
Gas Flow: A gas mixture with a standardized concentration of CO2 (e.g., 4-5%) is passed through the absorbent bed at a constant flow rate.
-
Monitoring: The CO2 concentration of the gas exiting the column (effluent) is continuously monitored using a gas analyzer.
-
Breakthrough Determination: The experiment continues until the CO2 concentration in the effluent gas reaches a predetermined "breakthrough" point, indicating the absorbent is nearing exhaustion.
-
Capacity Calculation: The total volume of CO2 absorbed per unit mass of the absorbent is calculated based on the inflow CO2 concentration, flow rate, and the time to breakthrough.
Safety and Byproduct Formation
A critical consideration in the use of CO2 absorbents, particularly in anesthesia, is the potential for interaction with anesthetic agents, leading to the formation of toxic byproducts.
-
Compound A: The interaction of sevoflurane (B116992) with strong bases (NaOH and KOH) can produce Compound A, a substance shown to be nephrotoxic in rats. Baralyme has been reported to produce higher levels of Compound A than soda lime.
-
Carbon Monoxide (CO): Desiccated (dry) absorbents can degrade certain volatile anesthetics (e.g., desflurane, enflurane, isoflurane) to produce carbon monoxide. Baralyme has shown a greater propensity for CO production than soda lime, especially when desiccated.
Due to these safety concerns, particularly the production of Compound A and carbon monoxide, and the risk of excessive heat production, Baralyme is no longer available on the market . Modern soda lime formulations have also been developed to minimize or eliminate potassium hydroxide to enhance safety.
Conclusion
Both Baralyme and soda lime have historically been effective CO2 absorbents. Soda lime's CO2 absorption capacity is well-documented at approximately 26 L per 100 g. While Baralyme was also known for its high absorption capacity, specific recent quantitative data is unavailable due to its market withdrawal. The primary driver for the discontinuation of Baralyme was safety concerns related to the production of toxic byproducts when used with certain anesthetic agents. For researchers and professionals in drug development, the choice of CO2 absorbent in relevant applications should prioritize safety and the minimization of potentially confounding chemical byproducts. Modern soda lime formulations with reduced or no potassium hydroxide are the current standard.
References
- 1. Quality comparison of different CO2 absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Analyzing Barium Hydroxide's Role in Enhanced Greenhouse Gas Reduction [eureka.patsnap.com]
- 4. Barium Hydroxide in Bio-inspired Carbon Capture Sequestration Designs [eureka.patsnap.com]
A Comparative Analysis of Baralyme and Amsorb Performance in Carbon Dioxide Absorption
A critical aspect of anesthesia administration is the effective removal of carbon dioxide from the breathing circuit. This is accomplished by CO2 absorbents, with Baralyme and Amsorb being two notable options. While both serve the same primary function, their chemical composition, performance characteristics, and safety profiles differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Chemical Composition and Reaction Principles
Baralyme is a mixture of calcium hydroxide (B78521) (approximately 80%) and barium hydroxide octahydrate (around 20%), with some formulations also containing potassium hydroxide (KOH) as a catalyst.[1][2] The presence of strong bases like barium hydroxide and potassium hydroxide can lead to the degradation of volatile anesthetics into harmful compounds.[2][3]
Amsorb Plus , in contrast, is a newer generation CO2 absorbent that is free of strong alkali.[4][5] Its primary component is calcium hydroxide, with the addition of calcium chloride, calcium sulphate, and a humectant to improve its performance and safety profile.[4][6][7] The absence of strong bases like NaOH and KOH in Amsorb Plus is a key design feature aimed at preventing the degradation of anesthetic agents.[5][8]
Performance Comparison: Carbon Dioxide Absorption
Experimental studies have consistently demonstrated a significant difference in the carbon dioxide absorption capacity between Baralyme and Amsorb.
| Performance Metric | Baralyme/Soda Lime | Amsorb/Amsorb Plus | Key Findings |
| CO2 Absorption Capacity (L/100g) | 10.7 - 14.8[9][10] | 5.5 - 7.6[9][10] | Studies have shown that the CO2 absorption capacity of Amsorb is approximately half that of soda lime and barium hydroxide lime absorbents.[9][10] |
| Longevity (minutes) | 445 - 538[9][10] | 213 - 218[9][10] | The duration of effective CO2 absorption is significantly shorter for Amsorb compared to traditional absorbents under similar low-flow anesthesia conditions.[9][10] |
Safety Profile: Byproduct Formation
A major point of differentiation between Baralyme and Amsorb is their potential to produce toxic byproducts through the degradation of volatile anesthetic agents.
| Byproduct | Baralyme | Amsorb/Amsorb Plus | Key Findings |
| Compound A (from Sevoflurane) | 20 - 40 ppm[11][12][13] | Undetectable or minimal[7][11][12] | Baralyme, due to its strong base content, can degrade sevoflurane (B116992) to produce Compound A, a potentially nephrotoxic substance.[14][15][16] Amsorb, lacking strong bases, does not produce significant amounts of Compound A.[11][12] Dehydration of Baralyme can increase the production of Compound A by up to sevenfold.[15][17] |
| Carbon Monoxide (from Desflurane (B1195063), Isoflurane) | Up to 9,700 ppm (dehydrated)[11][12][13] | Undetectable or negligible (1-3 ppm)[7][11][18] | When desiccated, Baralyme can react with desflurane and isoflurane (B1672236) to produce clinically significant levels of carbon monoxide, leading to elevated carboxyhemoglobin levels.[11][19] Amsorb does not produce significant amounts of carbon monoxide, even when desiccated.[7][11] |
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo studies. Below are detailed methodologies for key experiments cited.
Carbon Dioxide Absorption Capacity Testing
This experiment aims to determine the total amount of CO2 an absorbent can capture before exhaustion.
-
Apparatus Setup : A simulated anesthetic circuit is used, typically consisting of a ventilator, a "lung" (e.g., a 2-3 L breathing bag), and a canister filled with a known weight of the absorbent being tested.[20]
-
Gas Flow : A constant flow of fresh gas (e.g., oxygen at 1 L/min) is supplied to the circuit.[9][20] Carbon dioxide is introduced into the "lung" at a controlled rate (e.g., 200-250 mL/min) to simulate patient metabolism.[9][20]
-
Monitoring : Inspired and expired CO2 concentrations are continuously monitored using a capnograph.[20] The experiment continues until the inspired CO2 concentration reaches a predetermined threshold, typically 0.5% or 4-5 mmHg, indicating absorbent exhaustion.[5][9][20]
-
Calculation : The total volume of CO2 absorbed is calculated and normalized to the weight of the absorbent (L/100g).
Byproduct Formation Analysis (Compound A and Carbon Monoxide)
This protocol is designed to measure the concentration of harmful byproducts generated from the interaction of volatile anesthetics with the CO2 absorbent.
-
Absorbent Preparation : Canisters are filled with either fresh or desiccated absorbent. Desiccation is often achieved by flowing dry gas (e.g., oxygen at 5-10 L/min) through the absorbent for an extended period (e.g., 24-48 hours).[9]
-
Anesthetic Delivery : A specific concentration of a volatile anesthetic (e.g., 2% sevoflurane or 4% isoflurane) is introduced into the fresh gas flow.[9]
-
Gas Sampling and Analysis : Gas samples are taken from the circuit downstream of the absorbent canister.[9] The concentrations of Compound A and carbon monoxide are measured using gas chromatography or specific gas analyzers.[9]
-
Data Collection : Measurements are taken at regular intervals to determine the peak and mean concentrations of the byproducts over the course of the experiment.[9]
Visualizing the Chemical Pathways and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental setup.
Caption: Chemical pathways of CO2 absorption for Baralyme and Amsorb Plus.
Caption: Workflow for testing CO2 absorbent performance.
Conclusion
The choice between Baralyme and Amsorb involves a trade-off between CO2 absorption capacity and safety. While Baralyme and similar traditional absorbents exhibit a higher capacity for CO2 removal, they pose a significant risk of producing toxic byproducts, especially when desiccated. Amsorb, on the other hand, offers a superior safety profile by eliminating the formation of Compound A and carbon monoxide, albeit with a lower absorption capacity and shorter lifespan. For researchers and clinicians prioritizing patient safety and the avoidance of anesthetic degradation, Amsorb presents a compelling alternative, particularly in low-flow anesthesia settings where the risk of absorbent desiccation and byproduct accumulation is heightened.
References
- 1. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 2. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 3. ovid.com [ovid.com]
- 4. eakinrespiratory.com [eakinrespiratory.com]
- 5. gehealthcare.it [gehealthcare.it]
- 6. gehealthcare.co.uk [gehealthcare.co.uk]
- 7. Amsorb: a new carbon dioxide absorbent for use in anesthetic breathing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellmedical.com [bellmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. The carbon dioxide absorption capacity of Amsorb is half that of soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aesol.com [aesol.com]
- 19. apsf.org [apsf.org]
- 20. stahq.org [stahq.org]
A Comparative Analysis of Historical CO2 Absorbents: Validating Baralyme's Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CO2 absorption performance of Baralyme against other historical and contemporary alternatives. The data presented is sourced from historical studies and validated through modern analysis, offering a comprehensive overview for experimental design and evaluation.
The efficient removal of carbon dioxide is a critical aspect of closed and semi-closed anesthesia breathing systems. Historically, a variety of absorbent materials have been developed and utilized, with Baralyme® being a prominent example. This guide delves into the quantitative performance of Baralyme and its contemporaries, providing a clear comparison based on experimental data.
Comparative CO2 Absorption Capacity
The primary function of a CO2 absorbent is to remove carbon dioxide from the breathing circuit. The capacity of an absorbent is typically measured in liters of CO2 that can be absorbed per 100 grams of the material (L/100g). Historical and modern studies have quantified this for various absorbents, allowing for a direct comparison of their efficacy.
The following table summarizes the CO2 absorption capacity of Baralyme and other absorbents, including those with varying compositions of strong alkali (potassium hydroxide (B78521) - KOH and sodium hydroxide - NaOH).
| Absorbent Brand | Group (Alkali Composition) | CO2 Absorption Capacity (L/100 g) |
| Baralyme | KOH + NaOH | 9.1 ± 0.8 |
| Drägersorb 800 | KOH + NaOH | 14.5 ± 1.3 |
| Sodasorb | KOH + NaOH | - |
| Drägersorb 800 Plus | NaOH only | 14.6 ± 0.8 |
| Intersorb | NaOH only | 12.6 ± 1.1 |
| Spherasorb | NaOH only | 13.3 ± 0.8 |
| LoFloSorb | No Strong Base | 7.3 ± 0.3 |
| Superia | No Strong Base | 13.4 ± 0.3 |
| Amsorb | No Strong Base | 7.8 ± 0.5 |
| Soda Lime (general) | Varies (typically NaOH) | ~26 |
Table 1: Comparative CO2 Absorption Capacity of Various Absorbents. Data for Baralyme, Drägersorb 800, Drägersorb 800 Plus, Intersorb, Spherasorb, LoFloSorb, Superia, and Amsorb are from a comprehensive in-vitro study.[2] The value for general Soda Lime is a commonly cited approximation.[3]
Experimental Protocols for Determining CO2 Absorption Capacity
The data presented in this guide is derived from rigorous experimental protocols designed to simulate clinical conditions. A typical in-vitro experimental setup for measuring CO2 absorption capacity involves the following steps:
-
Absorbent Preparation: A standardized mass of the absorbent material (e.g., 100g) is carefully weighed and packed into a transparent canister or absorption column. The physical characteristics of the granules, such as size and density, are also noted as they can influence performance.
-
Gas Mixture: A gas mixture with a known concentration of CO2 (e.g., 5%) is prepared. The balance of the gas is typically a mixture of oxygen and nitrogen to simulate exhaled breath.
-
Flow Control: The gas mixture is passed through the absorbent canister at a constant and controlled flow rate, mimicking the flow of gases in an anesthesia circuit.
-
CO2 Monitoring: The concentration of CO2 in the gas exiting the canister is continuously monitored using a capnograph or a gas analyzer.
-
Endpoint Determination: The experiment is concluded when the concentration of CO2 in the effluent gas reaches a predefined threshold, indicating that the absorbent is exhausted and can no longer effectively remove CO2. This "breakthrough" point is a critical measure of the absorbent's capacity.
-
Calculation of Absorption Capacity: The total volume of CO2 that passed through the canister until the endpoint is reached is calculated. This value is then normalized to the weight of the absorbent used to determine the absorption capacity in L/100g.
Experimental Workflow for CO2 Absorbent Testing
The following diagram illustrates the typical workflow of an in-vitro experiment to determine the CO2 absorption capacity of a given absorbent.
Chemical Reactions of CO2 Absorption
The absorption of CO2 by both Baralyme and soda lime is a chemical process. Baralyme is primarily composed of calcium hydroxide (Ca(OH)2) and barium hydroxide (Ba(OH)2), while soda lime consists mainly of calcium hydroxide with a smaller amount of sodium hydroxide (NaOH) and sometimes potassium hydroxide (KOH) as a catalyst. The fundamental reactions are as follows:
-
Formation of Carbonic Acid: Carbon dioxide from the breathing circuit first reacts with water present in the absorbent to form carbonic acid. CO₂ + H₂O ⇌ H₂CO₃
-
Neutralization by Hydroxides: The carbonic acid is then neutralized by the hydroxides in the absorbent to form carbonates, water, and heat. In the case of Baralyme, both calcium and barium hydroxides participate in this reaction. For soda lime, the more reactive sodium hydroxide initially reacts, and is then regenerated by the calcium hydroxide.
-
With Calcium Hydroxide: H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O + Heat
-
With Barium Hydroxide (in Baralyme): H₂CO₃ + Ba(OH)₂ → BaCO₃ + 2H₂O + Heat
-
With Sodium Hydroxide (in Soda Lime): H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat
-
Regeneration of NaOH: Na₂CO₃ + Ca(OH)₂ → CaCO₃ + 2NaOH
-
Conclusion
The validation of historical data on CO2 absorbents like Baralyme is crucial for understanding the evolution of anesthesia technology and for the development of new, more efficient, and safer materials. The quantitative data and experimental protocols presented here offer a clear and objective comparison, demonstrating that while Baralyme was a functional CO2 absorbent, other formulations, both historical and modern, have exhibited higher absorption capacities. This guide serves as a valuable resource for researchers and professionals in the field, enabling informed decisions in the selection and evaluation of CO2 absorbent materials.
References
Baralyme's Legacy: A Comparative Analysis of Anesthetic Degradation Products
For decades, Baralyme™ was a common carbon dioxide absorbent in anesthesia. However, concerns over the generation of toxic degradation products when interacting with volatile anesthetics led to its withdrawal from the market in 2004.[1] This guide provides a detailed comparison of the degradation products formed by Baralyme in contrast to other CO2 absorbents, supported by experimental data, to inform researchers, scientists, and drug development professionals about the chemical interactions occurring within anesthesia circuits.
The primary function of a CO2 absorbent is to remove exhaled carbon dioxide, allowing for the safe rebreathing of anesthetic gases in a closed or semi-closed circuit. However, the chemical composition of these absorbents can lead to the degradation of volatile anesthetics, producing potentially harmful compounds. Baralyme, which contained barium hydroxide (B78521) and potassium hydroxide, was found to be particularly reactive, especially when desiccated.[2] This comparison will focus on the key degradation products: Compound A, Carbon Monoxide, and Formaldehyde.
Degradation Product Comparison
The following table summarizes the quantitative data on the production of major degradation products when various volatile anesthetics are passed through Baralyme, soda lime, and Amsorb®. The data highlights the significantly higher reactivity of Baralyme, particularly in a desiccated state.
| Degradation Product | Anesthetic Agent | Absorbent | Condition | Peak Concentration (ppm) | Reference |
| Compound A | Sevoflurane (B116992) | Baralyme | Standard (13% water) | ~25-40 | [3] |
| Soda Lime | Standard (15% water) | ~20-30 | [3] | ||
| Amsorb® | Fresh or Dehydrated | Undetectable | [4] | ||
| Baralyme | Dehydrated | Up to 7-fold increase vs. standard | [5] | ||
| Soda Lime | Dehydrated | Markedly decreased vs. standard | [5] | ||
| Carbon Monoxide | Desflurane | Baralyme | Dehydrated | >10,000 | [4][6] |
| Soda Lime | Dehydrated | Significantly lower than Baralyme | [6][7] | ||
| Amsorb® | Dehydrated | Undetectable | [4] | ||
| Enflurane | Baralyme | Dehydrated | High | [6] | |
| Soda Lime | Dehydrated | Lower than Baralyme | [6] | ||
| Isoflurane | Baralyme | Dehydrated | Moderate | [6] | |
| Soda Lime | Dehydrated | Lower than Baralyme | [6] | ||
| Formaldehyde | Sevoflurane | Soda Lime | - | Up to 17.79 µg/m³ | [8] |
| Amsorb® Plus | - | Lower than soda lime | |||
| Baralyme | Desiccated | Mentioned as a byproduct of exothermic reactions | [9] |
Experimental Protocols
The data presented above is a synthesis of findings from multiple studies. Below are detailed methodologies representative of the key experiments cited.
In Vitro Measurement of Compound A and Carbon Monoxide
This protocol describes a typical laboratory setup to quantify the degradation of volatile anesthetics.
-
Absorbent Preparation: Samples of Baralyme, soda lime, and Amsorb® are used. To simulate clinical conditions, some samples are desiccated by passing a high flow of dry gas (e.g., oxygen at 5-10 L/min) through them for an extended period (16-64 hours).[5] The water content of the absorbent is a critical variable and is often measured.[6]
-
Experimental Setup: A flow-through system is established where a known concentration of a volatile anesthetic (e.g., 3.2% sevoflurane for Compound A, or various MAC-multiples for carbon monoxide) in a carrier gas (e.g., oxygen) is passed through a canister containing the prepared absorbent.[1][6] The temperature of the absorbent canister is often controlled and monitored, as heat can accelerate degradation.[6]
-
Gas Sampling and Analysis: Gas samples are taken from the outflow of the absorbent canister at regular intervals.[3] The concentrations of the parent anesthetic and its degradation products (Compound A, Carbon Monoxide) are quantified using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[4]
In Vivo Swine Model for Anesthetic Degradation
This protocol outlines a preclinical model to assess the clinical relevance of anesthetic degradation.
-
Animal Model: Domestic swine are often used due to their anatomical and physiological similarities to humans.[4]
-
Anesthesia and Ventilation: The swine are anesthetized using the volatile anesthetic being studied (e.g., desflurane, isoflurane, or sevoflurane). A standard anesthetic circuit with a CO2 absorbent canister (containing either fresh or desiccated Baralyme, soda lime, or Amsorb®) is used. The animal's ventilation is controlled, and physiological parameters are monitored.[4]
-
Blood and Gas Sampling: Inspired and end-tidal gas concentrations of the anesthetic and its degradation products are measured from the breathing circuit.[4] Blood samples are drawn periodically to measure carboxyhemoglobin (COHb) levels, which is an indicator of carbon monoxide exposure.[4]
-
Data Analysis: The concentrations of degradation products in the breathing circuit and the corresponding physiological changes (e.g., COHb levels) are analyzed and compared between the different absorbent groups.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the degradation products of different CO2 absorbents.
Figure 1: Experimental workflow for comparing CO2 absorbent degradation products.
Degradation Pathways
The interaction between volatile anesthetics and CO2 absorbents involves complex chemical reactions. The presence of strong bases, like potassium hydroxide found in Baralyme, and the degree of hydration are critical factors.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. Long-duration, low-flow sevoflurane anesthesia using two carbon dioxide absorbents. Quantification of degradation products in the circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swine models in translational research and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsf.org [apsf.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scispace.com [scispace.com]
- 8. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
Assessing the Environmental Impact of Baralyme Disposal: A Comparative Guide to CO2 Absorbent Alternatives
For decades, Baralyme was a staple in anesthesia for carbon dioxide absorption. However, its withdrawal from the market due to patient safety concerns related to the production of toxic compounds has shifted focus to its environmental legacy and the impact of its alternatives. This guide provides a comparative analysis of the potential environmental effects of disposing of Baralyme and its common replacements, soda lime and lithium hydroxide-based absorbents. Due to a lack of direct experimental studies on the environmental fate of Baralyme waste, this comparison is based on the known impacts of their chemical constituents. Detailed experimental protocols are proposed to facilitate future research in this critical area.
Introduction to CO2 Absorbents and Disposal Concerns
Carbon dioxide absorbents are essential in closed-circuit anesthesia systems to prevent the rebreathing of CO2. These materials are typically composed of strong bases that neutralize carbonic acid. Once exhausted, these absorbents are disposed of, often in landfills, raising questions about their environmental impact. The primary concern is the leaching of alkaline and potentially toxic components into the soil and groundwater, which can alter pH levels and harm local ecosystems.
Baralyme's composition, a mixture of approximately 80% calcium hydroxide (B78521) (Ca(OH)₂) and 20% barium hydroxide (Ba(OH)₂), with some formulations containing potassium hydroxide (KOH), presents a significant environmental concern due to the presence of barium. Barium compounds are known to be toxic to terrestrial and aquatic life. The alternatives, primarily soda lime and lithium hydroxide-based absorbents, also have environmental footprints that warrant careful consideration.
Comparative Analysis of CO2 Absorbent Disposal
The following table summarizes the potential environmental impacts of Baralyme, soda lime, and lithium hydroxide-based absorbents upon disposal. This information is inferred from the properties of their individual chemical components.
| Feature | Baralyme | Soda Lime | Lithium Hydroxide-Based Absorbents |
| Primary Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂), ~20% Barium Hydroxide (Ba(OH)₂) | ~75-94% Calcium Hydroxide (Ca(OH)₂), ~3-5% Sodium Hydroxide (NaOH), ~1% Potassium Hydroxide (KOH) | Lithium Hydroxide (LiOH) |
| Key Environmental Contaminants | Barium (Ba²⁺), high pH | High pH (from NaOH and KOH) | Lithium (Li⁺), high pH |
| Potential for Soil and Water Contamination | High. Leaching of soluble barium compounds, which are toxic. Significant increase in soil and water pH. | Moderate. Leaching of NaOH and KOH leads to a significant increase in soil and water pH, which can harm local flora and fauna. | Moderate to High. Lithium is water-soluble and can contaminate groundwater. It is also toxic to many aquatic organisms at elevated concentrations. High pH. |
| Ecotoxicity | High. Barium is a heavy metal with known toxicity to aquatic and terrestrial organisms. | Moderate. High alkalinity is harmful to aquatic life and soil microorganisms. | Moderate. Lithium has demonstrated toxicity to aquatic life, including fish and crustaceans. |
| Regulatory Status for Disposal | Likely classified as hazardous waste due to barium content, requiring specialized disposal. | Generally considered non-hazardous solid waste, but local regulations may vary based on the leachable alkalinity. | May be considered hazardous waste depending on the concentration and leachable lithium content, as well as its corrosive nature. |
| Biodegradability | Not biodegradable. The components are inorganic. | Not biodegradable. The components are inorganic. | Not biodegradable. The components are inorganic. |
Proposed Experimental Protocols for Environmental Impact Assessment
To address the gap in direct comparative data, the following experimental workflows are proposed. These protocols are based on established environmental testing methodologies.
Leachate Analysis using Toxicity Characteristic Leaching Procedure (TCLP)
This protocol determines the mobility of contaminants present in the disposed of absorbent.
Methodology:
-
Sample Preparation: Collect samples of exhausted Baralyme, soda lime, and lithium hydroxide-based absorbents.
-
Extraction: Perform the EPA Method 1311 (TCLP). This involves rotating the waste sample in an extraction fluid for 18 hours to simulate landfill conditions.
-
Leachate Collection: Separate the liquid leachate from the solid waste via filtration.
-
Chemical Analysis: Analyze the leachate for the following parameters:
-
Baralyme: Barium, calcium, potassium concentrations (using Inductively Coupled Plasma-Mass Spectrometry - ICP-MS). pH and alkalinity.
-
Soda Lime: Sodium, potassium, calcium concentrations (ICP-MS). pH and alkalinity.
-
Lithium Hydroxide Absorbent: Lithium concentration (ICP-MS). pH and alkalinity.
-
-
Data Comparison: Compare the concentrations of leached contaminants against regulatory limits for hazardous waste classification.
Aquatic Ecotoxicity Assessment
This protocol assesses the toxicity of the leachate to aquatic organisms.
Methodology:
-
Leachate Preparation: Prepare leachates from each absorbent type as described in the TCLP protocol.
-
Test Organisms: Utilize standard aquatic bioassay organisms such as Daphnia magna (water flea) for acute toxicity testing (OECD 202) and Zebrafish (Danio rerio) embryos for embryotoxicity testing (OECD 236).
-
Exposure: Expose the test organisms to a series of dilutions of the leachate for a specified period (e.g., 48 hours for Daphnia magna, 96 hours for zebrafish embryos).
-
Endpoint Measurement:
-
Daphnia magna: Determine the concentration of leachate that is lethal to 50% of the population (LC50).
-
Zebrafish Embryos: Assess for mortality, developmental abnormalities, and hatching success.
-
-
Data Analysis: Compare the toxicity endpoints (e.g., LC50 values) for the different absorbent leachates.
Phytotoxicity Assessment
This protocol evaluates the effect of the disposed absorbents on plant growth.
Methodology:
-
Soil Preparation: Prepare soil samples mixed with different concentrations of each exhausted absorbent (e.g., 0.1%, 1%, 5% by weight).
-
Test Species: Use a standard plant species for phytotoxicity testing, such as lettuce (Lactuca sativa) or radish (Raphanus sativus).
-
Germination and Growth: Plant seeds in the prepared soil and allow them to germinate and grow under controlled conditions.
-
Endpoint Measurement: After a set period (e.g., 14 days), measure endpoints such as seed germination rate, root and shoot length, and biomass.
-
Data Analysis: Compare the growth parameters across the different absorbent types and concentrations to a control group with unamended soil.
Conclusion and Recommendations
While Baralyme has been phased out of clinical use, its environmental legacy remains. Based on its chemical composition, the disposal of Baralyme poses a significant environmental risk due to the potential for barium leaching. Its alternatives, soda lime and lithium hydroxide-based absorbents, are not without their own environmental concerns, primarily related to high alkalinity and the potential for sodium, potassium, or lithium contamination of soil and water.
There is a clear need for direct, comparative experimental studies on the environmental impact of disposing of these medical wastes. The protocols outlined in this guide provide a framework for such research. In the absence of this data, and based on the precautionary principle, the following recommendations are made:
-
Waste Segregation and Classification: Exhausted CO2 absorbents, particularly those containing barium or high concentrations of lithium, should be treated as potentially hazardous waste. They should be segregated from general medical waste.
-
Disposal in Accordance with Regulations: Disposal should follow local and national environmental regulations for chemical waste. This may involve neutralization or disposal in specialized landfill facilities designed to handle hazardous materials.
-
Development of Greener Alternatives: The findings underscore the importance of continued research and development into environmentally benign CO2 absorbents with minimal impact upon disposal.
By understanding the potential environmental risks associated with these materials and promoting further research, the healthcare industry can make more informed decisions about waste management and minimize its ecological footprint.
cross-validation of experimental results with Baralyme literature
For Immediate Release
This guide provides a comprehensive comparison of Baralyme with other carbon dioxide absorbents commonly used in research and clinical settings. The following information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of CO2 absorbents for experimental applications.
Executive Summary
Baralyme is a carbon dioxide absorbent historically used in anesthesia and research.[1][2] Its formulation, primarily composed of calcium hydroxide (B78521) and barium hydroxide, allows for the effective removal of CO2 from breathing circuits.[1][3][4][5] However, its interaction with volatile anesthetics, particularly when desiccated, can lead to the production of toxic byproducts such as Carbon Monoxide (CO) and Compound A.[5][6][7][8] This guide presents a cross-validation of experimental results from the literature to compare the performance and safety profile of Baralyme with its alternatives, including various formulations of soda lime and newer absorbents like Amsorb.
I. Comparative Performance Data
The following tables summarize the key performance characteristics of Baralyme and its alternatives based on published experimental data.
Table 1: Chemical Composition of CO2 Absorbents
| Absorbent | Primary Components | Activators (Strong Bases) | Water Content (Hydrated) |
| Baralyme | ~80% Calcium Hydroxide (Ca(OH)₂), ~20% Barium Hydroxide (Ba(OH)₂) | Potassium Hydroxide (KOH) | ~13% |
| Traditional Soda Lime | >90% Calcium Hydroxide (Ca(OH)₂) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~15% |
| Modern Soda Lime | Calcium Hydroxide (Ca(OH)₂) | Low concentrations of NaOH (<2%), KOH often eliminated | Variable |
| Amsorb | Calcium Hydroxide (Ca(OH)₂) | No strong base activators | - |
Table 2: Carbon Monoxide (CO) Production with Volatile Anesthetics (Desiccated Absorbents)
| Anesthetic | Baralyme | Soda Lime | Amsorb |
| Desflurane | Very High (e.g., up to 14,800 ppm with 1.6% water)[9] | High | Minimal to none |
| Enflurane | High | Moderate | Minimal to none |
| Isoflurane | Moderate | Low to Moderate | Minimal to none |
Note: CO production is significantly influenced by the degree of absorbent desiccation, temperature, and anesthetic concentration.[10][11] Baralyme consistently produces more CO than soda lime at similar levels of dryness.[10][11][12]
Table 3: Compound A Production with Sevoflurane (B116992)
| Absorbent | Condition | Maximum Compound A Concentration (ppm) |
| Baralyme | Hydrated | ~25.5[8] |
| Baralyme | Dehydrated | Significantly Increased (up to sevenfold)[6] |
| Soda Lime (Sodasorb II) | Hydrated | ~18.9[8] |
| Soda Lime (Sofnolime) | Hydrated | ~15.8[8] |
| Amsorb | Fresh or Dehydrated | Minimal to none[13] |
Note: Compound A formation is influenced by factors such as absorbent temperature, fresh gas flow rate, and sevoflurane concentration.
II. Experimental Protocols
The following sections outline generalized methodologies for key experiments cited in the literature for evaluating CO2 absorbents.
Protocol for Testing CO2 Absorption Capacity
This protocol is a synthesis of methodologies described in various research articles to determine the intrinsic efficiency of a CO2 absorbent.
Objective: To measure the quantity of CO2 that can be absorbed per gram of absorbent material under simulated clinical conditions.
Materials:
-
Anesthesia machine with a circle breathing system
-
Absorber canister
-
Test absorbent (e.g., Baralyme, soda lime)
-
Calibrated CO2 gas source
-
Gas analyzer capable of measuring inspired and expired CO2 concentrations
-
Ventilator or artificial lung
-
Flowmeter
Procedure:
-
Fill a standard absorber canister with a pre-weighed amount of the fresh test absorbent.
-
Integrate the canister into the anesthesia machine's circle system.
-
Set up a simulated patient model using a ventilator or artificial lung.
-
Introduce a known and constant flow of CO2 into the "expiratory" limb of the circuit to mimic patient CO2 production (e.g., 200 ml/min).
-
Set the fresh gas flow on the anesthesia machine to a low rate (e.g., 1 L/min) to ensure rebreathing and challenge the absorbent.
-
Begin ventilation of the artificial lung.
-
Continuously monitor the inspired CO2 concentration.
-
Record the time until the inspired CO2 concentration reaches a predetermined threshold (e.g., 0.5% or 3.75 mmHg), indicating absorbent exhaustion.
-
Calculate the total volume of CO2 absorbed and express it as grams of CO2 per gram of absorbent.
Protocol for Measuring Anesthetic Degradation (CO and Compound A)
This protocol outlines a general method for quantifying the production of toxic byproducts from the interaction of volatile anesthetics with CO2 absorbents.
Objective: To measure the concentration of Carbon Monoxide (CO) and Compound A produced during the administration of volatile anesthetics through a CO2 absorbent.
Materials:
-
Anesthesia machine with a circle breathing system and vaporizer
-
Absorber canister
-
Test absorbent (in both fresh/hydrated and desiccated states)
-
Volatile anesthetic agents (e.g., Sevoflurane, Desflurane)
-
Gas sampling line
-
Gas chromatograph with a suitable detector (e.g., thermal conductivity detector or flame ionization detector) for quantifying CO and Compound A.[3]
-
Ventilator or artificial lung
Procedure:
-
Prepare the test absorbent. For desiccation studies, pass a dry gas (e.g., oxygen) through the absorbent for an extended period until a desired low water content is achieved.
-
Fill the absorber canister with the prepared absorbent.
-
Set up the anesthesia circuit with the artificial lung.
-
Set the fresh gas flow and vaporizer to deliver a specific concentration of the volatile anesthetic (e.g., 1.0% sevoflurane).
-
Begin ventilation.
-
At regular intervals, draw gas samples from the inspiratory limb of the breathing circuit.
-
Inject the gas samples into the gas chromatograph to measure the concentrations of CO and/or Compound A.
-
Continue sampling for a predetermined duration or until peak concentrations are observed.
-
Record the peak and time-course concentrations of the byproducts.
III. Visualizations
The following diagrams illustrate key chemical pathways and experimental workflows.
References
- 1. Performance of a new carbon dioxide absorbent, Yabashi lime® as compared to conventional carbon dioxide absorbent during sevoflurane anesthesia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openanesthesiajournal.com [openanesthesiajournal.com]
- 3. Stability of I-653 in soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperatures in soda lime during degradation of desflurane, isoflurane, and sevoflurane by desiccated soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASTM F2476 [ametekmocon.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Standard Test Methods For Total And Dissolved Carbon Dioxide In Water - UIC Inc. [uicinc.com]
- 9. Compound A and carbon monoxide production from sevoflurane and seven different types of carbon dioxide absorbent in a patient model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of sevoflurane in soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium chloride within carbon dioxide absorbents prevents Compound A production from sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
The Impact of Moisture on CO2 Absorbents: A Comparative Analysis of Baralyme and Soda Lime
For researchers, scientists, and drug development professionals, understanding the nuances of carbon dioxide (CO2) absorbents is critical, particularly in controlled environments like anesthesia and experimental respiratory circuits. This guide provides a detailed comparison of two traditional absorbents, Baralyme and soda lime, with a specific focus on the effects of moisture on their performance, efficiency, and the generation of potentially toxic byproducts.
Water is an essential component for the chemical reactions involved in CO2 absorption by both Baralyme and soda lime.[1] The optimal water content for efficient CO2 absorption is between 14% and 19%.[1] However, deviation from this optimal range, particularly desiccation, can significantly alter the performance and safety profile of these absorbents.
Chemical Composition and CO2 Absorption
Soda lime is primarily a mixture of calcium hydroxide (B78521) (Ca(OH)2), sodium hydroxide (NaOH), and a small amount of potassium hydroxide (KOH), with water making up a significant portion of its weight.[1] Baralyme, on the other hand, consists of approximately 80% calcium hydroxide and 20% barium hydroxide (Ba(OH)2), and may also contain potassium hydroxide.[1]
The fundamental CO2 absorption process for both involves a series of chemical reactions. In the presence of water, CO2 forms carbonic acid (H2CO3). This acid then reacts with the strong bases (NaOH or KOH in soda lime, and Ba(OH)2 or KOH in Baralyme) in a neutralization reaction. The resulting carbonates then react with calcium hydroxide to form calcium carbonate (CaCO3), regenerating the strong base to continue the catalytic cycle.
The Critical Role of Moisture and the Dangers of Desiccation
While water is necessary for CO2 absorption, the desiccation of Baralyme and soda lime, often caused by prolonged high fresh gas flow in anesthetic circuits, leads to the degradation of volatile anesthetics into harmful compounds.
Compound A Formation
The interaction of the anesthetic agent sevoflurane (B116992) with both soda lime and Baralyme can produce Compound A (fluoromethyl-2,2-difluoro-1-[trifluoromethyl]vinyl ether), a substance shown to be nephrotoxic in rats.[2][3][4] The production of Compound A is influenced by several factors, including temperature, sevoflurane concentration, and the state of hydration of the absorbent.
Interestingly, the effect of dehydration on Compound A production differs between the two absorbents. Dehydration of Baralyme has been shown to increase the inspired concentration of Compound A by up to sevenfold.[3] Conversely, dehydration of soda lime markedly decreases the inspired concentration of Compound A.[3] This is because while dry absorbents increase the degradation of sevoflurane to Compound A, they also increase the degradation of Compound A itself.[3] The net effect is a higher output of Compound A from desiccated Baralyme.
Carbon Monoxide Production
A more significant danger of desiccated absorbents is the production of carbon monoxide (CO) from the degradation of several volatile anesthetics, including desflurane, enflurane, and isoflurane.[5][6] This reaction is more pronounced with desiccated absorbents, at higher temperatures, and with Baralyme compared to soda lime.[1][5] Baralyme produces more carbon monoxide than soda lime, particularly with abnormally low water content.[5] For instance, Baralyme containing 1.6% water still produced high peak levels of carbon monoxide, while soda lime with a similar water content produced significantly less.[5]
Quantitative Comparison of Moisture Effects
The following table summarizes the key quantitative findings from various studies on the effects of moisture on Baralyme and soda lime.
| Parameter | Baralyme | Soda Lime | Key Findings and Citations |
| Optimal Water Content for CO2 Absorption | 14% - 19% | 14% - 19% | Both require a similar optimal water content for efficient CO2 absorption.[1] |
| Compound A Production (with Sevoflurane) | Increases significantly with desiccation (up to 7-fold).[3] | Decreases with desiccation.[3] | The net production of Compound A is a balance between its formation and degradation, both of which are increased by desiccation.[2][3] |
| Carbon Monoxide Production (with Desflurane, Enflurane, Isoflurane) | Produces more CO than soda lime, especially when desiccated.[5][6] | Produces less CO than Baralyme under similar desiccated conditions.[5] | Desiccated Baralyme with 1.6% water produced significantly higher CO levels than soda lime with 1.4% water.[5] No CO is produced by fully hydrated absorbents.[6] |
| Heat Production | Can lead to extremely exothermic reactions and even fire with desiccated absorbent and sevoflurane.[6] | Less prone to extreme heat generation compared to desiccated Baralyme. | The reaction of sevoflurane with desiccated absorbent is more exothermic with Baralyme.[6] |
Experimental Protocols
The following outlines a general experimental methodology for investigating the effects of moisture on CO2 absorbents, based on the descriptions found in the cited literature.
References
- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 2. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsf.org [apsf.org]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
performance of Baralyme in removing other acidic gases compared to CO2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Baralyme's performance in removing acidic gases, with a primary focus on carbon dioxide (CO2) and a theoretical discussion on its potential for removing other acidic gases such as sulfur dioxide (SO2), nitrogen oxides (NOx), and hydrogen chloride (HCl). Baralyme, a brand of carbon dioxide absorbent, was historically used in anesthesia breathing circuits. It is primarily composed of barium hydroxide (B78521) (Ba(OH)₂) and calcium hydroxide (Ca(OH)₂).[1] However, it is crucial to note that Baralyme was withdrawn from the U.S. market in 2005 due to safety concerns related to the production of toxic compounds, such as carbon monoxide and Compound A, when in contact with certain anesthetic agents, particularly when the absorbent was desiccated.[1][2]
Carbon Dioxide (CO2) Absorption Performance
Baralyme was designed for the efficient removal of CO2 from breathing circuits to prevent hypercapnia.[1] Its performance in this regard has been compared to other CO2 absorbents like soda lime and Amsorb.
Quantitative Data on CO2 Absorption Capacity
While direct and recent quantitative data for Baralyme's CO2 absorption capacity is limited due to its market withdrawal, historical studies and comparisons with other absorbents provide valuable insights. The efficiency of CO2 absorbents is often measured in liters of CO2 absorbed per kilogram of the absorbent (L/kg).
| Absorbent | Composition Highlights | CO2 Absorption Capacity (L/kg) | Notes |
| Baralyme | Barium hydroxide & Calcium hydroxide | Data not consistently reported in recent literature; however, it was considered a highly efficient CO2 absorbent. | Withdrawn from the market due to safety concerns.[1][2] |
| Soda Lime | Calcium hydroxide, Sodium hydroxide, Potassium hydroxide (in older formulations), Water | ~120 - 140 | A widely used and studied CO2 absorbent.[3] |
| Amsorb | Calcium hydroxide, Calcium chloride, and two calcium sulfates | ~102 | Does not contain strong alkali (NaOH or KOH), reducing the risk of toxic byproduct formation.[3] |
| Intersorb | ~120 | ||
| Drägersorb | ~115 | ||
| Litholyme | Lithium hydroxide | Higher than calcium-based absorbents | Noted for its high efficiency and safety but also higher cost. |
Note: The CO2 absorption capacity can vary based on factors such as granule size, moisture content, and the specific experimental conditions.
Experimental Protocol for Determining CO2 Absorption Capacity
The following is a generalized experimental protocol for measuring the CO2 absorption capacity of medical-grade absorbents, based on methodologies described in the literature.
Objective: To determine the maximum volume of CO2 that can be absorbed by a given mass of the absorbent before a breakthrough of CO2 is detected.
Materials:
-
Absorbent to be tested (e.g., Baralyme)
-
Gas-tight column or canister
-
Source of a gas mixture with a known concentration of CO2 (e.g., 5% CO2 in air or oxygen)
-
Mass flow controllers to regulate gas flow
-
CO2 analyzer to measure the concentration of CO2 at the outlet of the column
-
Data acquisition system
Procedure:
-
A known mass of the absorbent is packed into the column, ensuring uniform packing to avoid channeling.
-
The gas mixture containing CO2 is passed through the column at a constant and known flow rate.
-
The concentration of CO2 in the gas exiting the column is continuously monitored by the CO2 analyzer.
-
The experiment is continued until the CO2 concentration at the outlet reaches a predetermined breakthrough point (e.g., 0.5% or 5000 ppm).
-
The total volume of CO2 passed through the column until the breakthrough point is calculated.
-
The CO2 absorption capacity is then expressed as liters of CO2 absorbed per kilogram of the absorbent.
Removal of Other Acidic Gases (SO2, NOx, HCl)
There is a significant lack of direct experimental data on the performance of Baralyme in removing other acidic gases like sulfur dioxide (SO2), nitrogen oxides (NOx), and hydrogen chloride (HCl). This is primarily because Baralyme was specifically designed and marketed for CO2 absorption in medical applications, and its use was discontinued (B1498344) before extensive research into these other applications could be conducted.
However, based on the fundamental chemical properties of its components, a theoretical assessment can be made.
Theoretical Performance
Baralyme's primary active ingredient for acid gas neutralization is barium hydroxide (Ba(OH)₂), a strong base. This compound will readily react with acidic gases through acid-base neutralization reactions.
-
Sulfur Dioxide (SO2): SO2 is an acidic gas that reacts with water to form sulfurous acid (H₂SO₃). Barium hydroxide would neutralize this acid to form barium sulfite (B76179) (BaSO₃) and water.
-
SO2 + Ba(OH)2 → BaSO3 + H2O
-
-
Nitrogen Oxides (NOx): The reactivity with NOx is more complex as NOx is a mixture of several oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO₂). NO₂ is an acidic gas that can react with barium hydroxide to form barium nitrate (B79036) and barium nitrite. The reaction with NO is less direct and may require an oxidizing agent.
-
Hydrogen Chloride (HCl): HCl is a strong acid and would readily react with barium hydroxide in a classic acid-base neutralization to form barium chloride (BaCl₂) and water.
-
2HCl + Ba(OH)2 → BaCl2 + 2H2O
-
While these reactions are chemically plausible, the efficiency and capacity of Baralyme for these gases in a practical gas scrubbing scenario are unknown. Factors such as reaction kinetics, the presence of other gases (like high concentrations of CO2), and the physical properties of the Baralyme granules would significantly influence its performance.
Data Presentation
Due to the absence of experimental data, a quantitative comparison table for the removal of other acidic gases cannot be provided.
Logical Relationship of Baralyme's Acid Gas Reactivity
The following diagram illustrates the expected reaction pathways of Baralyme with various acidic gases.
Caption: Theoretical reaction pathways of Baralyme with various acidic gases.
Experimental Workflow for CO2 Absorption Measurement
The diagram below outlines a typical experimental workflow for evaluating the CO2 absorption capacity of a material like Baralyme.
Caption: Experimental workflow for measuring CO2 absorption capacity.
Conclusion
Baralyme was an effective CO2 absorbent, comparable in performance to other commercially available products of its time. However, its use has been discontinued due to significant safety risks associated with the generation of toxic byproducts in the presence of anesthetic gases.
Regarding the removal of other acidic gases such as SO2, NOx, and HCl, there is no direct experimental evidence to support Baralyme's efficacy. While the chemical principles of its alkaline components suggest a potential for such reactions, the performance characteristics, including capacity and efficiency, remain unquantified. Therefore, for applications requiring the removal of these specific acidic gases, materials explicitly designed and tested for such purposes should be utilized. Researchers and professionals should rely on absorbents with a well-documented safety and performance profile for any application.
References
A Comparative Analysis of Baralyme and Lithium Hydroxide as Carbon Dioxide Absorbents
For researchers, scientists, and drug development professionals, the selection of a carbon dioxide (CO2) absorbent is a critical decision in maintaining controlled atmospheric environments, particularly in anesthesia and life support systems. This guide provides an objective comparison of two such absorbents: Baralyme and lithium hydroxide (B78521) (LiOH). The comparison focuses on their chemical composition, CO2 absorption capacity, and, crucially, their potential to generate toxic byproducts, supported by experimental data.
Executive Summary
Baralyme, a traditional CO2 absorbent, is a mixture of calcium hydroxide and barium hydroxide. While effective at CO2 absorption, it has been largely superseded due to significant safety concerns related to the production of toxic compounds, especially when desiccated. Lithium hydroxide, a more modern alternative, offers a higher CO2 absorption capacity and a significantly better safety profile, as it does not produce the same hazardous byproducts. This guide will delve into the experimental data that substantiates these differences.
Chemical Composition and Properties
Baralyme is primarily composed of calcium hydroxide (Ca(OH)₂) and barium hydroxide (Ba(OH)₂), with some formulations also containing potassium hydroxide (KOH) as a catalyst.[1] Lithium hydroxide is an inorganic compound with the chemical formula LiOH, used in its anhydrous or monohydrated form.[2] The physical and chemical properties of these absorbents are summarized in the table below.
Performance Comparison: A Tabular Analysis
The following table summarizes the key performance indicators of Baralyme and lithium hydroxide based on available experimental data.
| Performance Metric | Baralyme | Lithium Hydroxide | Source(s) |
| Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂), ~20% Barium Hydroxide (Ba(OH)₂) ± Potassium Hydroxide (KOH) | Lithium Hydroxide (LiOH) | [1][3] |
| Theoretical CO2 Absorption Capacity | Not widely reported; similar to soda lime (~26 L/100g) | ~920 cm³/g (anhydrous) | [2][4][5] |
| Experimentally Determined CO2 Absorption Capacity | Similar to soda lime (ranges from 10.7 to 14.8 L/100g) | Can be up to 5 times more than soda lime; significantly higher than calcium-based absorbents | [4][6][7] |
| Formation of Carbon Monoxide (CO) | High, especially when desiccated and used with desflurane, enflurane, and isoflurane (B1672236).[4][8][9] | Minimal to none.[10][11] | [4][8][9][10][11] |
| Formation of Compound A (with Sevoflurane) | Yes, and dehydration of Baralyme can increase its concentration.[12][13] | Minimal to none when free of strong bases.[14] | [12][13][14] |
| Heat of Reaction | Exothermic, can lead to high temperatures, especially when desiccated.[12] | Exothermic. |
Experimental Protocols
Determination of CO2 Absorption Capacity
A common method for determining the CO2 absorption capacity of an absorbent involves passing a gas mixture with a known concentration of CO2 through a canister containing a pre-weighed amount of the absorbent. The setup typically includes:
-
Gas Source: A cylinder of a certified gas mixture (e.g., 5% CO2 in air or oxygen).
-
Flow Controller: To maintain a constant flow rate of the gas mixture.
-
Absorption Canister: A transparent canister filled with a known mass of the absorbent material.
-
CO2 Analyzer: To measure the concentration of CO2 in the gas exiting the canister.
-
Data Acquisition System: To record the CO2 concentration over time.
The experiment is run until the CO2 concentration at the outlet reaches a predetermined breakthrough point (e.g., 0.5%). The total amount of CO2 absorbed is then calculated based on the flow rate, the duration of the experiment until breakthrough, and the concentration of CO2 in the inlet gas.
Chemical Reaction Pathways
The chemical reactions involved in CO2 absorption differ between Baralyme and lithium hydroxide. These pathways are visualized in the diagrams below.
Caption: Chemical reactions in Baralyme for CO2 absorption.
Caption: Chemical reaction of lithium hydroxide with CO2.
Experimental Workflow
The logical flow of a typical experiment to evaluate and compare CO2 absorbents is depicted below.
Caption: Workflow for comparing CO2 absorbent performance.
Safety Profile: The Critical Difference
The most significant distinction between Baralyme and lithium hydroxide lies in their safety profiles. When Baralyme becomes desiccated (dries out), its interaction with volatile anesthetic agents such as desflurane, enflurane, and isoflurane can produce clinically significant levels of carbon monoxide (CO).[4][8][9] This is a result of the degradation of the anesthetic agent by the strong bases in the absorbent. Furthermore, the use of Baralyme with sevoflurane (B116992) can lead to the formation of Compound A, a nephrotoxic vinyl ether.[12][13] The dehydration of Baralyme can exacerbate the production of Compound A.[13]
In stark contrast, lithium hydroxide does not contain the strong bases (KOH and Ba(OH)₂) that are primarily responsible for the degradation of volatile anesthetics.[10] Experimental studies have consistently shown that lithium hydroxide produces minimal to no carbon monoxide or Compound A, even when desiccated.[10][11][14] This makes lithium hydroxide a significantly safer alternative in clinical and life-support applications where volatile agents may be present.
Conclusion
While both Baralyme and lithium hydroxide are effective at absorbing CO2, their performance and safety profiles are markedly different. Lithium hydroxide demonstrates a superior CO2 absorption capacity and, most importantly, a significantly higher safety profile due to the negligible production of toxic byproducts such as carbon monoxide and Compound A. For research and clinical applications where patient or subject safety is paramount, the evidence strongly supports the use of lithium hydroxide over Baralyme. The historical context of Baralyme's use is important, but its documented risks have led to its decline in favor of safer and more efficient alternatives like lithium hydroxide.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Comparison of the renal safety between carbon dioxide absorbent products under sevoflurane anesthesia: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. science-share.com [science-share.com]
- 9. researchgate.net [researchgate.net]
- 10. apsf.org [apsf.org]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. Only carbon dioxide absorbents free of both NaOH and KOH do not generate compound A during in vitro closed-system sevoflurane: evaluation of five absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lithium hydroxide as a high capacity adsorbent for CO2 capture: experimental, modeling and DFT simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Baralyme vs. Activated Carbon: A Comparative Analysis for Volatile Organic Compound Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baralyme and activated carbon, focusing on their interactions with volatile organic compounds (VOCs). While both materials are used in gas-phase purification, their mechanisms, applications, and performance metrics differ significantly. This document synthesizes available experimental data to inform material selection for specific applications.
Executive Summary
Activated carbon is a versatile adsorbent widely used for the removal of a broad range of VOCs from air and water streams through physical adsorption. Its high surface area and porous structure make it effective for capturing and retaining VOC molecules. In contrast, Baralyme is primarily known as a carbon dioxide absorbent in medical anesthesia circuits. Its interaction with certain VOCs, specifically volatile anesthetic agents, involves chemical degradation, leading to the formation of toxic byproducts such as carbon monoxide (CO) and Compound A. Therefore, Baralyme is not intended for general VOC removal but its properties are critical to understand in clinical settings. This guide will explore these differences in detail.
Performance Comparison
The performance of activated carbon is typically measured by its adsorption capacity for various VOCs. Baralyme's "performance" in the context of VOCs is characterized by its propensity to degrade them, a generally undesirable characteristic.
Quantitative Data for Activated Carbon Adsorption of VOCs
The adsorption capacity of activated carbon is influenced by the specific type of activated carbon, the nature of the VOC, its concentration, temperature, and humidity.[1]
| Volatile Organic Compound | Activated Carbon Type | Adsorption Capacity (mg/g) | Test Conditions |
| Toluene | Activated Carbon Fiber Felt (ACFF 2000) | 381 | 200 ppm challenge concentration |
| Toluene | Activated Carbon Fiber Felt (ACFF 1800) | 344 | 200 ppm challenge concentration |
| Toluene | Activated Carbon Fiber Felt (ACFF 1200) | 239 | 200 ppm challenge concentration |
| Hexane | Activated Carbon Fiber Felt (ACFF 2000) | 221 | 200 ppm challenge concentration |
| Hexane | Activated Carbon Fiber Felt (ACFF 1800) | 196 | 200 ppm challenge concentration |
| Hexane | Activated Carbon Fiber Felt (ACFF 1200) | 146 | 200 ppm challenge concentration |
| Methyl Ethyl Ketone (MEK) | Activated Carbon Fiber Felt (ACFF 1200) | 168 | 200 ppm challenge concentration |
| Methyl Ethyl Ketone (MEK) | Activated Carbon Fiber Felt (ACFF 1800) | 166 | 200 ppm challenge concentration |
| Methyl Ethyl Ketone (MEK) | Activated Carbon Fiber Felt (ACFF 2000) | 147 | 200 ppm challenge concentration |
| n-Hexane | Granular Activated Carbon | Varies with concentration | 288-313 K |
| Cyclohexane | Granular Activated Carbon | Varies with concentration | 288-313 K |
Data compiled from various sources.[2][3]
Quantitative Data for Baralyme Degradation of Volatile Anesthetics
Baralyme's interaction with volatile anesthetics results in the production of harmful compounds. The extent of this degradation is dependent on factors such as the specific anesthetic agent, the hydration level of the Baralyme, and temperature.[4][5]
| Volatile Anesthetic | Baralyme Condition | Byproduct | Peak Concentration (ppm) |
| Desflurane | Dehydrated | Carbon Monoxide | 9,700 ± 5,100 |
| Isoflurane | Dehydrated | Carbon Monoxide | Significantly lower than Desflurane |
| Sevoflurane (B116992) | Fresh or Dehydrated | Compound A | 20 - 40 |
Data compiled from various sources.[6][7]
Mechanisms of Action
The fundamental difference between activated carbon and Baralyme in their interaction with VOCs lies in their mechanisms of action.
Activated Carbon: Physical Adsorption
Activated carbon removes VOCs primarily through physisorption and, to a lesser extent, chemisorption.[8] The large, porous surface of activated carbon provides ample sites for VOC molecules to adhere to via weak intermolecular forces, such as van der Waals forces.[9][10]
References
- 1. How Much VOC Can 1 Ton of Activated Carbon Adsorb? - Huamei [huameicarbon.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activated Carbon for VOC Removal: Applications &4 Suppliers [allcarbontech.com]
- 9. tecnosida.com [tecnosida.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Baralyme: A Procedural Guide
Proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Baralyme, a carbon dioxide absorbent. Given that Baralyme production was discontinued (B1498344) due to safety concerns, such as the potential for producing carbon monoxide when reacting with certain volatile anesthetics, handling remaining stores requires strict adherence to safety protocols.[1]
Baralyme is a caustic substance, and its disposal is governed by local, state, and federal regulations.[2][3] Therefore, the primary and most critical step in any disposal plan is to consult your institution's Environmental Health and Safety (EHS) department . They will provide specific guidance based on your location and the exact nature of the waste.
Chemical Profile and Occupational Exposure Limits
Understanding the composition of Baralyme is key to recognizing its hazards. It is a precise mixture of alkaline hydroxides.[4] The data below summarizes its typical components and their associated occupational exposure limits.
| Component | Typical Composition (%) | CAS Number | Occupational Exposure Limit (TWA) | Primary Hazards |
| Calcium Hydroxide (Ca(OH)₂) | ~80% | 1305-62-0 | 5 mg/m³[5] | Skin/Eye Irritation, Caustic |
| Barium Hydroxide (Ba(OH)₂) | ~20% | 17194-00-2 | 0.5 mg/m³[6] | Toxic, Corrosive, Severe Skin/Eye Damage[6] |
| Potassium Hydroxide (KOH) | <5% | 1310-58-3 | Ceiling: 2 mg/m³ | Corrosive, Caustic |
TWA (Time-Weighted Average) is the average exposure over an 8-hour shift.
Experimental Protocols: Disposal Procedures
The correct disposal procedure depends on the state of the Baralyme: whether it is unused/spilled or used/exhausted.
Protocol 1: Disposal of Unused or Spilled Baralyme
Unused Baralyme is highly caustic and must be treated as hazardous waste.[2] Spills should be managed immediately to prevent exposure and environmental contamination.
Methodology:
-
Secure the Area: Ensure the location is well-ventilated. Evacuate and restrict access to the spill area to essential personnel.[6][7]
-
Don Personal Protective Equipment (PPE): Before beginning cleanup, equip yourself with the following:
-
Perform Dry Cleanup:
-
Containerize the Waste: Place the collected Baralyme into a designated, sealable, and clearly labeled hazardous waste container.[6][8] The label should read "Hazardous Waste: Corrosive Solid (Baralyme)."
-
Decontaminate: After cleanup, wipe the area with a damp cloth. Wash exposed skin surfaces thoroughly with soap and water.[2][3] Contaminated clothing must be removed and laundered before reuse.[5]
-
Arrange for Disposal: Store the sealed waste container in a secure, designated area. Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste contractor.[5][8]
Protocol 2: Disposal of Used (Exhausted) Baralyme
When used, Baralyme reacts with carbon dioxide to form calcium carbonate and barium carbonate, with water and heat as byproducts.[4][9] While less caustic than fresh Baralyme, the exhausted material still requires careful handling.
Methodology:
-
Ensure Complete Cooling: If the Baralyme is from an active system, such as an anesthesia machine canister, allow it to cool completely to room temperature before handling.[2]
-
Don PPE: At a minimum, wear protective gloves and safety glasses to prevent contact with residual caustic material and dust.
-
Minimize Dust Formation: Carefully empty the cooled granules from the canister or container into a designated waste bag or container.
-
Containerize and Label: Place the exhausted granules into a durable, sealable container. Label it clearly as "Exhausted Baralyme Waste."
-
Consult EHS for Final Disposal: The classification of exhausted Baralyme can vary. While some safety data sheets suggest it may be handled as non-contaminated clinical waste, this is not universal and depends on local regulations.[5] Do not dispose of it in regular trash or down the drain.[3] Always confirm the final disposal pathway with your EHS office.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation occurs or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3][6] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water.[6][8] Do not induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3] |
Mandatory Visualization
The following diagram illustrates the logical workflow for making decisions regarding Baralyme disposal.
Caption: Decision workflow for the proper disposal of Baralyme.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. msanet.com [msanet.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 5. a-msystems.com [a-msystems.com]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. airgas.com [airgas.com]
- 8. a-msystems.com [a-msystems.com]
- 9. m.youtube.com [m.youtube.com]
Safe Handling and Disposal of Baralyme: A Guide for Laboratory Professionals
IMMEDIATE SAFETY WARNING: Baralyme has been largely discontinued (B1498344) and is no longer in common use due to significant safety risks. It can produce toxic carbon monoxide gas when it comes into contact with certain volatile anesthetic agents, particularly when the Baralyme is desiccated (dry).[1][2] Extreme caution should be exercised when handling any remaining legacy containers of this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may encounter or need to handle residual Baralyme. The focus is on safe handling for disposal and analysis of historical samples, not for its original intended use as a CO2 absorbent.
Understanding Baralyme and Its Hazards
Baralyming is a chemical mixture historically used as a carbon dioxide absorbent in anesthesia and other closed-circuit breathing systems.[3][4] Its typical composition is a granular mixture of approximately 80% calcium hydroxide (B78521) (Ca(OH)₂) and 20% barium hydroxide (Ba(OH)₂), with some formulations also containing a small amount of potassium hydroxide (KOH) as a catalyst.[5][6] Baralyme also contains water, which is crucial for the CO2 absorption reaction and for minimizing hazardous byproducts.[1][6]
The primary hazards associated with Baralyme stem from its corrosive nature and the potential for dangerous chemical reactions:
-
Corrosive: Barium hydroxide and calcium hydroxide are strong bases and can cause severe skin burns and eye damage upon contact.[7][8] Inhalation of dust can irritate the respiratory tract.[9]
-
Carbon Monoxide Formation: The most significant risk associated with Baralyme is the production of carbon monoxide (CO) when it interacts with volatile anesthetics (e.g., desflurane, enflurane, isoflurane), especially when the absorbent is dry.[1][10] This reaction can lead to dangerously high levels of CO in a closed system.
-
Heat Generation: The reaction of Baralyme with carbon dioxide is exothermic, meaning it produces heat.[11] When combined with desiccated Baralyme and certain anesthetics, this can lead to extremely high temperatures, posing a fire or explosion risk.[2]
Due to these risks, Baralyme was withdrawn from the US market in 2005.[4]
Personal Protective Equipment (PPE)
Given the corrosive nature of its components, a comprehensive PPE plan is mandatory when handling Baralyme. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Provides protection from dust and splashes. Goggles should be chemical splash-proof. A face shield offers an additional layer of protection for the entire face.[7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are rated for handling corrosive bases. Always check for tears or punctures before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | Protects against incidental contact with the skin. For larger quantities or significant risk of spillage, a chemical-resistant suit may be necessary. |
| Respiratory | NIOSH-Approved Respirator | A respirator with a particulate filter (N95 or better) is essential to prevent inhalation of harmful dust. If there is a risk of vapor exposure, a respirator with an appropriate chemical cartridge should be used.[9] |
Procedural Guidance for Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of legacy Baralyme samples.
Spill Management Plan
In the event of a Baralyme spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Do not re-enter the spill area without the appropriate PPE as outlined in the table above.
-
Contain: If the spill is small, gently cover it with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, cautiously neutralize the material with a weak acid (e.g., 5% citric acid solution). Be aware that this may generate heat.
-
Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the material. Seek immediate medical attention.[9]
By adhering to these stringent safety protocols, researchers and laboratory professionals can safely manage and dispose of legacy Baralyme, mitigating the risks associated with this discontinued but still potentially hazardous material.
References
- 1. apsf.org [apsf.org]
- 2. youtube.com [youtube.com]
- 3. Baralyme - Wikipedia [en.wikipedia.org]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Baralyme (39288-81-8) for sale [vulcanchem.com]
- 6. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. msanet.com [msanet.com]
- 9. a-msystems.com [a-msystems.com]
- 10. mercurymed.com [mercurymed.com]
- 11. Investigation and Possibilities of Reuse of Carbon Dioxide Absorbent Used in Anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
